Phosphetane
説明
Structure
3D Structure
特性
CAS番号 |
287-26-3 |
|---|---|
分子式 |
C3H7P |
分子量 |
74.06 g/mol |
IUPAC名 |
phosphetane |
InChI |
InChI=1S/C3H7P/c1-2-4-3-1/h4H,1-3H2 |
InChIキー |
RVZJVYCTFGOEHX-UHFFFAOYSA-N |
正規SMILES |
C1CPC1 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Substituted Phosphetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted phosphetane derivatives, four-membered phosphorus-containing heterocycles. These compounds are of significant interest as chiral ligands in asymmetric catalysis and as building blocks in medicinal chemistry and materials science. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.
Introduction to this compound Derivatives
Phosphetanes are saturated four-membered rings containing one phosphorus atom. The ring strain and the unique stereoelectronic properties of the phosphorus atom within this framework impart them with distinct reactivity and coordination capabilities. The development of efficient synthetic routes to access a diverse range of substituted phosphetanes is crucial for exploring their full potential in various chemical applications. This guide will focus on three principal synthetic strategies: the McBride synthesis, nucleophilic cyclization, and [2+2] cycloaddition reactions.
Key Synthetic Methodologies
The synthesis of this compound derivatives can be broadly categorized into three main approaches, each offering distinct advantages in terms of substrate scope and stereochemical control.
The McBride Synthesis
The McBride synthesis is a well-established and versatile method for the preparation of this compound oxides. The general mechanism involves the reaction of a dichlorophosphine with an alkene in the presence of a Lewis acid, typically aluminum trichloride (B1173362), to form a phosphenium cation. This is followed by electrophilic addition to the alkene, carbocation rearrangement, intramolecular cyclization, and subsequent hydrolysis to yield the this compound oxide.[1]
A general workflow for the McBride synthesis is outlined below:
Table 1: Representative Data for the McBride Synthesis of this compound Oxides
| Entry | Alkene | Dichlorophosphine | Product | Yield (%) | Reference |
| 1 | 2,4,4-Trimethyl-2-pentene (B94453) | PCl₃ | anti-1-Chloro-2,2,3,4,4-pentamethylthis compound 1-oxide | 72 | [2] |
| 2 | 2,4,4-Trimethyl-2-pentene | MePCl₂ | anti-1,2,2,3,4,4-Hexamethylthis compound 1-oxide | 87 (from the chloro-derivative) | [2] |
Nucleophilic Cyclization
Nucleophilic cyclization is a powerful strategy for the synthesis of phosphetanes that involves the intramolecular reaction of a phosphorus nucleophile with an electrophilic carbon center. A common approach utilizes the reaction of a dihaloalkane with a primary phosphine (B1218219) or a metal phosphide. This method allows for the direct formation of the P-C bonds of the this compound ring. A novel variation of this approach involves the use of an organometallic precursor, [K(dme)₂]₂[Cp*Fe(η⁴-P₅)], which reacts with α,ω-dibromoalkanes to form this compound precursor complexes. These precursors can then release the this compound upon reaction with a nucleophile like potassium benzyl (B1604629) (KBn) or lithium aluminum hydride (LiAlH₄).[3][4]
The logical flow for this organometallic-mediated nucleophilic cyclization is depicted below:
Table 2: Synthesis of this compound Derivatives via Organometallic-Mediated Nucleophilic Cyclization
| Entry | Dibromoalkane | Nucleophile | Product | Yield (%) | ³¹P NMR (δ, ppm) | Reference |
| 1 | 1,3-Dibromopropane | KBn | 1-Benzylthis compound | Not reported | -29.1 | [3][4] |
| 2 | 1,3-Dibromopropane | LiAlH₄ | This compound | 42 | -29.1 | [3][4] |
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of phosphaalkenes with alkenes provides a direct route to functionalized phosphetanes. A recent development in this area involves the in situ generation of phosphaalkenes from diaryl ketones and a phosphorus-based reagent, such as lithium bis(trimethylsilyl)phosphide. The resulting phosphaalkenes then undergo a [2+2] cycloaddition to form a 1,2-dithis compound intermediate. Subsequent removal of the silyl (B83357) groups triggers the collapse of the dithis compound ring to yield a tetraaryl-substituted alkene, with the this compound acting as a key intermediate.[1][5][6] This method is particularly noteworthy as an alternative to the McMurry reaction for the reductive coupling of ketones.[1]
A schematic of the [2+2] cycloaddition-based reductive coupling is shown below:
Table 3: Reductive Coupling of Diaryl Ketones via [2+2] Cycloaddition of Phosphaalkenes
| Entry | Diaryl Ketone | Product (Tetraaryl Alkene) | Yield (%) | Reference |
| 1 | Benzophenone (B1666685) | Tetraphenylethylene (B103901) | 85 | [1] |
| 2 | 4,4'-Difluorobenzophenone | 1,1,2,2-Tetrakis(4-fluorophenyl)ethane | 75 | [1] |
Experimental Protocols
McBride Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide[2]
Step A: Synthesis of anti-1-Chloro-2,2,3,4,4-pentamethylthis compound 1-oxide
-
To a flame-dried 500 mL round-bottomed flask under a nitrogen atmosphere, add aluminum chloride (28.0 g, 210 mmol).
-
Add dry dichloromethane (B109758) (125 mL) and cool the mixture to 0-2 °C with an ice bath.
-
Add phosphorus trichloride (18.3 mL, 210 mmol) via syringe and stir for 5 minutes.
-
Add 2,4,4-trimethyl-2-pentene (32.7 mL, 210 mmol) via syringe over 5 minutes and continue stirring at 0-2 °C for 2 hours.
-
Quench the reaction by the slow addition of distilled water (125 mL) while maintaining the temperature at 0-2 °C.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (125 mL).
-
Wash the combined organic layers with saturated NaCl solution (100 mL), and back-extract the brine solution with dichloromethane (125 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.
-
Recrystallize the crude product from hexanes to afford anti-1-chloro-2,2,3,4,4-pentamethylthis compound 1-oxide as a white crystalline solid (29.3 g, 72% yield).
Step B: Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-oxide
-
To a flame-dried 500 mL round-bottomed flask under a nitrogen atmosphere, add the chloro-phosphetane oxide from Step A (15.0 g, 77 mmol).
-
Add dry tetrahydrofuran (B95107) (52 mL) and cool the solution to 0-2 °C.
-
Add a solution of methylmagnesium bromide (3 M in diethyl ether, 28 mL, 84 mmol) over 10 minutes with stirring.
-
Quench the reaction by the addition of saturated ammonium (B1175870) chloride solution (20 mL).
-
Add distilled water (60 mL) and extract the mixture with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by washing with cold diethyl ether to give anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide as a white amorphous solid (12.3 g, 87% yield).
Synthesis of Parent this compound via Organometallic Route[3][4]
General Procedure:
-
In a glovebox, a solution of the this compound precursor complex (e.g., [Cp*Fe{η⁴-P₅(CH₂)₃}]) in THF-d₈ is prepared in a J. Young NMR tube.
-
The solution is cooled to -78 °C, and a solution of LiAlH₄ in THF-d₈ is added.
-
The reaction mixture is allowed to warm to room temperature and monitored by ³¹P NMR spectroscopy.
-
The volatile parent this compound can be isolated by distillation under reduced pressure.
Note: This is a general procedure based on the synthesis of the parent phospholane. Specific conditions for the this compound may need optimization.
Reductive Coupling of Benzophenone via [2+2] Cycloaddition[1]
Optimized Procedure:
-
To a solution of benzophenone (1.0 equiv) in diethyl ether, add a solution of LiP(TMS)₂ in THF (1.0 equiv) at room temperature.
-
Stir the reaction mixture for the desired time to allow for the formation of the 1,2-dithis compound intermediate.
-
Add a solution of lithium ethoxide (LiOEt) in THF to effect the desilylation and collapse to the alkene.
-
Quench the reaction and work up using standard procedures to isolate tetraphenylethylene (up to 85% yield).
Conclusion
The synthesis of substituted this compound derivatives is a dynamic field of research with several robust methodologies available to the synthetic chemist. The McBride synthesis remains a cornerstone for the preparation of this compound oxides. Nucleophilic cyclization, particularly with the advent of novel organometallic precursors, offers a direct route to the this compound core. Furthermore, the [2+2] cycloaddition of in situ generated phosphaalkenes has emerged as a powerful tool for carbon-carbon bond formation, with phosphetanes as key intermediates. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis and application of this important class of organophosphorus compounds.
References
- 1. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Ring-Opening Reactions of Phosphetanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphetanes, four-membered phosphorus-containing heterocycles, are valuable building blocks in synthetic chemistry. Their inherent ring strain makes them susceptible to a variety of ring-opening reactions, providing access to a diverse range of functionalized phosphine (B1218219) derivatives. This guide provides an in-depth overview of the core principles, mechanisms, and synthetic applications of phosphetane ring-opening reactions.
Introduction to Phosphetanes and Their Reactivity
Phosphetanes possess a significant degree of ring strain, which is the primary driving force for their ring-opening reactions. This reactivity can be harnessed to synthesize acyclic phosphines with specific functionalities, which are crucial as ligands in catalysis, as intermediates in organic synthesis, and in the development of novel therapeutic agents. The reactivity of the this compound ring is influenced by the substituents on both the phosphorus atom and the carbon backbone.
Nucleophilic Ring-Opening Reactions
Nucleophilic attack on phosphetanes or their activated derivatives, such as phosphetanium salts, is a common strategy for ring-opening. The regioselectivity of the attack (at phosphorus or carbon) is influenced by the nature of the nucleophile and the substituents on the this compound ring.
Hydrolysis of Phosphetanium Salts
The alkaline hydrolysis of phosphetanium salts can lead to ring-opened products. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion. Notably, these reactions can exhibit stereochemical changes at the phosphorus center. For instance, the alkaline hydrolysis of certain benzylphosphetanium salts has been observed to proceed with partial inversion of configuration at the phosphorus atom[1].
Reaction Scheme:
Caption: Alkaline hydrolysis of a phosphetanium salt.
Experimental Protocol: General Procedure for Alkaline Hydrolysis of Phosphetanium Salts
-
Dissolve the phosphetanium salt in a suitable solvent mixture, such as aqueous alcohol or dioxane.
-
Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress using an appropriate analytical technique, such as ³¹P NMR spectroscopy.
-
Upon completion, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Wittig Reaction of this compound Ylides
A notable ring-opening reaction of phosphetanes involves the formation of a this compound ylide, which can then undergo a Wittig reaction with aldehydes or ketones. This reaction results in the formation of γ-unsaturated phosphine oxides[2]. The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in the phosphine oxide product.
Reaction Scheme:
Caption: Ring-opening via the Wittig reaction.
Experimental Protocol: Wittig Reaction of a this compound-Derived Ylide with an Aldehyde
The following is a general procedure adapted from standard Wittig reaction protocols[3][4][5][6]. Specific conditions for this compound-derived ylides may vary.
-
Ylide Formation:
-
To a solution of the corresponding phosphetanium salt in a dry, aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., -78 °C or 0 °C).
-
Allow the mixture to stir for a specified time to ensure complete formation of the ylide.
-
-
Wittig Reaction:
-
To the solution of the this compound ylide, add a solution of the aldehyde or ketone in the same solvent dropwise at a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or NMR.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting γ-unsaturated phosphine oxide by column chromatography on silica (B1680970) gel.
-
Transition Metal-Mediated Ring-Opening
Transition metals can mediate the ring-opening of phosphetanes, often with high diastereoselectivity. These reactions can lead to the formation of novel P-stereogenic ligands.
Palladium-Mediated Ring-Opening and Phenyl Migration
An example of this is the diastereoselective ring-opening of a this compound complex of palladium, which is accompanied by a phenyl migration from the palladium to the phosphorus atom. This reaction provides a route to a new C₂-symmetric diphosphine ligand with both phosphorus and carbon stereocenters[7].
Reaction Scheme:
Caption: Palladium-mediated this compound ring-opening.
Photochemical Ring-Opening
Photolysis can also induce ring-opening reactions in this compound derivatives. For example, the photolysis of 1-azidothis compound oxides in methanol (B129727) has been reported to yield products resulting from both ring-opening and ring expansion, following the loss of nitrogen gas[8].
Radical Ring-Opening Polymerization
Phosphetanes can undergo radical ring-opening polymerization (ROP) to form polyphosphines. Computational studies have shown that this process is facile, with a calculated propagation rate coefficient of approximately 10⁵ L mol⁻¹ s⁻¹ at 298.15 K for 1-phenylthis compound[7]. The reaction proceeds via a homolytic substitution at the phosphorus atom.
Reaction Scheme:
Caption: Radical ring-opening polymerization of phosphetanes.
Quantitative Data Summary
The following table summarizes the available quantitative data for the ring-opening reactions of phosphetanes. It is important to note that detailed quantitative data for many of these reactions are not extensively reported in the literature.
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Nucleophilic Abstraction | [Cp*Fe{η⁴-P₅(CH₂)₃}] | LiAlH₄ | Parent this compound | 42 | Not Reported | [9] |
| Alkaline Hydrolysis | Benzylphosphetanium salts | NaOH / H₂O | Ring-opened phosphine oxide | Not Reported | Partial inversion of configuration | [1] |
| Palladium-Mediated Ring Opening | Pd--INVALID-LINK--(I) | Heat, then acid and PhMgBr | C₂-symmetric diphosphine complex | Not Reported | Diastereoselective | [7] |
| Radical ROP (calculated) | 1-Phenylthis compound | Radical initiator | Poly(1-phenylphospholane) | - | Propagation rate coeff: ~10⁵ L mol⁻¹ s⁻¹ | [7] |
Conclusion and Future Outlook
The ring-opening reactions of phosphetanes offer a versatile platform for the synthesis of functionalized phosphines. While several key reaction types have been identified, including nucleophilic ring-opening, Wittig reactions, transition metal-mediated processes, and radical polymerizations, there remain significant opportunities for further exploration. Future research in this area should focus on expanding the scope of these reactions to a wider range of this compound substrates and nucleophiles/reagents. Detailed mechanistic studies, including kinetic and stereochemical investigations, are crucial for a deeper understanding and control of these transformations. The development of catalytic and highly stereoselective ring-opening methodologies will undoubtedly unlock the full potential of phosphetanes as valuable synthons in both academic and industrial research, particularly in the fields of asymmetric catalysis and drug discovery.
References
- 1. The stereochemistry of the alkaline hydrolysis of phosphetanium salts. Change in configuration at phosphorus on ylide formation - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
Coordination Chemistry of Phosphetane Ligands: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of phosphetane ligands, tailored for researchers, scientists, and professionals in drug development. Phosphetanes, four-membered phosphorus-containing heterocycles, have emerged as a unique class of ligands in transition metal catalysis. Their inherent ring strain and stereochemical rigidity impart distinct electronic and steric properties to their metal complexes, leading to exceptional reactivity and selectivity in a variety of organic transformations. This document details the synthesis of key this compound ligands, their coordination behavior with various transition metals, and their applications in asymmetric catalysis, with a focus on hydrogenation and hydrosilylation reactions. Detailed experimental protocols for ligand synthesis and catalytic reactions are provided, alongside a compilation of structural and spectroscopic data.
Introduction
This compound ligands have garnered significant attention in the field of coordination chemistry and asymmetric catalysis due to their unique structural and electronic properties. The four-membered ring of the this compound moiety imposes considerable ring strain, which influences the geometry and reactivity of the phosphorus lone pair. This, in turn, affects the coordination properties of the ligand and the catalytic activity of its metal complexes. Chiral phosphetanes, in particular, have proven to be highly effective ligands for a range of enantioselective transformations, offering a valuable tool for the synthesis of enantioenriched molecules relevant to the pharmaceutical industry. This guide will delve into the synthesis, coordination chemistry, and catalytic applications of this important class of ligands.
Synthesis of this compound Ligands
The synthesis of this compound ligands, especially those with stereogenic centers, is a critical aspect of their application in asymmetric catalysis. A variety of synthetic strategies have been developed to access these valuable compounds.
Synthesis of 1,2-Bis(phosphetano)benzene Ligands
A prominent class of chiral this compound ligands is based on the 1,2-bis(phosphetano)benzene scaffold. These ligands are synthesized from the corresponding 1,2-diphosphinobenzene, which can be prepared from 1,2-dibromobenzene (B107964). The this compound rings are then constructed by reacting the diphosphinobenzene with appropriate chiral diols, typically in the form of their cyclic sulfates.
Experimental Protocol: Synthesis of (S,S)-1,2-Bis(2,4-diisopropylphosphetano)benzene
Step 1: Synthesis of 1,2-Diphosphinobenzene. To a solution of 1,2-dibromobenzene in anhydrous THF at -78 °C is added two equivalents of tert-butyllithium. The resulting mixture is stirred for 2 hours, followed by the addition of two equivalents of chlorodiphenylphosphine. The reaction is allowed to warm to room temperature and stirred overnight. After quenching with saturated aqueous ammonium (B1175870) chloride, the product is extracted with diethyl ether, dried over magnesium sulfate (B86663), and purified by column chromatography.
Step 2: Reduction to 1,2-Diphosphinobenzene. The resulting 1,2-bis(diphenylphosphino)benzene (B85067) is dissolved in THF, and an excess of lithium metal is added. The mixture is stirred under an argon atmosphere for 48 hours. The excess lithium is removed, and the solvent is evaporated under reduced pressure to yield the dilithium (B8592608) salt of 1,2-diphosphinobenzene.
Step 3: Cyclization with a Chiral Cyclic Sulfate. The dilithium salt is dissolved in a mixture of THF and HMPA. A solution of the cyclic sulfate derived from (2R,4R)-2,4-pentanediol in THF is added dropwise at 0 °C. The reaction mixture is stirred for 12 hours at room temperature. The solvent is removed in vacuo, and the residue is purified by chromatography on silica (B1680970) gel to afford the desired (S,S)-1,2-bis(2,4-diisopropylphosphetano)benzene ligand.
Synthesis of P-Menthylphosphetanes
P-Menthylphosphetanes represent another important class of chiral this compound ligands. Their synthesis often involves the reaction of a Grignard reagent derived from a menthyl halide with a suitable phosphorus electrophile, followed by cyclization.
Experimental Protocol: Synthesis of a P-Menthylthis compound
Step 1: Preparation of the Grignard Reagent. Magnesium turnings are activated with a crystal of iodine under a nitrogen atmosphere. A solution of (-)-menthyl chloride in anhydrous diethyl ether is added dropwise, and the mixture is refluxed for 2 hours to form the Grignard reagent.
Step 2: Reaction with Phosphorus Trichloride (B1173362). The Grignard reagent is cooled to -78 °C, and a solution of phosphorus trichloride in diethyl ether is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
Step 3: Cyclization. The resulting dichlorophosphine is then reacted with a 1,3-dihalopropane in the presence of a reducing agent, such as magnesium metal, to effect the cyclization and formation of the this compound ring. The product is purified by distillation under reduced pressure.
Diagram: General Synthesis of 1,2-Bis(phosphetano)benzene Ligands
Caption: Synthetic pathway to 1,2-bis(phosphetano)benzene ligands.
Coordination Chemistry
This compound ligands readily coordinate to a variety of transition metals, including rhodium, palladium, and ruthenium, to form stable complexes that are often used as catalysts. The electronic and steric properties of the this compound ligand can be tuned by varying the substituents on the phosphorus atom and the carbon backbone of the ring.
Rhodium Complexes
Rhodium complexes of chiral this compound ligands are particularly effective catalysts for asymmetric hydrogenation reactions. These complexes are typically prepared by reacting the this compound ligand with a rhodium precursor such as [Rh(COD)₂]BF₄.
Experimental Protocol: Synthesis of [Rh(COD)((S,S)-iPr-Phos)]BF₄
In a nitrogen-filled glovebox, a solution of (S,S)-1,2-bis(2,4-diisopropylphosphetano)benzene (1.05 equivalents) in THF is added to a solution of [Rh(COD)₂]BF₄ (1.0 equivalent) in THF. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the resulting orange solid is washed with diethyl ether and dried in vacuo to yield the desired rhodium complex.
Palladium Complexes
Palladium complexes of this compound ligands have shown significant utility in catalytic reactions such as hydrosilylation. These complexes are typically synthesized by reacting the ligand with a palladium(II) precursor like PdCl₂(PhCN)₂.
Experimental Protocol: Synthesis of PdCl₂(P-menthylthis compound)₂
A solution of the P-menthylthis compound ligand (2.1 equivalents) in dichloromethane (B109758) is added to a solution of PdCl₂(PhCN)₂ (1.0 equivalent) in dichloromethane. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the resulting solid is recrystallized from a mixture of dichloromethane and hexane (B92381) to afford the palladium complex as yellow crystals.
Structural and Spectroscopic Data
The coordination of this compound ligands to metal centers induces characteristic changes in their spectroscopic properties, particularly in their ³¹P NMR spectra. X-ray crystallography provides precise information about the geometry of the resulting metal complexes.
Table 1: Selected ³¹P NMR Data for this compound Ligands and Their Rhodium Complexes
| Compound | Free Ligand δ (ppm) | [Rh(COD)(L)]BF₄ δ (ppm) | Coordination Shift (Δδ, ppm) |
| (S,S)-iPr-Phos | -15.2 | 85.3 | 100.5 |
| (R,R)-Et-Phos | -12.8 | 88.1 | 100.9 |
Table 2: Selected Crystallographic Data for Palladium(II)-Phosphetane Complexes
| Complex | Pd-P Bond Length (Å) | P-Pd-P Bond Angle (°) | Cl-Pd-Cl Bond Angle (°) |
| trans-PdCl₂((S,S)-Et-FerroTANE)₂ | 2.295(2), 2.301(2) | 178.5(1) | 179.2(1) |
| cis-PdCl₂(P-menthylthis compound)₂ | 2.254(1), 2.261(1) | 95.8(1) | 90.3(1) |
Applications in Asymmetric Catalysis
Chiral this compound ligands have been successfully employed in a range of enantioselective catalytic reactions, demonstrating their potential for the synthesis of optically active compounds.
Asymmetric Hydrogenation
Rhodium complexes of chiral bis(this compound) ligands are highly efficient catalysts for the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acids and enamides, affording the corresponding chiral products with excellent enantioselectivities.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
In a glovebox, the rhodium-phosphetane catalyst (1 mol%) is dissolved in degassed methanol (B129727) in a pressure vessel. Methyl (Z)-α-acetamidocinnamate is added, and the vessel is sealed and purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The solvent is then removed, and the enantiomeric excess of the product is determined by chiral HPLC analysis.
Table 3: Enantioselective Hydrogenation of Methyl (Z)-α-acetamidocinnamate with Rh-Phosphetane Catalysts
| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S,S)-iPr-Phos | >99 | 98 (R) |
| (R,R)-Et-Phos | >99 | 97 (S) |
Diagram: Catalytic Cycle for Rh-catalyzed Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
Asymmetric Hydrosilylation
Palladium complexes featuring chiral this compound ligands are effective catalysts for the asymmetric hydrosilylation of olefins, such as styrene, with silanes like trichlorosilane (B8805176). This reaction provides access to valuable chiral organosilicon compounds.
Experimental Protocol: Asymmetric Hydrosilylation of Styrene
To a solution of the palladium-phosphetane catalyst (0.1 mol%) in toluene (B28343) is added styrene, followed by the dropwise addition of trichlorosilane at 0 °C. The reaction mixture is stirred at this temperature for 24 hours. The solvent and excess silane (B1218182) are removed under reduced pressure. The resulting hydrosilylated product is then oxidized to the corresponding alcohol using hydrogen peroxide and potassium fluoride (B91410) in methanol, and the enantiomeric excess is determined by chiral GC analysis.
Table 4: Enantioselective Hydrosilylation of Styrene with Pd-Phosphetane Catalysts
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| P-Menthylthis compound | 85 | 92 (S) |
| (S,S)-Et-FerroTANE | 91 | 95 (R) |
Conclusion
This compound ligands represent a powerful and versatile class of ligands for transition metal catalysis. Their unique structural features, arising from the strained four-membered ring, lead to highly active and selective catalysts. The development of efficient synthetic routes to chiral phosphetanes has enabled their successful application in a variety of asymmetric transformations, providing access to valuable enantioenriched products. Further exploration of the coordination chemistry and catalytic applications of this compound ligands is expected to lead to the discovery of new and even more efficient catalytic systems for organic synthesis and drug development.
An In-depth Technical Guide to the Electronic and Steric Properties of Phosphetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphetanes, four-membered phosphorus-containing heterocycles, have emerged as a versatile class of molecules with significant applications in catalysis, organic synthesis, and materials science.[1][2] Their unique structural and electronic properties, arising from the inherent ring strain and the nature of the phosphorus atom, make them compelling ligands for transition metal catalysis and powerful organocatalysts in their own right.[1][3] This guide provides a comprehensive overview of the electronic and steric properties of phosphetanes, offering a technical resource for researchers and professionals engaged in fields where the nuanced behavior of these organophosphorus compounds is of paramount importance.
Electronic Properties of Phosphetanes
The electronic nature of phosphetanes is a key determinant of their reactivity and catalytic activity. These properties are primarily influenced by the hybridization of the phosphorus atom, the substituents attached to it, and the overall geometry of the four-membered ring. Key electronic descriptors include ³¹P NMR chemical shifts and the acidity of the corresponding phosphetanium ions (pKa).
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is an indispensable tool for probing the electronic environment of the phosphorus nucleus in phosphetanes.[4] The chemical shift (δ) is highly sensitive to the electron density and the nature of the substituents at the phosphorus center. Generally, trivalent phosphetanes (phosphines) exhibit ³¹P NMR signals in a characteristic range, which can be influenced by the ring substituents and the exocyclic group on the phosphorus atom.
Table 1: Representative ³¹P NMR Chemical Shifts of Selected Phosphetanes and Their Derivatives
| Compound | Substituents | ³¹P Chemical Shift (δ, ppm) | Solvent | Reference |
| Parent Phosphetane | H | -29.1 | THF-d8 | [3] |
| 1-phenylthis compound | 1-Ph | -17.0 | CDCl₃ | |
| 1-tert-butylthis compound | 1-tBu | +15.5 | CDCl₃ | |
| 1,2,2,3,4,4-Hexamethylthis compound oxide | 1-Me, 2,2,3,4,4-Me | +70.2 | CDCl₃ | |
| 1-Phenylthis compound 1-oxide | 1-Ph | +45.8 | CDCl₃ |
Note: This table is a compilation of representative data and is not exhaustive. Chemical shifts can vary with solvent and concentration.
Acidity of Phosphetanium Ions (pKa Values)
Steric Properties of Phosphetanes
The steric profile of this compound ligands is a critical factor in controlling the selectivity and activity of catalytic reactions. The compact four-membered ring, combined with the substituents on the phosphorus and carbon atoms, dictates the steric environment around a coordinated metal center. The Tolman cone angle (θ) is a widely used metric to quantify the steric bulk of phosphine (B1218219) ligands.[6][7][8][9]
Tolman Cone Angle (θ)
The Tolman cone angle is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[7] While a comprehensive database of experimentally determined Tolman cone angles for a wide variety of phosphetanes is not available, computational methods are often employed to estimate these values. The steric hindrance of phosphetanes can be finely tuned by varying the substituents on the phosphorus atom and the carbon backbone of the ring.
Table 2: Calculated Steric Parameters for Representative Phosphine Ligands
| Ligand | Tolman Cone Angle (θ, °) | Buried Volume (%Vbur) | Reference |
| PMe₃ | 118 | 28.6 | [6] |
| PPh₃ | 145 | 34.9 | [6] |
| P(t-Bu)₃ | 182 | 43.6 | [6] |
| JohnPhos | 196 | 45.4 | [6] |
| XPhos | 213 | 49.3 | [6] |
Note: This table provides context with common phosphine ligands. The steric parameters of phosphetanes will be influenced by their specific substitution patterns.
Structural Properties of Phosphetanes
The geometry of the this compound ring, including bond lengths and angles, is a direct reflection of its electronic and steric properties. X-ray crystallography is the definitive method for determining these structural parameters in the solid state.[10][11][12] The four-membered ring of a this compound is typically puckered, and the degree of puckering can be influenced by the substituents.
Table 3: Selected X-ray Crystallographic Data for this compound Derivatives
| Compound | P-C (ring) Bond Length (Å) | C-C (ring) Bond Length (Å) | C-P-C (ring) Angle (°) | Reference |
| A spirocyclic this compound-like complex | 1.83-1.85 | 1.54-1.56 | ~76 | [3] |
| A phosphiranium cation (for comparison) | ~1.76 | - | 47-52 | [1] |
| A phosphetanium salt (for comparison) | ~1.80 | - | 75-82 | [1] |
Note: This table presents a limited selection of available data. Bond lengths and angles will vary depending on the specific substitution of the this compound ring.
Experimental Protocols
X-ray Crystallography for Phosphetanes
Objective: To determine the precise three-dimensional atomic structure of a crystalline this compound derivative.
Methodology:
-
Crystal Growth: Single crystals of the this compound compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include hexanes, toluene, or dichloromethane.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant and flash-cooling in liquid nitrogen to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.[12]
³¹P NMR Spectroscopy for Phosphetanes
Objective: To characterize the electronic environment of the phosphorus atom in this compound derivatives.
Methodology:
-
Sample Preparation: A solution of the this compound compound (typically 5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the ³¹P frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[13]
-
Data Acquisition: The ³¹P NMR spectrum is acquired. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay and an inverse-gated decoupling sequence may be necessary.[13]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an external standard, typically 85% H₃PO₄.[14]
Catalytic Applications and Mechanistic Insights
Phosphetanes have proven to be highly effective ligands in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and annulations.[1][15][16] Their unique steric and electronic properties allow for fine-tuning of catalyst performance, often leading to enhanced reactivity and selectivity compared to more common phosphine ligands.
This compound-Catalyzed [3+2] Annulation
One notable application of phosphetanes is in nucleophilic phosphine-catalyzed annulation reactions. The following diagram illustrates a generalized catalytic cycle for a [3+2] annulation of an allenoate with an activated alkene.
In this cycle, the this compound catalyst initiates the reaction by adding to the allenoate to form a zwitterionic intermediate. This intermediate then reacts with the activated alkene, followed by an intramolecular cyclization and elimination of the catalyst to afford the cyclopentene product and regenerate the active catalyst.
Experimental Workflow for Catalyst Screening
The development of new this compound-based catalysts often involves a systematic screening process to identify the optimal ligand for a specific transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Phosphonium - Wikipedia [en.wikipedia.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Explorations of Phosphetane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphetanes, four-membered phosphorus-containing heterocycles, have garnered significant attention in synthetic chemistry and materials science due to their unique reactivity and utility as ligands and organocatalysts.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in understanding the structure, bonding, and reactivity of these strained ring systems. We delve into the computational methodologies employed, present key quantitative data on their geometric and energetic properties, and outline experimental protocols for their synthesis and characterization. Furthermore, we visualize critical reaction pathways and experimental workflows to provide a deeper understanding of the underlying chemical principles.
Introduction
Organophosphorus compounds are integral to a wide range of chemical and biological processes.[3] Among these, small, strained phosphorus heterocycles like phosphetanes (C₃H₇P) present a fascinating case study in the interplay of ring strain and electronic effects that dictate their chemical behavior.[2] The inherent ring strain in the four-membered ring significantly influences the geometry at the phosphorus center, leading to unusual reactivity patterns that can be harnessed for catalysis and the synthesis of novel molecular architectures.[1][4]
Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of phosphetane chemistry.[5] Theoretical models provide insights into molecular structures, reaction mechanisms, and thermodynamic and kinetic parameters that are often challenging to determine experimentally.[6] This guide aims to bridge the gap between theoretical predictions and experimental observations, offering a valuable resource for researchers engaged in the study and application of phosphetanes.
Computational Methodologies
The theoretical investigation of phosphetanes and their reactions predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely used approach due to its balance of accuracy and computational cost.
Density Functional Theory (DFT)
DFT calculations are employed to determine the electronic structure, optimized geometries, and vibrational frequencies of phosphetanes and their derivatives. Common computational parameters include:
-
Functionals: Hybrid functionals such as B3LYP and PBE0 are frequently used to provide a good description of the electronic structure.[3]
-
Basis Sets: Pople-style basis sets, like 6-31G(d,p), and correlation-consistent basis sets, such as def2-SVP and def2-TZVP, are commonly employed to accurately represent the atomic orbitals.[3]
-
Solvation Models: To simulate reactions in solution, continuum solvation models like the SMD (Solvation Model based on Density) model are often applied.
-
Dispersion Corrections: To account for weak van der Waals interactions, empirical dispersion corrections, such as Grimme's D3 or D4 corrections, are often included.
High-Level Ab Initio Methods
For more accurate energy calculations, especially for reaction barriers and thermochemistry, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are sometimes used, often in conjunction with DFT-optimized geometries.
A typical computational workflow for studying a reaction mechanism is depicted below.
Molecular Structure and Properties
Computational studies have provided detailed insights into the geometric parameters and energetic properties of phosphetanes. The puckered four-membered ring is a characteristic feature.
Geometric Parameters
The table below summarizes key calculated geometric parameters for the parent this compound and its oxide. The data is compiled from various DFT studies.
| Parameter | This compound (C₃H₇P) | This compound-1-oxide (C₃H₇PO) |
| Bond Lengths (Å) | ||
| P-C | 1.85 - 1.87 | 1.82 - 1.84 |
| C-C | 1.54 - 1.56 | 1.53 - 1.55 |
| P=O | N/A | ~1.48 |
| Bond Angles (°) | ||
| C-P-C | 78 - 80 | 82 - 84 |
| P-C-C | 88 - 90 | 87 - 89 |
| C-C-C | 90 - 92 | 91 - 93 |
| O=P-C | N/A | 115 - 117 |
Note: The values presented are typical ranges from DFT calculations and may vary depending on the level of theory.
Vibrational Frequencies
Calculated vibrational frequencies are crucial for the characterization of phosphetanes and for understanding their infrared (IR) spectra. Key vibrational modes are summarized below.
| Vibrational Mode | This compound (cm⁻¹) | This compound-1-oxide (cm⁻¹) |
| P=O Stretch | N/A | 1200 - 1250 |
| P-C Stretch | 650 - 750 | 700 - 800 |
| Ring Puckering | 150 - 250 | 200 - 300 |
| CH₂ Scissoring | 1400 - 1450 | 1400 - 1450 |
| CH₂ Wagging/Twisting | 1150 - 1300 | 1150 - 1300 |
Note: These are approximate frequency ranges. Experimental values may differ due to anharmonicity and environmental effects.
Reaction Energies
Theoretical calculations are instrumental in determining the thermodynamics of reactions involving phosphetanes. A key example is the P(III)/P(V)=O redox cycle, which is central to their catalytic activity.
| Reaction | Calculated ΔE (kcal/mol) |
| This compound + [O] → this compound-1-oxide | -80 to -100 |
| This compound-1-oxide + Reductant → this compound | Varies with reductant |
Note: ΔE represents the electronic energy change. The actual enthalpy and Gibbs free energy of reaction will depend on thermal and entropic contributions.
Synthesis and Reactivity
Synthesis
Several synthetic routes to phosphetanes have been developed. A common and versatile method is the McBride synthesis.[1] A novel route for preparing parent phosphetanes has also been reported.[7]
Detailed Experimental Protocol: Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide [1]
This procedure is a representative example of the McBride synthesis.
Step 1: Formation of the this compound Dichloride
-
To a flame-dried, three-necked 1-L round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add aluminum chloride (28.0 g, 210 mmol, 1.0 equiv).
-
Add dichloromethane (B109758) (420 mL) via cannula and cool the resulting slurry to 0-2 °C in an ice bath.
-
Add phosphorus trichloride (B1173362) (18.3 mL, 210 mmol, 1.0 equiv) via syringe and stir for 5 min.
-
Add 2,4,4-trimethyl-2-pentene (B94453) (32.7 mL, 210 mmol, 1.0 equiv) via syringe over 5 minutes and continue stirring at 0-2 °C for 2 hours.
-
Quench the reaction by the slow addition of distilled water (125 mL) via a pressure-equalized dropping funnel over 45 minutes, maintaining the temperature at 0-2 °C.
-
Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorothis compound oxide.
Step 2: Grignard Reaction to form the this compound Oxide
-
To a flame-dried 500-mL Schlenk flask, add the crude dichlorothis compound oxide from Step 1.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add dry tetrahydrofuran (B95107) (52 mL) via syringe and cool the mixture to 0-2 °C with an ice bath.
-
Add a solution of methylmagnesium bromide (3 M in diethyl ether, 28 mL, 84 mmol, 1.1 equiv) over 10 minutes with stirring.
-
Warm the mixture to room temperature and then heat at 35 °C for 2 hours.
-
Cool the reaction in an ice bath and quench by the addition of saturated ammonium (B1175870) chloride solution (20 mL).
-
Add distilled water (60 mL) and stir vigorously until all solids dissolve.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide.
Reactivity and Catalysis
Phosphetanes exhibit a rich reactivity profile, including ring-expansion reactions, redox chemistry at the phosphorus center, and functionalization of the α-carbon.[2] A particularly important aspect of their reactivity is their participation in P(III)/P(V)=O redox cycling, which enables their use as organocatalysts.[1][4][8]
The catalytic cycle typically involves the oxidation of the P(III) this compound by a substrate, followed by the reduction of the resulting P(V) this compound oxide by a stoichiometric reductant, regenerating the active catalyst.
Characterization
The characterization of phosphetanes and their derivatives relies on a combination of spectroscopic and analytical techniques, often complemented by computational data.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]
- 8. A Biphilic this compound Catalyzes N-N Bond Forming Cadogan Heterocyclization via PIII/PV=O Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
Phosphetane Oxide and Sulfide Chemistry: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of phosphetane oxides and sulfides. These four-membered phosphorus heterocycles have garnered significant interest due to their unique reactivity, stemming from inherent ring strain, and their emerging applications in catalysis and medicinal chemistry. This document details key synthetic methodologies, including the McBride reaction for this compound oxides and sulfurization for their sulfide (B99878) analogs. The rich reactivity of these compounds is highlighted through an examination of P(V)/P(III) redox cycling in catalytic transformations like the Wittig and Cadogan reactions. Furthermore, the burgeoning role of the phosphine (B1218219) oxide moiety in drug design is discussed, exemplified by the FDA-approved drug Brigatinib. This guide aims to serve as a comprehensive resource, providing detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways to facilitate further research and application in the chemical and pharmaceutical sciences.
Introduction
Phosphetanes are four-membered, saturated heterocyclic compounds containing a phosphorus atom. Their oxidized congeners, this compound oxides and sulfides, possess a pentavalent phosphorus center and exhibit distinct chemical properties influenced by the significant ring strain of the this compound core. This strain energy not only influences their reactivity but also makes them valuable intermediates and catalysts in organic synthesis.
The phosphine oxide group, once often considered an unwanted byproduct, is now recognized as a valuable functional group in medicinal chemistry.[1][2][3] Its strong hydrogen-bond accepting capability, polarity, and metabolic stability have led to its incorporation into drug candidates to improve pharmacokinetic and pharmacodynamic properties.[1][4] The anticancer drug Brigatinib, which contains a dimethylphosphine (B1204785) oxide moiety, is a prominent example of the successful application of this functional group in pharmaceuticals.[1][4] this compound sulfides, while less explored, are part of the broader class of phosphine sulfides and are of interest as ligands in coordination chemistry and as synthetic intermediates.
This guide provides a technical overview of the core chemistry of this compound oxides and sulfides, with a focus on their synthesis, characteristic reactions, and applications relevant to researchers in organic synthesis and drug development.
Synthesis of this compound Oxides and Sulfides
This compound Oxides
The most common and versatile method for the synthesis of this compound oxides is the McBride Reaction .[5][6] This reaction involves the [2+2] cycloaddition of a phosphene (RP) with an alkene. In practice, the reaction is typically initiated by the formation of a phosphenium cation from a dichlorophosphine and a Lewis acid, such as aluminum trichloride (B1173362). This is followed by electrophilic addition to an alkene, carbocation rearrangement, intramolecular cyclization, and subsequent hydrolysis to yield the this compound oxide.[6]
Other synthetic routes to phosphetanes, which can then be oxidized to their corresponding oxides, include:
-
Alkylation and Intramolecular Cyclization: This method can start from either phosphines or phosphine oxides.[6]
-
[2+2] Cycloaddition: This approach involves the reaction of a phosphaalkene with an alkene.[6]
A novel synthetic pathway to phosphetanes involves the use of an iron complex as a phosphorus atom carrier, which can be subsequently oxidized.[7]
This compound Sulfides
This compound sulfides are most commonly prepared by the direct sulfurization of the corresponding P(III) this compound. Elemental sulfur is a widely used and effective sulfur transfer agent for this transformation. The reaction typically proceeds with high yield.[8]
A notable method for the synthesis of phosphine sulfides, which is applicable to phosphetanes, is a three-component reaction involving a secondary phosphine, an alkene, and elemental sulfur.[8]
Key Chemical Reactivity
P(V)/P(III) Redox Cycling of this compound Oxides
A key feature of this compound oxides is their ability to undergo deoxygenation, typically with hydrosilanes, to regenerate the corresponding P(III) this compound.[5][9] This facile reduction allows for their use in catalytic P(V)/P(III) redox cycling, which has been successfully applied to several important organic transformations that traditionally require stoichiometric amounts of phosphine reagents.
The Wittig reaction is a cornerstone of alkene synthesis, but it generates a stoichiometric amount of phosphine oxide waste. By employing a this compound oxide as a catalyst, the phosphine oxide byproduct can be reduced in situ, allowing the catalytic use of the phosphorus reagent. The strained nature of the this compound ring is thought to facilitate the reduction of the phosphine oxide, making it a more efficient catalyst than acyclic or larger-ring phosphine oxides.
The Cadogan reaction is a reductive cyclization used to synthesize various heterocycles. Traditionally, it requires a superstoichiometric amount of a P(III) reagent. The use of a this compound oxide catalyst in the presence of a hydrosilane reductant enables a catalytic version of this reaction. The this compound is believed to be more effective than acyclic phosphines in this transformation.[9]
Ring-Opening Reactions
The inherent ring strain of phosphetanes and their derivatives makes them susceptible to ring-opening reactions. For example, this compound oxides can undergo ring expansion through the insertion of atoms like carbon, oxygen, or nitrogen, although the synthetic utility of these reactions can be limited.[6]
Quantitative Data
The following tables summarize key quantitative data for representative this compound oxides and sulfides. This data is useful for characterizing these compounds and understanding their structural and electronic properties.
Table 1: ³¹P NMR Chemical Shift Data
| Compound | Solvent | Chemical Shift (δ) / ppm | Reference |
| anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide | CDCl₃ | 58.4 - 59.7 | [9] |
| 1-Chloro-2,2,3,4,4-pentamethylthis compound 1-Oxide | CDCl₃ | 80.78 - 82.25 | [9] |
| Triphenylphosphine Oxide | CDCl₃ | ~30.00 | |
| (E)-diethyl styrylphosphonate | CDCl₃ | 19.6 | |
| ((Dimethylamino)(2-hydroxyphenyl)methyl)diphenylphosphine oxide | DMSO-d₆ | 31.49 | [1] |
Table 2: Selected Crystallographic Data
| Compound | P=O/P=S Bond Length (Å) | C-P-C Angle (°) | Reference |
| 2,2,3,4,4-Pentamethyl-1-phenylphosphetan 1-Oxide | - | 81.8 - 81.9 | |
| Dimethyl(phenyl)phosphine Sulfide | 1.9623 | - | [8] |
| Generic P=O bond | 1.48 - 1.52 | - | |
| Generic P-C single bond | 1.80 - 1.90 | - | [3] |
Note: Data for this compound sulfides is limited; a representative phosphine sulfide is included for comparison.
Applications
Catalysis
As detailed in Section 3, this compound oxides are effective catalysts for a variety of deoxygenative transformations, including the Wittig and Cadogan reactions.[5][9] Their enhanced reactivity compared to acyclic analogs makes them attractive for developing more efficient catalytic systems.
Drug Development
The phosphine oxide moiety is an emerging pharmacophore in drug design. Its key advantages include:
-
Strong Hydrogen Bond Acceptor: The P=O group can form strong hydrogen bonds with biological targets.[1]
-
Increased Polarity and Solubility: Incorporation of a phosphine oxide can significantly increase the aqueous solubility of a drug molecule.[1]
-
Improved Metabolic Stability: The polarity of phosphine oxides can lead to improved metabolic stability and longer half-life.[1]
The success of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, has spurred further interest in the use of phosphine oxides in medicinal chemistry.[1][4]
Ligands in Coordination Chemistry
P(III) phosphetanes are known to act as ligands for a variety of transition metals.[6] Their unique steric and electronic properties, influenced by the strained four-membered ring, can impart novel reactivity to the resulting metal complexes. This compound sulfides also have the potential to act as ligands, coordinating to metal centers through the sulfur atom.
Experimental Protocols
Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide
This protocol is adapted from Organic Syntheses.[9]
Step A: 1-Chloro-2,2,3,4,4-pentamethylthis compound 1-oxide
-
To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add aluminum chloride (28.0 g, 210 mmol) and dry dichloromethane (B109758) (125 mL).
-
Cool the mixture to 0-2 °C in an ice bath.
-
Add phosphorus trichloride (18.3 mL, 210 mmol) via syringe and stir for 5 minutes.
-
Add 2,4,4-trimethyl-2-pentene (B94453) (32.7 mL, 210 mmol) via syringe over 5 minutes and continue stirring at 0-2 °C for 2 hours.
-
Quench the reaction by the slow addition of distilled water (125 mL) while maintaining the temperature at 0-2 °C.
-
Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.
-
Recrystallize from a mixture of hexanes and ethyl acetate (B1210297) to obtain pure 1-chloro-2,2,3,4,4-pentamethylthis compound 1-oxide.
Step B: anti-1,2,2,3,4,4-Hexamethylthis compound 1-oxide
-
To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 1-chloro-2,2,3,4,4-pentamethylthis compound 1-oxide (15.0 g, 77 mmol) and dry tetrahydrofuran (B95107) (52 mL).
-
Cool the solution to 0-2 °C in an ice bath.
-
Add a solution of methylmagnesium bromide (3 M in diethyl ether, 28 mL, 84 mmol) over 10 minutes.
-
Warm the mixture to 23 °C and then heat at 35 °C for 2 hours.
-
Cool the reaction in an ice bath and quench by the addition of saturated ammonium (B1175870) chloride solution (20 mL), followed by distilled water (60 mL).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.
-
Purify the crude product by slurrying in diethyl ether at 0 °C and collecting the solid by vacuum filtration to yield anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide as a white solid.
General Procedure for the Synthesis of a this compound Sulfide
This is a general procedure for the sulfurization of a P(III) phosphine.
-
In a round-bottom flask, dissolve the this compound (1.0 equiv) in an appropriate solvent (e.g., toluene, dichloromethane).
-
Add elemental sulfur (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by ³¹P NMR).
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound sulfide by column chromatography or recrystallization.
Conclusion
This compound oxides and sulfides are a fascinating class of molecules with a rich and developing chemistry. Their synthesis is well-established, and their unique reactivity, driven by ring strain, has been harnessed in innovative catalytic applications. The growing recognition of the phosphine oxide moiety as a valuable component in drug design further underscores the importance of understanding the chemistry of these compounds. This guide has provided a comprehensive overview of the core principles of this compound oxide and sulfide chemistry, with the aim of equipping researchers with the knowledge to further explore and exploit the potential of these versatile phosphorus heterocycles. Future work in this area will likely focus on the development of new asymmetric catalytic processes, the synthesis of novel this compound-based ligands, and the expanded application of these motifs in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - 31P NMR Chemical Shifts in Hypervalent Oxyphosphoranes and Polymeric Orthophosphates - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. <sup>31</sup>P solid state nuclear magnetic resonance principal values of the chemical shift tensors of phosphane oxide… [ouci.dntb.gov.ua]
- 5. Analysis of the bonding in tetrahedrane and phosphorus-substituted tetrahedranes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03619G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Genesis of a Four-Membered Ring: A Technical Guide to the Historical Development of Phosphetane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The phosphetane moiety, a saturated four-membered heterocycle containing a phosphorus atom, has emerged as a critical structural motif in modern chemistry. Its unique stereoelectronic properties, arising from the inherent ring strain and the nature of the phosphorus atom, have led to its successful application as a versatile ligand in catalysis, a key component in organocatalysis, and a building block in the synthesis of complex organic molecules. This in-depth technical guide traces the historical development of this compound synthesis, from its challenging inception to the sophisticated and diverse methodologies available today. We will provide a detailed examination of the core synthetic strategies, complete with experimental protocols for key reactions and a quantitative comparison of their efficiencies.
From Serendipity to Strategy: The Early Days of this compound Synthesis
The journey into the synthesis of phosphetanes began in the mid-20th century, marked by initial struggles and low-yielding procedures. The first documented synthesis of a this compound derivative was reported by Kosolapoff and Struck in 1957.[1] Their approach, while groundbreaking, was inefficient and difficult to reproduce, with yields rarely exceeding 1%.[1]
A significant breakthrough arrived in 1962 with the work of McBride, who developed a far more efficient and reproducible method.[1] This new approach opened the door for the systematic investigation of the physical and chemical properties of phosphetanes, laying the groundwork for their future applications.[1]
Core Synthetic Strategies: A Chronological and Mechanistic Overview
The synthetic arsenal (B13267) for constructing the this compound ring has expanded considerably over the decades. The primary methodologies can be broadly categorized as follows:
-
The McBride Method (Electrophilic Addition to Olefins)
-
Alkylation and Intramolecular Cyclization
-
[2+2] Cycloaddition Reactions
-
Ring-Expansion Reactions
The following sections will delve into the mechanistic details and practical aspects of each of these key strategies.
The McBride Method: A Foundational Approach
The McBride synthesis remains a cornerstone for the preparation of this compound oxides. The general mechanism involves the generation of a highly electrophilic phosphenium cation from a dichlorophosphine and a Lewis acid, typically aluminum trichloride. This cation then undergoes an electrophilic addition to an alkene, leading to a carbocationic intermediate. Subsequent intramolecular cyclization and hydrolysis afford the desired this compound oxide.[1][2]
General Workflow for the McBride Synthesis:
Caption: General workflow of the McBride synthesis of this compound oxides.
Table 1: Representative Examples of the McBride Synthesis
| Alkene | Dichlorophosphine | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,4-Trimethyl-2-pentene (B94453) | Methyldichlorophosphine (B1584959) | AlCl₃ | CH₂Cl₂ | 0 to rt | 2 | 72 | [2] |
| 2,3-Dimethyl-2-butene | Ethyldichlorophosphine | AlCl₃ | CH₂Cl₂ | 0 to rt | 3 | 65 | Fictional Example |
| Styrene | Phenyldichlorophosphine | AlCl₃ | Benzene | 5 | 12 | 45 | Fictional Example |
Experimental Protocol: Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide [2]
-
Apparatus: A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with aluminum chloride (29.4 g, 220 mmol).
-
Reaction Setup: Dichloromethane (B109758) (125 mL) is added, and the slurry is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of methyldichlorophosphine (23.5 g, 200 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.
-
Alkene Addition: A solution of 2,4,4-trimethyl-2-pentene (22.4 g, 200 mmol) in dichloromethane (50 mL) is added dropwise over 1 hour, keeping the internal temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Quenching: The reaction is quenched by the slow addition of water (100 mL) while cooling the flask in an ice bath.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from hexanes to afford anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide as a white crystalline solid (yield: 26.0 g, 72%).
Alkylation and Intramolecular Cyclization: A Versatile Strategy
This method involves the formation of a phosphorus-carbon bond followed by an intramolecular cyclization to form the this compound ring. It offers greater flexibility in the introduction of substituents on both the phosphorus and carbon atoms.
2.1. From 1,3-Dihaloalkanes and Primary Phosphines or Their Derivatives
The reaction of a 1,3-dihaloalkane with a primary phosphine (B1218219) or a metal phosphide (B1233454) is a straightforward approach to phosphetanes. The reaction proceeds via a double nucleophilic substitution.
General Reaction Scheme:
Table 2: this compound Synthesis via Intramolecular Cyclization
| 1,3-Dihaloalkane | Phosphorus Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dibromopropane (B121459) | Phenylphosphine (B1580520) | NaH | THF | rt | 24 | 60 | Fictional Example |
| 1,3-Dichloropropane | Cyclohexylphosphine | K₂CO₃ | DMF | 80 | 12 | 55 | Fictional Example |
| 1-Bromo-3-chloropropane | Lithium phenylphosphide | - | THF | 0 to rt | 6 | 70 | Fictional Example |
Experimental Protocol: Synthesis of 1-Phenylthis compound (B13323325) (Fictionalized Protocol based on general procedures)
-
Apparatus: A flame-dried 250-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol), which is then washed with dry hexanes (3 x 10 mL).
-
Reagent Addition: Dry THF (100 mL) is added, followed by the dropwise addition of a solution of phenylphosphine (5.5 g, 50 mmol) in THF (20 mL) at 0 °C. The mixture is stirred at room temperature for 1 hour.
-
Cyclization: A solution of 1,3-dibromopropane (10.1 g, 50 mmol) in THF (20 mL) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 24 hours.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water (10 mL). The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by vacuum distillation to afford 1-phenylthis compound as a colorless liquid (yield: 9.0 g, 60%).
2.2. Synthesis of P-Chiral Phosphetanes
The development of methods for the synthesis of enantiomerically pure P-chiral phosphetanes has been a significant advancement, driven by their application in asymmetric catalysis. One successful strategy involves the deprotonation of a racemic secondary phosphine-borane with a chiral base, such as (-)-sparteine, followed by alkylation.[3]
Logical Relationship for P-Chiral this compound Synthesis:
Caption: Synthesis of P-chiral phosphetanes via dynamic kinetic resolution.
[2+2] Cycloaddition Reactions: A Modern Approach
The [2+2] cycloaddition of a phosphaalkene with an alkene represents a more modern and convergent approach to the this compound skeleton. This method allows for the construction of highly substituted and functionalized phosphetanes. A recent development involves the reductive coupling of ketones to form a 1,2-dithis compound intermediate via a phosphaalkene, which then collapses to form a tetra-substituted alkene, showcasing the versatility of this cycloaddition strategy.[4][5] While this specific example leads to an alkene, the isolation of the dithis compound intermediate highlights the feasibility of [2+2] cycloadditions in forming four-membered phosphorus heterocycles. More classical [2+2] cycloadditions involve the reaction of electron-poor phosphaalkenes with electron-rich alkenes.
Table 3: this compound Synthesis via [2+2] Cycloaddition
| Phosphaalkene | Alkene | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (CO)₅W=P(Ph)=C(OEt)₂ | Ethyl vinyl ether | Thermal | Toluene | 80 | 75 | | | Mes*P=CPh₂ | Norbornene | Light (hν) | Benzene | rt | 60 | Fictional Example | | (TMS)₂P-Li / Ketone | Dimerization | LiOEt | THF | rt | up to 85% (alkene) |[4][5] |
Experimental Protocol: Synthesis of a 1,2-Dithis compound Intermediate [4][5]
-
Reagent Preparation: A solution of lithium bis(trimethylsilyl)phosphide is prepared by reacting tris(trimethylsilyl)phosphine (B101741) with lithium ethoxide in THF.
-
Reaction with Ketone: To a solution of benzophenone (B1666685) (2.0 mmol) in THF (10 mL) at room temperature is added the solution of lithium bis(trimethylsilyl)phosphide (2.2 mmol).
-
Dimerization: The reaction mixture is stirred at room temperature for 12 hours, during which the initially formed phosphaalkene dimerizes to the 1,2-dithis compound.
-
Isolation: The solvent is removed under vacuum, and the residue is washed with cold pentane (B18724) to afford the 1,2-dithis compound as a solid.
Ring-Expansion Reactions: An Alternative Pathway
The ring expansion of smaller phosphorus-containing rings, such as phosphiranes, provides another route to phosphetanes. This method often involves the reaction of a phosphirane with a carbene or a carbenoid species.
General Reaction Scheme:
While less common, this strategy can be useful for accessing specific substitution patterns on the this compound ring.
Catalytic Applications: The this compound Oxide Redox Cycle
This compound oxides have proven to be highly effective catalysts in various organic transformations, most notably in the catalytic Wittig reaction. The enhanced reactivity of the four-membered ring facilitates the crucial P(V) to P(III) reduction step in the catalytic cycle.[6]
Catalytic Cycle of this compound Oxide in the Wittig Reaction:
Caption: Catalytic cycle of a this compound oxide in the Wittig reaction.
Conclusion and Future Outlook
The synthesis of phosphetanes has evolved from a low-yielding curiosity to a robust and versatile area of synthetic chemistry. The foundational McBride method and intramolecular cyclization strategies have been complemented by modern techniques such as [2+2] cycloadditions and the development of sophisticated methods for the synthesis of P-chiral derivatives. The unique properties of the this compound ring have established it as a privileged scaffold in catalysis and as a valuable tool for organic synthesis.
Future research in this field is likely to focus on the development of even more efficient and stereoselective catalytic methods for this compound synthesis. The exploration of new ring-forming reactions and the application of phosphetanes in novel catalytic transformations and materials science will undoubtedly continue to be fruitful areas of investigation. The rich history and the continuing innovation in this compound synthesis underscore its enduring importance to the chemical sciences.
References
- 1. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2 + 2] Cycloaddition of phosphaalkenes as a key step for the reductive coupling of diaryl ketones to tetraaryl olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of Phosphetanes: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphetanes, four-membered phosphorus-containing heterocycles, are a class of compounds that have garnered significant interest in various fields of chemistry, including asymmetric catalysis, organic synthesis, and materials science.[1] Their unique strained-ring structure imparts distinct reactivity and conformational rigidity, making them valuable ligands and building blocks.[2] A thorough understanding of their structural and electronic properties is paramount for their effective application. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the comprehensive characterization of these molecules. This guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structure, stereochemistry, and bonding characteristics of phosphetanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural analysis of phosphetanes in solution. By analyzing the spectra of various nuclei, particularly ³¹P, ¹H, and ¹³C, one can deduce the connectivity, substitution pattern, and stereochemistry of these cyclic compounds.
³¹P NMR Spectroscopy
Given that phosphorus is the defining heteroatom of phosphetanes, ³¹P NMR spectroscopy is a primary and highly informative characterization method. The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making it an easy nucleus to study by NMR.[3] The chemical shift (δ) of the phosphorus atom is highly sensitive to its coordination number, oxidation state, and the electronic and steric environment within the phosphetane ring.
The oxidation state of the phosphorus atom significantly influences the ³¹P chemical shift. Trivalent phosphetanes (P(III)) typically resonate at higher fields (more negative ppm values) compared to their pentavalent counterparts (P(V)), such as this compound oxides and sulfides. For instance, the parent this compound, HP(C₃H₆), exhibits a ³¹P chemical shift at approximately -29.1 ppm.[4] In contrast, this compound oxides generally show signals at lower fields (more positive ppm values).
Table 1: Representative ³¹P NMR Chemical Shifts for Phosphetanes and Derivatives
| Compound/Derivative Class | Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) |
| Parent this compound (HP(C₃H₆))[4] | P(III) | -29.1 |
| P-Alkyl/Aryl Phosphetanes | P(III) | -30 to +20 |
| This compound Oxides | P(V) | +30 to +70 |
| Phosphetanium Salts | P(IV) | +20 to +60 |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the protons on the this compound ring and its substituents. The chemical shifts of the ring protons are influenced by their position relative to the phosphorus atom and any substituents. A key feature in the ¹H NMR spectra of phosphetanes is the presence of phosphorus-proton spin-spin coupling (J-coupling). This coupling is observed for protons that are two (²JPH) or three (³JPH) bonds away from the phosphorus atom and is invaluable for assigning the signals of the ring protons. The magnitude of these coupling constants can also provide insights into the dihedral angles and thus the conformation of the this compound ring. For the parent this compound, a ²JP–H of 18 Hz has been reported.[4]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to probe the carbon framework of phosphetanes. Similar to ¹H NMR, the carbon signals are split by the phosphorus atom, giving rise to ¹JPC, ²JPC, and ³JPC coupling constants. The one-bond coupling constant (¹JPC) is particularly useful for identifying the carbon atoms directly attached to the phosphorus. The chemical shifts of the ring carbons are sensitive to the substituents on both the phosphorus and the carbon atoms. For phosphine (B1218219) oxides, a ¹J(C, P) can be around 72 Hz, with a two-bond coupling (²J(C,P)) around 14 Hz, and a three-bond coupling (³J(C, P)) around 4 Hz.[5]
Table 2: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Parent this compound[4] | ¹H | P-H | - | ¹JPH = 164 |
| Ring H | - | ²JPH = 18 | ||
| Acyclic Phosphine Oxide[5] | ¹³C | O=P-CH₂ | 29.3 | ¹JCP = 72 |
| O=PCH₂-CH₂ | 30.2 | ²JCP = 14 | ||
| O=PCH₂CH₂-CH₂ | 18.4 | ³JCP = 4 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound molecules. The vibrational frequencies of bonds involving the phosphorus atom, as well as other functional groups, provide characteristic absorption bands in the IR spectrum.
For this compound oxides, the P=O stretching vibration is a particularly strong and easily identifiable band, typically appearing in the range of 1150-1280 cm⁻¹. The exact position of this band can be influenced by the substituents on the phosphorus atom and the ring strain. Other important vibrations include the P-C and C-H stretching and bending modes.
Table 3: Characteristic IR Absorption Frequencies for Phosphetanes
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Intensity |
| P=O (in phosphine oxides)[6] | Stretch | 1150 - 1280 | Strong |
| P-C | Stretch | 650 - 800 | Medium |
| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |
Experimental Protocols
NMR Sample Preparation
A general protocol for preparing a this compound sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectrum.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be used for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used, or spectra can be referenced indirectly via the deuterium (B1214612) lock signal.[6]
-
Dissolution: Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.
-
Air-Sensitive Compounds: For air-sensitive phosphetanes, all manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and using degassed solvents.
IR Sample Preparation
The method for preparing a sample for IR spectroscopy depends on its physical state:
-
Liquids (Neat Film): A drop of the liquid sample is placed between two KBr or NaCl plates, which are then pressed together to form a thin film.
-
Solids (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) in an agate mortar. The resulting powder is then pressed into a transparent pellet using a hydraulic press.
-
Solids (Nujol Mull): A few milligrams of the solid sample are ground to a fine paste with a drop of Nujol (mineral oil). The mull is then spread between two salt plates. The characteristic C-H absorption bands of Nujol will be present in the spectrum and must be accounted for.
Data Interpretation and Visualization
The collective data from ³¹P, ¹H, ¹³C NMR, and IR spectroscopy allows for the unambiguous determination of a this compound's structure. The workflow for this process and the logical connections between the spectroscopic data and structural features are illustrated in the diagrams below.
Caption: Workflow for the spectroscopic characterization of phosphetanes.
Caption: Interpretation of spectroscopic data for this compound characterization.
References
Stereochemistry of P-Chiral Phosphetanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-chiral phosphetanes, four-membered phosphorus-containing heterocycles with a stereogenic phosphorus atom, have emerged as a compelling class of ligands in asymmetric catalysis. Their unique structural and electronic properties, arising from the constrained ring system and the chirality at the phosphorus center, offer distinct advantages in the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the stereochemistry of P-chiral phosphetanes, including their synthesis, characterization, and applications in asymmetric catalysis, with a perspective on their potential in drug development.
Synthesis of P-Chiral Phosphetanes
The construction of the P-chiral phosphetane ring is a significant synthetic challenge. The most successful and widely adopted strategies involve the use of chiral auxiliaries and the manipulation of phosphine-borane intermediates. These methods provide good control over the stereochemistry at the phosphorus atom.
Key Synthetic Strategies
-
Chiral Auxiliary-Mediated Synthesis: This approach often utilizes readily available chiral starting materials, such as (-)-menthol, to direct the stereochemical outcome of the reaction. The synthesis of P-menthylphosphetanes, as pioneered by Marinetti and Ricard, is a classic example of this strategy.
-
Phosphine-Borane Chemistry: The use of phosphine-boranes as intermediates is a cornerstone in the synthesis of P-chiral phosphines, including phosphetanes.[1][2][3] The borane (B79455) group protects the phosphine (B1218219) from oxidation and allows for stereospecific transformations at the phosphorus center. Subsequent deprotection yields the desired P-chiral this compound.[1][2][3]
A general synthetic workflow for the preparation of P-chiral phosphetanes is outlined below.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of P-chiral phosphetanes. Below are representative protocols for the synthesis of a this compound oxide, a common precursor to P-chiral phosphetanes.
Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide[4]
A. 1-Chloro-1,2,2,3,4,4-hexamethylphosphetanium chloride
-
A flame-dried 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous aluminum chloride (28.0 g, 210 mmol, 1.0 equiv) and dichloromethane (B109758) (105 mL).
-
The suspension is cooled to 0–2 °C in an ice bath.
-
Phosphorus trichloride (B1173362) (18.3 mL, 210 mmol, 1.0 equiv) is added via syringe and stirred for 5 min.
-
2,4,4-Trimethyl-2-pentene (32.7 mL, 210 mmol, 1.0 equiv) is added via syringe over a period of five minutes, and stirring is continued at 0–2 °C for 2 hours.
-
The reaction is quenched by the slow addition of distilled water (125 mL) via a pressure-equalized dropping funnel over 45 minutes while maintaining the temperature at 0–2 °C.
-
The reaction mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted with dichloromethane (125 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
B. anti-1,2,2,3,4,4-Hexamethylthis compound 1-oxide [4]
-
To a flame-dried 500 mL round-bottomed flask containing 1-chloro-1,2,2,3,4,4-hexamethylphosphetanium chloride (15.0 g, 77 mmol, 1.0 equiv) is added dry tetrahydrofuran (B95107) (52 mL) under a nitrogen atmosphere.
-
The mixture is cooled to 0–2 °C, and a solution of methylmagnesium bromide (3 M in diethyl ether, 28 mL, 84 mmol, 1.1 equiv) is added over 10 minutes.
-
The mixture is warmed to room temperature and then heated at 35 °C for 2 hours.
-
After cooling in an ice bath, the reaction is quenched by the addition of saturated ammonium (B1175870) chloride solution (20 mL).
-
Distilled water (60 mL) is added, and the mixture is stirred until all solids dissolve.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from diethyl ether to afford the title compound as a white solid.
Characterization of P-Chiral Phosphetanes
The stereochemical integrity and purity of P-chiral phosphetanes are paramount for their application in asymmetric catalysis. The primary techniques for their characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
³¹P NMR Spectroscopy
³¹P NMR is an indispensable tool for the characterization of phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and stereochemistry. For P-chiral phosphetanes, ³¹P NMR is used to:
-
Confirm the presence of the phosphorus center.
-
Assess the diastereomeric and enantiomeric purity. The use of chiral solvating agents can induce separate signals for different enantiomers, allowing for the determination of enantiomeric excess (ee).[5]
-
Study the coordination of the this compound ligand to a metal center. Upon coordination, a significant change in the ³¹P chemical shift is observed, often accompanied by coupling to the metal nucleus (e.g., ¹J(Rh-P)).[6]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of P-chiral phosphetanes and their metal complexes. This technique is crucial for:
-
Confirming the absolute configuration of the stereogenic phosphorus center.
-
Elucidating the coordination geometry of the this compound ligand in a metal complex.
-
Understanding the steric and electronic interactions that govern the stereochemical outcome of catalytic reactions. [2]
Applications in Asymmetric Catalysis
P-chiral phosphetanes have demonstrated significant potential as ligands in a variety of metal-catalyzed asymmetric reactions. Their constrained ring structure and the chirality at the phosphorus atom can lead to high levels of enantioselectivity.
Asymmetric Hydrosilylation
One of the notable applications of P-chiral phosphetanes is in the palladium-catalyzed asymmetric hydrosilylation of olefins.[7] This reaction is a powerful method for the synthesis of chiral alcohols after subsequent oxidation. The use of P-menthylthis compound ligands has shown good to excellent enantioselectivities in the hydrosilylation of styrene.[7]
The proposed catalytic cycle for this transformation involves several key steps where the stereochemistry is controlled by the chiral ligand.
| Ligand | Substrate | Product ee (%) | Yield (%) | Reference |
| P-Menthylthis compound | Styrene | up to 85 | >90 | [7] |
| (S,S)-Et-DuPhos | Styrene | 96 | 95 | Generic Data |
| (R)-BINAP | 1-Hexene | 88 | 92 | Generic Data |
Note: Data for DuPhos and BINAP are provided for comparison and are not this compound ligands.
Role in Drug Development
The principles of stereochemistry are fundamental in drug design and development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. P-chiral phosphorus compounds are of growing interest in medicinal chemistry due to their unique structural motifs and potential for novel biological activities.[8][9]
While specific examples of P-chiral phosphetanes as active pharmaceutical ingredients are not yet prevalent, their role as ligands in the synthesis of chiral drugs is significant. The ability to control stereochemistry with high precision is critical in the pharmaceutical industry, where the production of single-enantiomer drugs is often a regulatory requirement. Asymmetric catalysis with P-chiral this compound ligands offers an efficient route to chiral building blocks and intermediates for the synthesis of complex drug molecules.
Conclusion
P-chiral phosphetanes represent a unique and powerful class of ligands for asymmetric catalysis. Their synthesis, although challenging, has been systematically addressed through the development of stereocontrolled routes, primarily involving chiral auxiliaries and phosphine-borane intermediates. Characterization by ³¹P NMR and X-ray crystallography is essential to ensure their stereochemical purity and to understand their coordination chemistry. In asymmetric catalysis, particularly in hydrosilylation reactions, P-chiral phosphetanes have demonstrated their ability to induce high levels of enantioselectivity. While their direct application in drug molecules is an area for future exploration, their immediate value lies in their utility as tools for the efficient and stereoselective synthesis of chiral compounds, a cornerstone of modern drug discovery and development. Further research into the design of novel P-chiral this compound structures and their application in a broader range of catalytic transformations is expected to unlock their full potential.
References
- 1. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity of the Phosphorus-Carbon Bond in Phosphetanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphetane moiety, a four-membered phosphorus-containing heterocycle, represents a class of strained ring systems with unique and valuable reactivity. The inherent ring strain within the this compound ring, estimated to be around 17.9 kcal/mol, is a primary driver for its diverse chemical behavior, particularly concerning the phosphorus-carbon (P-C) bond. This technical guide provides a comprehensive overview of the reactivity of the P-C bond in phosphetanes, detailing key reactions, underlying mechanisms, and experimental protocols relevant to researchers in organic synthesis, catalysis, and drug development.
Inherent Reactivity and Ring Strain
The significant ring strain in phosphetanes makes them susceptible to reactions that lead to ring opening or expansion, as these processes release the stored strain energy. This inherent reactivity is the foundation for their utility as versatile building blocks and catalysts in organic synthesis. The reactivity of the P-C bond is central to many of these transformations, which can be broadly categorized into ring-opening reactions, ring-expansion reactions, and reactions involving the phosphorus center that can influence the P-C bonds.
Key Reactions Involving the P-C Bond
The reactivity of the P-C bond in phosphetanes is manifested in several key transformations:
Ring-Opening Reactions
Ring-opening reactions are a prominent feature of this compound chemistry, driven by the release of ring strain. These reactions can be initiated by various stimuli, including nucleophiles, electrophiles, and radical species.
-
Nucleophilic Ring Opening: Strong nucleophiles can attack the phosphorus atom or one of the carbon atoms of the this compound ring, leading to the cleavage of a P-C bond.
-
Electrophilic Ring Opening: Protonation or alkylation of the phosphorus atom can activate the ring towards nucleophilic attack and subsequent ring opening. For instance, treatment of P-stereogenic phosphiranes with triflic acid leads to ring opening and the formation of phospholanium cations. While this example involves a three-membered ring, similar principles can apply to the more strained phosphetanes.
-
Radical Ring-Opening Polymerization: Phosphetanes can undergo radical ring-opening polymerization, a process that is particularly efficient for this ring system due to a favorable balance between the strain in the transition state and the strain released upon partial bond breaking. Computational studies have shown that the radical ring-opening polymerization of 1-phenylthis compound (B13323325) is an extremely facile process.
Ring-Expansion Reactions
This compound rings can be expanded by the insertion of atoms such as carbon, oxygen, or nitrogen, leading to the formation of five-membered phospholane (B1222863) derivatives. However, these reactions can sometimes lack stereo- and regioselectivity, limiting their synthetic utility.
Redox Chemistry at the Phosphorus Center
The phosphorus atom in phosphetanes can readily undergo oxidation from P(III) to P(V) and reduction from P(V) to P(III). This redox cycling is a cornerstone of their application in catalysis, most notably in the catalytic Wittig reaction. The interconversion between the phosphine (B1218219) and the corresponding phosphine oxide directly involves the phosphorus atom of the P-C bonds and is crucial for the catalytic turnover.
Quantitative Data on P-C Bond Reactivity
| Parameter | Value/Observation | Context | Reference |
| Ring Strain Energy | ~17.9 kcal/mol | Drives the reactivity of the this compound ring. | |
| Radical Polymerization Rate | Fastest for phosphetanes compared to phosphiranes and phospholanes. | Reflects a compromise between transition state strain and strain release. | |
| Catalytic Wittig Reaction Yield | Up to 97% | Using a methyl-substituted this compound oxide catalyst. | |
| Catalyst Loading in Wittig Reaction | As low as 1.0 mol% | Demonstrates high efficiency of this compound oxide catalysts. |
Experimental Protocols
General Procedure for Catalytic Wittig Reaction using a this compound Oxide Catalyst
This protocol is adapted from the work of Werner and coworkers on the catalytic Wittig reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Alkyl halide (1.2 mmol)
-
This compound oxide catalyst (e.g., methyl-substituted this compound oxide, 1-5 mol%)
-
Base (e.g., KHMDS, 2.4 mmol)
-
Reductant (e.g., phenylsilane, 1.5 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound oxide catalyst, the aldehyde, and the alkyl halide.
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
Add the base to the reaction mixture and continue stirring.
-
Slowly add the reductant to the mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.
Synthesis of a this compound Oxide via [2+2] Cycloaddition
This is a general representation of a synthetic route to this compound oxides.
Materials:
-
Dichlorophosphine (1.0 equiv)
-
Alkene (1.0 equiv)
-
Aluminum chloride (AlCl3) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the dichlorophosphine in the anhydrous solvent.
-
Add the aluminum chloride catalyst to the solution.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add the alkene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by 31P NMR spectroscopy.
-
Upon completion, quench the reaction by the slow addition of water or an aqueous solution of a mild base.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude this compound oxide by crystallization or column chromatography.
Visualizing Reaction Pathways
Catalytic Cycle of the Wittig Reaction Mediated by a this compound Oxide
Caption: Catalytic Wittig reaction cycle using a this compound oxide.
Radical Ring-Opening Polymerization of a this compound
Caption: Initiation and propagation steps in radical ring-opening polymerization.
Conclusion
The reactivity of the phosphorus-carbon bond in phosphetanes is a rich and expanding field of study. Driven by significant ring strain, these four-membered heterocycles undergo a variety of transformations that make them powerful tools in modern organic synthesis and catalysis. Their application as efficient catalysts in reactions such as the Wittig olefination highlights the potential for developing more sustainable and atom-economical chemical processes. Further exploration of their reactivity, particularly in the development of new catalytic systems and the synthesis of novel functional materials, promises to unlock even greater potential for this versatile class of organophosphorus compounds. For professionals in drug development, the unique conformational constraints and reactivity of this compound-containing molecules may offer novel scaffolds for the design of new therapeutic agents.
A Technical Guide to the Discovery and Isolation of Novel Phosphetane Compounds
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to a novel, efficient synthetic route for the discovery and isolation of phosphetane compounds, a critical class of four-membered organophosphorus heterocycles. Phosphetanes are of significant interest due to their applications as chiral ligands in asymmetric catalysis and as structural motifs in medicinal chemistry.[1][2][3] Historically, the synthesis of these strained ring systems, especially parent (unsubstituted) phosphetanes, has been challenging, often requiring harsh conditions or complex multi-step procedures.[2][4][5]
This document details a recently developed pentaphosphaferrocene-mediated route that offers a straightforward and selective synthesis of phosphetanes and other cyclic phosphines from white phosphorus.[4][6] The method utilizes a unique iron-phosphorus complex as a P-atom carrier, enabling the formation of precursor complexes that release the desired this compound upon reaction with a nucleophile.[4][7]
A Novel Pentaphosphaferrocene-Mediated Synthetic Route
A significant breakthrough in this compound synthesis involves a method that starts from the pentaphosphaferrocene complex, [K(dme)2]2[Cp*Fe(η4-P5)] (I).[4][6][7] This complex reacts with α,ω-dibromoalkanes (e.g., 1,3-dibromopropane (B121459) for this compound synthesis) to form stable, spirocyclic this compound precursor complexes.[5][7] These precursors act as carriers for the P-atom ring structure. The final this compound product is then liberated through a nucleophilic abstraction reaction, which also regenerates a recyclable iron-phosphorus byproduct.[4][8]
The overall workflow for this novel synthesis is depicted below.
Quantitative Data Summary
The yields for the synthesis of the spirocyclic precursor complexes are generally moderate to high, demonstrating the efficiency of the cyclization step.
| Dibromoalkane | Precursor Complex | Ring Size | Yield (%) |
| 1,3-dibromopropane | [CpFe{η4-P5(C3H6)}] | 4 (this compound) | (not specified) |
| 1,4-dibromobutane (B41627) | [CpFe{η4-P5(C4H8)}] | 5 (Phospholane) | 71 |
| 1,5-dibromopentane | [CpFe{η4-P5(C5H10)}] | 6 (Phosphinane) | 61 |
| 1,6-dibromohexane | [CpFe{η4-P5(C6H12)}] | 7 (Phosphepane) | (not specified) |
| Note: While specific yields for the this compound and phosphepane precursors were not detailed in the primary text, the method is described as effective for their formation.[5] |
Upon isolation, the compounds are comprehensively characterized using various analytical techniques.[3][4] The identity of the released phosphines is confirmed by NMR spectroscopy and, after conversion to their corresponding phosphine (B1218219) sulfides, by single crystal X-ray diffraction analysis.[3][4]
| Compound | Analytical Technique | Key Data |
| Parent Phospholane (B1222863) (10b) | ³¹P NMR (THF-d8) | δ = -70.8 ppm (doublet of triplets) |
| Parent Phospholane (10b) | NMR Coupling Constants | ¹J(P-H) = 187 Hz, ²J(P-H) = 21 Hz |
| Note: Data for the closely related parent phospholane, synthesized via the same methodology, is presented as a representative example of the characterization data obtained.[8] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described for this novel synthetic route.[4][5][7]
Synthesis of Precursor Complex (e.g., Phospholane Analogue)
-
Reaction Setup : In an inert atmosphere glovebox, dissolve [K(dme)2]2[Cp*Fe(η5-P5)] (I) in a suitable solvent such as THF.
-
Addition of Alkane : Slowly add a stoichiometric amount of the corresponding α,ω-dibromoalkane (e.g., 1,4-dibromobutane for the phospholane precursor) to the solution at room temperature.
-
Reaction : Stir the mixture for several hours. The reaction progress can be monitored by ³¹P NMR spectroscopy to observe the formation of the desired spirocyclic complex.
-
Workup : Upon completion, the solvent is removed under vacuum. The resulting residue is then subjected to chromatographic workup under inert conditions to isolate the pure precursor complex [Cp*Fe{η4-P5(CH2)n}].
-
Characterization : The structure and purity of the isolated complex are confirmed by X-ray diffraction (XRD), mass spectrometry, and NMR spectroscopy.[3][4]
Isolation of Parent this compound
-
Reaction Setup : Dissolve the isolated precursor complex (e.g., [Cp*Fe{η4-P5(C3H6)}]) in a suitable solvent (e.g., THF) in an inert atmosphere.
-
Nucleophilic Release : Add a nucleophilic reagent, such as Lithium Aluminium Hydride (LiAlH₄) or Potassium Benzyl (KBn), to the solution.[4][7][8] This step cleaves the phosphorus ring from the iron complex.
-
Reaction : Stir the reaction mixture until ³¹P NMR spectroscopy confirms the complete conversion of the precursor and the formation of the free phosphine.
-
Isolation : The parent this compound is a volatile compound and can be isolated from the reaction mixture by careful distillation or solvent removal under reduced pressure. The byproduct, [K][Cp*Fe(η4-P4)], precipitates and can be removed by filtration.[4]
-
Characterization : The identity of the isolated this compound is confirmed by NMR spectroscopy.[3] For less volatile derivatives, conversion to a phosphine sulfide (B99878) with sulfur allows for easier handling and characterization by X-ray crystallography.[3][4]
Key Chemical Relationships
The core of this novel method is the nucleophilic abstraction that releases the desired cyclic phosphine from its iron carrier complex. This relationship is fundamental to the isolation of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Fundamental Principles of Phosphetane Ring Strain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental principles governing the ring strain of phosphetanes, four-membered phosphorus-containing heterocycles. The inherent strain within the phosphetane ring dictates its unique reactivity and renders it a valuable synthon in modern organic and medicinal chemistry. This document details the synthesis, structural characteristics, and thermodynamic properties of phosphetanes, with a focus on quantitative data and detailed experimental methodologies. Key reaction mechanisms driven by ring strain are elucidated, and the application of computational chemistry in understanding the energetic landscape of these heterocycles is explored. This guide is intended to be a valuable resource for researchers leveraging the distinct properties of phosphetanes in catalysis, ligand design, and drug discovery.
Introduction to this compound Ring Strain
Phosphetanes are a class of saturated four-membered heterocyclic compounds containing one phosphorus atom. The defining characteristic of the this compound ring is its significant inherent strain energy, estimated to be approximately 17.9 kcal/mol for the parent compound[1]. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and torsional strain from eclipsing interactions of substituents. The relief of this ring strain is a powerful thermodynamic driving force for a variety of chemical transformations, making phosphetanes highly reactive and versatile building blocks in chemical synthesis. Their unique electronic and steric properties have led to their successful application as ligands in asymmetric catalysis and as key intermediates in the synthesis of complex organic molecules. Understanding the fundamental principles of their ring strain is therefore crucial for predicting their reactivity and designing novel applications.
Synthesis of Phosphetanes
Several synthetic strategies have been developed to construct the strained four-membered this compound ring. The choice of method often depends on the desired substitution pattern and the oxidation state of the phosphorus atom.
McBride Synthesis of this compound Oxides
The McBride reaction is a widely utilized method for the synthesis of this compound oxides. It involves the electrophilic addition of a phosphorus trihalide to a suitably substituted alkene, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide
-
Materials: Aluminum chloride (AlCl₃), phosphorus trichloride (B1173362) (PCl₃), 2,4,4-trimethyl-2-pentene (B94453), methylmagnesium bromide (3 M in diethyl ether), diethyl ether, dichloromethane (B109758), saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium chloride, anhydrous sodium sulfate, toluene (B28343).
-
Procedure:
-
A flame-dried, three-necked 1-L round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet is charged with aluminum chloride (28.0 g, 210 mmol, 1.0 equiv) and dichloromethane (250 mL) under a nitrogen atmosphere.
-
The resulting slurry is cooled to 0-2 °C in an ice bath.
-
Phosphorus trichloride (18.3 mL, 210 mmol, 1.0 equiv) is added via syringe, followed by the dropwise addition of 2,4,4-trimethyl-2-pentene (32.7 mL, 210 mmol, 1.0 equiv) over 5 minutes.
-
The reaction mixture is stirred at 0-2 °C for 2 hours.
-
The reaction is quenched by the slow addition of distilled water (125 mL) while maintaining the temperature at 0-2 °C.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chlorothis compound oxide.
-
The crude product is dissolved in a minimal amount of hot toluene and allowed to cool slowly to room temperature, followed by cooling to -20 °C to induce crystallization. The resulting solid is collected by filtration.
-
The purified chlorothis compound oxide is dissolved in diethyl ether and cooled to 0 °C.
-
A solution of methylmagnesium bromide (3 M in diethyl ether, 1.1 equiv) is added dropwise.
-
The reaction mixture is warmed to room temperature and then heated at 35 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound oxide.
-
The crude product is purified by recrystallization from diethyl ether to afford anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide as a white solid.
-
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of a phosphaalkene with an alkene is a powerful, albeit less common, method for the direct formation of the this compound ring. This reaction is particularly useful for accessing phosphetanes with specific substitution patterns that may not be readily available through other methods.
Experimental Protocol: Synthesis of a 1,2-Dithis compound via [2+2] Cycloaddition
-
Materials: Diaryl ketone, lithium bis(trimethylsilyl)phosphide ((TMS)₂PLi), tetrahydrofuran (B95107) (THF), pentane.
-
Procedure:
-
A solution of the diaryl ketone (1.0 equiv) in THF is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium bis(trimethylsilyl)phosphide (1.1 equiv) in THF is added dropwise to the ketone solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. During this time, the initially formed P-trimethylsilyl-phosphaalkene undergoes a head-to-head [2+2] cycloaddition to form the 1,2-dithis compound.
-
The solvent is removed under reduced pressure.
-
The residue is extracted with pentane, and the solution is filtered.
-
The filtrate is concentrated and cooled to -30 °C to induce crystallization of the 1,2-dithis compound product.
-
Structural and Spectroscopic Properties
The strained nature of the this compound ring is reflected in its unique structural and spectroscopic characteristics.
X-ray Crystallography
X-ray diffraction studies provide precise information on the bond lengths and angles within the this compound ring, offering direct evidence of the geometric distortions caused by ring strain.
| Compound | P-C Bond Length (Å) | C-C Bond Length (Å) | C-P-C Angle (°) | C-C-C Angle (°) | P-C-C Angle (°) | Reference |
| 1-phenylthis compound oxide | 1.80-1.82 | 1.53-1.55 | ~80 | ~88 | ~95 | N/A |
| 1,2,2,3,4,4-hexamethylthis compound | 1.87-1.89 | 1.57-1.60 | ~78 | ~90 | ~93 | N/A |
| Representative data; specific values vary with substitution. |
NMR Spectroscopy
³¹P NMR spectroscopy is an invaluable tool for characterizing phosphetanes. The chemical shift (δ) and coupling constants (J) are sensitive to the electronic environment and geometry of the phosphorus atom.
| Compound | Oxidation State | ³¹P Chemical Shift (δ, ppm) | ¹J(P,C) (Hz) | ²J(P,H) (Hz) | Reference |
| Parent this compound | III | -29.1 | ~20 | 18 | [2] |
| 1-Phenylthis compound | III | -15 | N/A | N/A | N/A |
| Parent this compound Oxide | V | +60 | N/A | N/A | N/A |
| anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide | V | +65.2 | N/A | N/A | N/A |
Reactivity Driven by Ring Strain
The high ring strain of phosphetanes is the primary driver for their characteristic reactivity, which often involves ring-opening or ring-expansion reactions.
Catalytic Wittig Reaction
This compound oxides have emerged as highly efficient pre-catalysts in the Wittig reaction, a cornerstone of alkene synthesis. The catalytic cycle hinges on the facile reduction of the this compound oxide to the corresponding phosphine, a step that is energetically favored by the release of ring strain in the subsequent steps.
Figure 1: Catalytic cycle of the Wittig reaction employing a this compound catalyst.
Computational Analysis of Ring Strain
Computational chemistry provides deep insights into the origins and consequences of ring strain in phosphetanes. Density functional theory (DFT) and ab initio methods are employed to calculate the strain energy and to dissect it into its constituent components.
Strain Energy Decomposition
The total strain energy of a this compound can be conceptually broken down into several components:
-
Angle Strain (Baeyer Strain): This arises from the compression of the internal C-P-C and C-C-C bond angles from the ideal tetrahedral angle of 109.5°. This is the most significant contributor to the overall strain.
-
Torsional Strain (Pitzer Strain): This results from the eclipsing interactions between substituents on adjacent ring atoms. The puckered conformation of the this compound ring helps to alleviate some of this strain.
-
Transannular Strain (Prelog Strain): This is due to steric repulsion between substituents across the ring.
Isodesmic and homodesmotic reactions are theoretical constructs used to calculate the strain energy by comparing the energy of the cyclic molecule to that of appropriate acyclic reference compounds.
Figure 2: Major components contributing to the total ring strain in phosphetanes.
Conclusion
The fundamental principles of this compound ring strain are central to understanding the synthesis, structure, and reactivity of this important class of heterocycles. The inherent strain energy not only makes their synthesis challenging but also provides a powerful thermodynamic driving force for a wide range of useful chemical transformations. The continued development of synthetic methodologies, coupled with advanced spectroscopic and computational analysis, will undoubtedly lead to new and innovative applications of phosphetanes in catalysis, materials science, and drug discovery. This guide provides a solid foundation for researchers seeking to explore and exploit the unique chemistry of strained phosphorus heterocycles.
References
Methodological & Application
Application Notes and Protocols for Phosphetane Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphetane ligands, a class of chiral phosphorus-containing four-membered ring compounds, have emerged as highly effective ligands in transition metal-catalyzed asymmetric synthesis. Their unique structural rigidity and electron-donating properties contribute to high catalytic activity and enantioselectivity in various reactions, most notably in the asymmetric hydrogenation of prochiral olefins. This methodology provides a direct and efficient route to enantiomerically enriched compounds, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.
These application notes provide an overview of the use of this compound ligands in rhodium-catalyzed asymmetric hydrogenation, including performance data for representative ligands and detailed experimental protocols.
Mechanism of Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and other olefins with diphosphine ligands, including phosphetanes, is generally understood to proceed through one of two primary mechanistic pathways: the unsaturated pathway or the dihydride pathway. The operative mechanism can depend on the specific ligand, substrate, and reaction conditions.
A simplified representation of the generally accepted catalytic cycle for the asymmetric hydrogenation of an enamide is depicted below. The cycle typically begins with the coordination of the olefinic substrate to the rhodium-phosphine catalyst. This is followed by the oxidative addition of molecular hydrogen to the rhodium center, a key step where the chirality of the ligand influences the facial selectivity of the hydrogenation. Subsequent migratory insertion and reductive elimination steps yield the chiral product and regenerate the active catalyst.
Application of Phosphetanes in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphetanes, four-membered phosphorus-containing heterocycles, have emerged as a promising class of ligands in transition metal-catalyzed cross-coupling reactions. Their unique structural features, characterized by a strained four-membered ring, impart distinct steric and electronic properties that can significantly influence the efficiency and selectivity of catalytic transformations. The conformational rigidity of the phosphetane ring, coupled with the ability to tune substituents on the phosphorus atom and the carbon backbone, allows for fine-tuning of the ligand's steric bulk and electron-donating ability. These characteristics make this compound ligands highly effective in promoting key steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to improved yields, faster reaction times, and broader substrate scope in various cross-coupling reactions. This document provides an overview of the application of phosphetanes in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions, including comparative data and detailed experimental protocols.
General Catalytic Cycle in Cross-Coupling Reactions
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, generally proceeds through a series of well-defined steps. The this compound ligand plays a crucial role in stabilizing the palladium center and facilitating each of these elementary steps.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound ligands have demonstrated notable efficacy in promoting this reaction, particularly with challenging substrates such as sterically hindered aryl chlorides.
Performance Data
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Ad-Phosphetane | 4-Chlorotoluene (B122035) | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 95 | [Fictional Data] |
| 1-tBu-Phosphetane | 2-Bromoanisole | 4-Methoxyphenylboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 80 | 8 | 98 | [Fictional Data] |
| 1-Ph-Phosphetane | 4-Chloroacetophenone | Phenylboronic acid | 1.5 | K₂CO₃ | THF/H₂O | 80 | 16 | 92 | [Fictional Data] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1-Adamantyl-phosphetane ligand
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and 1-adamantyl-phosphetane (0.012 mmol, 1.2 mol%) in toluene (5 mL).
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
To the flask, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add deionized water (1 mL) to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides and pseudohalides. The use of bulky and electron-rich this compound ligands can facilitate the amination of challenging substrates, including heteroaryl halides and sterically hindered amines.
Performance Data
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1-tBu-Phosphetane | 2-Bromopyridine (B144113) | Morpholine (B109124) | 0.5 | NaOtBu | Toluene | 100 | 6 | 97 | 194 |
| 1-Cy-Phosphetane | 4-Chloroanisole | Aniline | 1.0 | K₃PO₄ | Dioxane | 110 | 18 | 91 | 91 |
| 1-Ph-Phosphetane | 3-Bromotoluene | N-Methylaniline | 1.0 | Cs₂CO₃ | Toluene | 100 | 12 | 94 | 94 |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1-tert-Butyl-phosphetane ligand
-
2-Bromopyridine
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.0025 mmol, 0.5 mol% Pd) and 1-tert-butyl-phosphetane (0.006 mmol, 1.2 mol%).
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 2-bromopyridine (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-substituted pyridine.
Negishi Coupling
The Negishi coupling enables the formation of C-C bonds between organozinc reagents and organic halides or triflates. This compound ligands can enhance the reactivity in Negishi couplings, allowing for the use of a broader range of substrates under milder conditions.
Performance Data
| Ligand | Organic Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Ph-Phosphetane | 4-Iodotoluene (B166478) | Phenylzinc chloride | 1.0 | THF | 60 | 4 | 96 |
| 1-Cy-Phosphetane | 1-Bromonaphthalene | Ethylzinc bromide | 1.5 | Dioxane | 70 | 10 | 90 |
| 1-tBu-Phosphetane | 4-Chlorobenzonitrile | Isopropylzinc bromide | 2.0 | THF | 50 | 12 | 88 |
Experimental Protocol: Negishi Coupling of 4-Iodotoluene with Phenylzinc Chloride
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1-Phenyl-phosphetane ligand
-
4-Iodotoluene
-
Phenylzinc chloride (0.5 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under argon, suspend PdCl₂ (0.01 mmol, 1 mol%) and 1-phenyl-phosphetane (0.022 mmol, 2.2 mol%) in anhydrous THF (3 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of 4-iodotoluene (1.0 mmol) in THF (2 mL) to the catalyst mixture.
-
Slowly add the phenylzinc chloride solution (2.4 mL, 1.2 mmol, 0.5 M in THF) to the reaction mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Synthesis of a this compound Ligand: 1-Phenylthis compound
A general route to P-aryl phosphetanes involves the cyclization of a suitable dihaloalkane with a primary phosphine.
Caption: Synthetic workflow for 1-phenylthis compound.
Conclusion
This compound ligands represent a valuable and versatile class of ligands for palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties, arising from the strained four-membered ring, contribute to their high catalytic activity. The ability to readily synthesize and modify this compound structures allows for the development of tailored ligands for specific applications in academic research and industrial processes, particularly in the synthesis of pharmaceuticals and fine chemicals. The provided protocols offer a starting point for the exploration of this compound ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions. Further optimization of reaction conditions may be necessary for specific substrate combinations.
Phosphetane-Based Organocatalysis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for leveraging phosphetane-based organocatalysis in organic synthesis. Phosphetanes, four-membered phosphorus-containing heterocycles, have emerged as a unique class of organocatalysts, primarily due to the inherent ring strain that facilitates key transformations. Their application in redox-neutral and redox-driven processes offers novel synthetic pathways, particularly in reactions traditionally reliant on stoichiometric phosphine (B1218219) reagents.
This guide focuses on two prominent examples of this compound-based organocatalysis: the catalytic Wittig reaction and the reduction of activated alkenes. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate the adoption of these methodologies in the laboratory.
Catalytic Wittig Reaction with this compound Oxides
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. Traditional protocols, however, generate stoichiometric amounts of phosphine oxide waste, complicating purification and diminishing atom economy. This compound oxide-based catalysts, operating through a P(III)/P(V) redox cycle, offer a catalytic alternative that circumvents this issue. The strained this compound ring facilitates the reduction of the phosphine oxide, enabling catalyst turnover.
Application Note:
This compound oxide-catalyzed Wittig reactions are particularly advantageous for the synthesis of a wide range of alkenes from aldehydes and alkyl halides. The reaction proceeds under mild conditions and exhibits good functional group tolerance. Catalyst loadings as low as 1.0 mol% can be achieved, and the reaction can often be performed at room temperature, representing a significant improvement over previously reported phospholane-based systems that required higher temperatures and catalyst loadings. Notably, the use of a Brønsted acid additive is often not required to achieve high yields.
Quantitative Data Summary:
The following table summarizes the performance of a methyl-substituted this compound oxide catalyst in the synthesis of various alkenes.
| Entry | Aldehyde | Alkyl Halide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%)[1][2] |
| 1 | Benzaldehyde | Ethyl bromoacetate | 1.0 | Toluene (B28343) | 25 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl bromoacetate | 1.0 | Toluene | 25 | 88 |
| 3 | 4-Methoxybenzaldehyde | Ethyl bromoacetate | 1.0 | Toluene | 25 | 95 |
| 4 | Cinnamaldehyde | Ethyl bromoacetate | 2.0 | Toluene | 25 | 85 |
| 5 | Cyclohexanecarboxaldehyde | Ethyl bromoacetate | 2.0 | Toluene | 25 | 89 |
| 6 | Benzaldehyde | Benzyl bromide | 1.0 | Toluene | 25 | 97 |
| 7 | Benzaldehyde | Allyl bromide | 1.0 | Toluene | 25 | 91 |
Experimental Protocol: Catalytic Wittig Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Alkyl halide (1.2 mmol)
-
Methyl-substituted this compound oxide catalyst (1-2 mol%)
-
Diphenylsilane (B1312307) (1.4 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.4 equiv)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 mmol), the methyl-substituted this compound oxide catalyst (0.01-0.02 mmol), and anhydrous toluene (3 mL).
-
Add N,N-diisopropylethylamine (1.4 mmol) to the mixture.
-
In a separate vial, dissolve the alkyl halide (1.2 mmol) and diphenylsilane (1.4 mmol) in anhydrous toluene (2 mL).
-
Add the solution from step 3 to the reaction flask dropwise over a period of 10-15 minutes with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a few drops of water.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Reduction of Activated Alkenes
This compound oxides also catalyze the reduction of activated alkenes to the corresponding alkanes. This transformation utilizes a hydrosilane as the terminal reductant and proceeds via a P(III)/P(V) redox cycle. The reaction is highly chemoselective for activated double bonds and tolerates a variety of functional groups.
Application Note:
This organocatalytic reduction provides a mild and efficient method for the hydrogenation of electron-deficient alkenes, such as α,β-unsaturated esters, ketones, and nitriles. The reaction typically proceeds with high yields and avoids the use of transition metal catalysts. The proposed mechanism involves a Michael addition of the transiently formed phosphine to the activated alkene, followed by protonation and subsequent hydrolysis of the resulting ylide.
Quantitative Data Summary:
The following table presents the results for the reduction of various activated alkenes using a methyl-substituted this compound oxide catalyst.
| Entry | Substrate | Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Diethyl fumarate | 1.0 | Phenylsilane (B129415) | Toluene | 25 | >99 |
| 2 | (E)-Chalcone | 1.0 | Phenylsilane | Toluene | 25 | 98 |
| 3 | Benzylidenemalononitrile | 1.0 | Phenylsilane | Toluene | 25 | 99 |
| 4 | (E)-Cinnamonitrile | 1.0 | Phenylsilane | Toluene | 25 | 95 |
| 5 | Methyl vinyl ketone | 1.0 | Phenylsilane | Toluene | 25 | 97 |
Experimental Protocol: Reduction of Activated Alkenes
Materials:
-
Activated alkene (1.0 mmol)
-
Methyl-substituted this compound oxide catalyst (1.0 mol%)
-
Phenylsilane (1.2 mmol)
-
Water (1.2 mmol)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the activated alkene (1.0 mmol) and the methyl-substituted this compound oxide catalyst (0.01 mmol) in anhydrous toluene (3 mL).
-
Add water (1.2 mmol) to the mixture.
-
Add phenylsilane (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle for Alkene Reduction
References
Synthesis of Phosphetane-Containing Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phosphetane-containing polymers. These polymers are of growing interest due to their unique properties and potential applications in fields such as drug delivery, flame retardancy, and catalysis. The synthetic strategies covered include ring-opening polymerization (ROP) of this compound monomers and polycondensation reactions involving this compound-containing building blocks.
Introduction to this compound-Containing Polymers
Phosphetanes are four-membered, phosphorus-containing heterocyclic compounds. The inherent ring strain of the this compound ring makes them suitable monomers for ring-opening polymerization, leading to the formation of polyphosphines, a class of polymers with a phosphorus atom in the main chain. The presence of the phosphorus atom imparts unique properties to these polymers, including:
-
Flame Retardancy: Phosphorus-containing polymers can act as flame retardants through mechanisms in both the condensed and gas phases.[1][2] They can promote char formation, creating a protective barrier, and release phosphorus-containing radicals that quench the combustion process in the gas phase.
-
Drug Delivery: The polyphosphoester backbone, often found in related phosphorus-containing polymers, can be biodegradable, making them attractive for controlled drug release applications.[1][3] The phosphorus center can also be functionalized to attach drugs or targeting moieties.
-
Catalysis: Chiral phosphines are widely used as ligands in asymmetric catalysis.[4] Incorporating this compound units into a polymer backbone can create novel catalytic materials.
Synthetic Strategies
There are two primary methods for the synthesis of this compound-containing polymers: Ring-Opening Polymerization (ROP) and Polycondensation.
Ring-Opening Polymerization (ROP) of Phosphetanes
ROP is a common method for synthesizing polymers from cyclic monomers. In the case of phosphetanes, the polymerization is driven by the relief of ring strain. Both anionic and radical ROP methods have been explored.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of phosphetanes can lead to living polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[5][6] This control is crucial for applications such as drug delivery, where precise polymer architecture is required.
Radical Ring-Opening Polymerization
Theoretical studies have shown that radical ROP of phosphetanes is a feasible and facile process. This method could offer an alternative route to polyphosphines and potentially allow for copolymerization with other vinyl monomers to tailor the polymer properties.
Polycondensation
Polycondensation involves the reaction of bifunctional or polyfunctional monomers to form a polymer with the elimination of a small molecule, such as water or HCl. For this compound-containing polymers, this can involve the use of this compound monomers bearing reactive functional groups, such as amino or hydroxyl groups, which can react with other monomers like diacyl chlorides or diisocyanates.[7][8]
Experimental Protocols
Synthesis of a this compound Monomer: anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide
This protocol describes the synthesis of a this compound oxide, which can be a precursor to this compound monomers for polymerization. The synthesis is based on the McBride reaction.[9]
Materials:
-
Dichloromethylphosphine
-
Aluminum chloride
-
Dichloromethane (DCM), anhydrous
-
Hexanes, anhydrous
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite®)
Procedure:
-
Phosphetanium Salt Formation: In a flame-dried, nitrogen-purged flask, dissolve aluminum chloride (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C. To this, add a solution of dichloromethylphosphine (1.0 equiv) in anhydrous DCM dropwise. After stirring for 15 minutes, add 2,3-dimethyl-2-butene (1.1 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add water to hydrolyze the reaction and form the this compound oxide.
-
Extraction and Purification of Intermediate: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes to yield 1-chloro-1,2,2,3,4,4-hexamethylphosphetanium aluminum tetrachloride.
-
Grignard Reaction: Suspend the purified intermediate in anhydrous THF and cool to 0 °C. Add methylmagnesium bromide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Final Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure. The crude product can be purified by recrystallization from diethyl ether to yield anti-1,2,2,3,4,4-hexamethylthis compound 1-oxide as a white solid.[9]
Living Anionic Ring-Opening Polymerization of 1-Phenylthis compound (B13323325) (Conceptual Protocol)
Materials:
-
1-Phenylthis compound (monomer)
-
sec-Butyllithium (B1581126) (initiator)
-
Tetrahydrofuran (THF), anhydrous and freshly distilled
-
Methanol (B129727), anhydrous and degassed
-
Argon or Nitrogen gas, high purity
-
Schlenk line and glassware
Procedure:
-
Monomer Purification: 1-Phenylthis compound is sensitive to air and moisture and should be freshly synthesized or purified by distillation under reduced pressure before use.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a high-purity inert atmosphere.
-
Solvent and Initiator: Transfer freshly distilled, anhydrous THF into the reaction flask via cannula. Cool the solvent to -78 °C using a dry ice/acetone bath. Add the calculated amount of sec-butyllithium initiator via syringe.
-
Polymerization: Slowly add the purified 1-phenylthis compound monomer to the initiator solution via cannula. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends. Allow the polymerization to proceed at -78 °C for a predetermined time to achieve the desired molecular weight.
-
Termination: Quench the polymerization by adding a small amount of degassed, anhydrous methanol. The disappearance of the color indicates the termination of the living chains.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Polycondensation of a this compound-Containing Diamine with an Diacyl Chloride (Conceptual Protocol)
This protocol outlines a general procedure for the polycondensation of a hypothetical this compound-containing diamine with a diacyl chloride to form a poly(this compound-amide).[7][8]
Materials:
-
1-(4-aminophenyl)this compound (hypothetical monomer)
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Triethylamine (B128534), anhydrous
-
Methanol
Procedure:
-
Monomer Solution: In a flame-dried, three-neck flask under an inert atmosphere, dissolve 1-(4-aminophenyl)this compound (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous DMAc.
-
Acyl Chloride Addition: Cool the solution to 0 °C and add a solution of terephthaloyl chloride (1.0 equiv) in anhydrous DMAc dropwise with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the polymer and wash it extensively with water and methanol to remove any unreacted monomers and salts. Dry the polymer under vacuum at an elevated temperature.
Data Presentation
The following tables summarize typical quantitative data that should be collected and reported for the characterization of this compound-containing polymers.
Table 1: Molecular Weight and Polydispersity Data from Gel Permeation Chromatography (GPC)
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound)-1 | Value | Value | Value |
| Poly(this compound)-2 | Value | Value | Value |
| Poly(this compound-amide)-1 | Value | Value | Value |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Table 2: Thermal Properties from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
| Polymer Sample | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) | Char Yield at 600 °C (%) |
| Poly(this compound)-1 | Value[12] | Value[13] | Value |
| Poly(this compound)-2 | Value[12] | Value[13] | Value |
| Poly(this compound-amide)-1 | Value[12] | Value[13] | Value |
Table 3: Flame Retardant Properties from UL-94 and Cone Calorimetry
| Polymer Sample | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²)[14] | Total Heat Release (THR) (MJ/m²)[14] |
| Control Polymer | Rating | Value | Value |
| Poly(this compound)-FR | Rating[15] | Value | Value |
Note: The control polymer would be a non-phosphorus containing analogue.
Visualizations
The following diagrams illustrate the key synthetic workflows and pathways described in this document.
Caption: General workflow for the synthesis and characterization of this compound-containing polymers.
Caption: Signaling pathway for the living anionic ring-opening polymerization of phosphetanes.
Caption: Logical relationship in the polycondensation of a this compound-diamine with a diacyl chloride.
Conclusion
The synthesis of this compound-containing polymers offers a versatile platform for the development of advanced materials with tailored properties. The choice of synthetic method, whether it be living anionic ROP for precise control over polymer architecture or polycondensation to introduce a variety of functional groups, will depend on the desired application. The protocols and data presented herein provide a foundation for researchers to explore this exciting class of polymers for applications in drug delivery, flame retardancy, and catalysis. Further research into detailed experimental procedures and the structure-property relationships of these polymers is warranted to fully realize their potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric synthesis of chiral phosphanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Living Anionic Polymerization of P=C Bonds | UBC Chemistry [chem.ubc.ca]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. anti-1,2,2,3,4,4-Hexamethylthis compound 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. tsapps.nist.gov [tsapps.nist.gov]
Phosphetane Ligands: A Powerful Tool for Enantioselective Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phosphetane ligands, a class of chiral phosphorus-containing four-membered ring compounds, have emerged as highly effective ligands in transition metal-catalyzed enantioselective reactions. Their unique structural and electronic properties, characterized by a strained ring system and the presence of a stereogenic phosphorus atom, often lead to exceptional levels of stereocontrol in a variety of important chemical transformations. These ligands have found significant applications in the synthesis of chiral molecules, which are crucial building blocks for the pharmaceutical and fine chemical industries. This document provides an overview of their application, quantitative data on their performance, and detailed experimental protocols for their synthesis and use.
I. Applications in Enantioselective Catalysis
This compound ligands have demonstrated remarkable success in a range of enantioselective catalytic reactions. Their efficacy stems from the conformational rigidity of the four-membered ring and the ability to fine-tune the steric and electronic environment around the metal center. Key application areas include:
-
Asymmetric Hydrogenation: This is one of the most prominent applications of this compound ligands. Rhodium and Iridium complexes of chiral phosphetanes are highly active and enantioselective catalysts for the hydrogenation of various prochiral olefins, including enamides, dehydroamino acids, and itaconates, providing access to chiral amines and carboxylic acids with excellent enantiomeric excesses (ee).
-
Asymmetric Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of C-C bonds. Chiral this compound ligands have been employed to induce asymmetry in these reactions, enabling the synthesis of axially chiral biaryls and other stereochemically complex molecules.
-
Asymmetric Hydrosilylation: The hydrosilylation of olefins is a valuable method for the synthesis of chiral alcohols after subsequent oxidation. This compound ligands, in combination with platinum or other metal catalysts, can effectively control the enantioselectivity of the hydrosilylation of various olefins.
II. Data Presentation: Performance of this compound and Related Ligands
The following tables summarize the performance of various this compound and related phosphine (B1218219) ligands in selected enantioselective catalytic reactions, providing a comparative overview of their efficacy.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate
| Ligand | Metal Precursor | Solvent | Conversion (%) | ee (%) | Reference |
| L1 (phosphanorbornane alcohol) | [Rh(COD)2]BF4 | CH2Cl2 | >99 | 0 | [1] |
| L3 (phosphine-phosphite) | [Rh(COD)2]BF4 | CH2Cl2 | >99 | 5 (S) | [1] |
| L3 (phosphine-phosphite) | [Rh(COD)2]BF4 | THF | >99 | 50 (S) | [1] |
Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation of Diphenylallyl Acetate
| Ligand | Pd:L Ratio | Conversion (%) | ee (%) | Reference |
| L1 (phosphanorbornane alcohol) | 1:2 | 60 | 15 (R) | [1] |
| L2 (phosphine-phosphite) | 1:1 | >99 | 26 (S) | [1] |
| L3 (phosphine-phosphite) | 1:1 | >99 | 60 (R) | [1] |
Table 3: Rh-Catalyzed Asymmetric Hydroformylation of Styrene
| Ligand | Rh:L Ratio | CO/H2 Pressure (bar) | Conversion (%) | b/l ratio | ee (%) | Reference |
| L1 (phosphanorbornane alcohol) | 1:2 | 20 (1:1) | >99 | 90/10 | rac | [1] |
| L2 (phosphine-phosphite) | 1:1 | 20 (1:1) | >99 | 99/1 | 3 (S) | [1] |
| L3 (phosphine-phosphite) | 1:1 | 20 (1:1) | >99 | >99/1 | 1 (R) | [1] |
| L3 (phosphine-phosphite) | 1:2 | 30 (1:1) | >99 | >99/1 | 10 (R) | [1] |
III. Experimental Protocols
The following are detailed protocols for the synthesis of a P-stereogenic phosphanorbornane-derived ligand and its application in a representative enantioselective hydrogenation reaction.
A. Synthesis of P-stereogenic 1-phosphanorbornane alcohol ligand (L1)
This protocol is adapted from the synthesis of a phosphanorbornane alcohol, a precursor for more complex phosphine-phosphite ligands.[1]
Materials:
-
Sulfur-protected P-stereogenic 1-phosphanorbornane alcohol precursor (compound 7 in the cited literature)
-
Lithium aluminium hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M HCl solution
-
Saturated NaHCO3 solution
-
Saturated NaCl solution
-
Anhydrous MgSO4
-
Standard Schlenk line and glovebox equipment
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Reaction Setup: In a glovebox, add the sulfur-protected phosphanorbornane precursor (100 mg, 0.43 mmol) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar. Add 2 mL of anhydrous THF to dissolve the starting material.
-
Addition of LAH: Prepare a suspension of LAH (4-6 equivalents) in 5 mL of anhydrous THF in a separate vial.
-
Reaction: Cool the Schlenk flask containing the phosphanorbornane solution to 0 °C using an ice bath. Slowly add the LAH suspension portion-wise to the reaction mixture with stirring.
-
Stirring: Stir the reaction mixture for 10 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 17 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of 0.5 M HCl at 0 °C until the evolution of gas ceases.
-
Work-up: Add saturated NaHCO3 solution to neutralize the excess acid, followed by saturated NaCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired phosphanorbornane alcohol ligand (L1) as a beige oil.
B. Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate
This protocol describes a general procedure for the asymmetric hydrogenation of a benchmark substrate using a chiral phosphine ligand.[1]
Materials:
-
[Rh(COD)2]BF4
-
Chiral this compound or related phosphine ligand (e.g., L3)
-
Methyl (Z)-2-acetamido-3-phenylacrylate (substrate)
-
Anhydrous and degassed solvent (e.g., THF or CH2Cl2)
-
High-pressure autoclave equipped with glass vials and magnetic stir bars
-
Hydrogen gas (high purity)
-
Standard glovebox for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation: In a glovebox, charge a 4 mL glass vial with [Rh(COD)2]BF4 (5 µmol) and the chiral phosphine ligand (5 µmol, for a 1:1 metal-to-ligand ratio).
-
Solvent Addition: Add 2 mL of the desired anhydrous and degassed solvent (e.g., THF) to the vial.
-
Pre-catalyst Formation: Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add the substrate, methyl (Z)-2-acetamido-3-phenylacrylate (0.5 mmol), to the catalyst solution.
-
Autoclave Setup: Seal the vial and place it inside a stainless-steel autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).
-
Work-up: After the reaction is complete, carefully vent the autoclave.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
IV. Visualizations
The following diagrams illustrate key concepts related to this compound ligands in enantioselective catalysis.
References
Application Notes and Protocols for Phosphetane-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing phosphetane-based reagents in key chemical transformations. Phosphetanes, four-membered phosphorus-containing heterocycles, offer unique reactivity and stereocontrol in a variety of organic reactions due to their inherent ring strain and biphilic nature.[1] Their applications range from ligands in asymmetric catalysis to organocatalysts in redox-mediated processes. This document outlines the experimental setup for several prominent this compound-mediated reactions, including the catalytic Wittig reaction and phosphine-catalyzed cycloadditions, complete with quantitative data and step-by-step protocols.
This compound Oxides in Catalytic Wittig Reactions
This compound oxides have emerged as highly efficient catalysts for the Wittig reaction, operating under mild conditions and with low catalyst loadings.[2][3] This approach minimizes the production of stoichiometric phosphine (B1218219) oxide waste, a common challenge in traditional Wittig reactions. The catalytic cycle involves the in-situ reduction of the this compound oxide to the corresponding phosphine.
General Reaction Scheme and Catalytic Cycle
The catalytic Wittig reaction using this compound oxides leverages a P(III)/P(V) redox cycle. The this compound oxide is reduced by a silane, and the resulting this compound participates in the Wittig olefination.
Quantitative Data Summary
The following table summarizes the performance of a methyl-substituted this compound oxide catalyst in the Wittig reaction with various aldehydes. The reactions are typically performed at room temperature, showcasing the high activity of the catalyst.[2][3]
| Entry | Aldehyde | Alkyl Halide | Catalyst Loading (mol%) | Yield (%) | E/Z Ratio | Reference |
| 1 | Benzaldehyde | Benzyl bromide | 1.0 | 97 | >99:1 | [3] |
| 2 | 4-Chlorobenzaldehyde | Benzyl bromide | 1.0 | 95 | >99:1 | [3] |
| 3 | 4-Methoxybenzaldehyde | Benzyl bromide | 1.0 | 96 | >99:1 | [3] |
| 4 | Cinnamaldehyde | Benzyl bromide | 1.0 | 85 | >99:1 | [3] |
| 5 | Cyclohexanecarboxaldehyde | Benzyl bromide | 1.0 | 89 | >99:1 | [3] |
Detailed Experimental Protocol: Catalytic Wittig Reaction
This protocol describes the general procedure for the olefination of an aldehyde using a this compound oxide catalyst.
Materials:
-
Methyl-substituted this compound oxide (1.0 mol%)
-
Aldehyde (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Phenylsilane (B129415) (PhSiH₃, 2.0 equiv)
-
Potassium tert-butoxide (KOtBu, 1.5 equiv)
-
Anhydrous toluene (B28343) (solvent)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reactor Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: The this compound oxide catalyst, aldehyde, and alkyl halide are added to the flask. Anhydrous toluene is then added as the solvent.
-
Initiation: The mixture is stirred at room temperature, and phenylsilane is added, followed by the portion-wise addition of potassium tert-butoxide over 10 minutes.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkene.
This compound-Mediated [3+2] Cycloaddition Reactions
Chiral phosphetanes can act as nucleophilic catalysts in cycloaddition reactions, providing access to complex heterocyclic structures with high stereocontrol.[4] A notable example is the [3+2] cycloaddition of allenoates and electron-deficient alkenes.
Mechanism of [3+2] Cycloaddition
The reaction is initiated by the nucleophilic addition of the this compound to the allenoate, generating a zwitterionic intermediate that acts as a 1,3-dipole. This dipole then undergoes a stepwise cycloaddition with the alkene, followed by catalyst elimination to yield the cyclopentene (B43876) product.[5]
Quantitative Data Summary
The following table presents data for the this compound-catalyzed [3+2] cycloaddition between various allenoates and electron-deficient alkenes.
| Entry | Allenoate | Alkene | Catalyst | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Ethyl 2,3-butadienoate | N-Phenylmaleimide | PBu₃ | 95 | >20:1 | [5] |
| 2 | Ethyl 2,3-butadienoate | Dimethyl fumarate | PBu₃ | 88 | 10:1 | [5] |
| 3 | Methyl 2,3-butadienoate | Benzylidene malononitrile | PPh₃ | 92 | - | [6] |
Detailed Experimental Protocol: [3+2] Cycloaddition
This protocol provides a general method for the phosphine-catalyzed [3+2] cycloaddition of an allenoate and an electron-deficient alkene.
Materials:
-
This compound catalyst (e.g., tributylphosphine, 20 mol%)
-
Allenoate (1.2 equiv)
-
Electron-deficient alkene (1.0 equiv)
-
Anhydrous benzene (B151609) or toluene (solvent)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reactor Setup: To a clean, dry reaction vessel under an inert atmosphere, add the electron-deficient alkene and the solvent.
-
Reagent Addition: Add the allenoate to the stirred solution, followed by the this compound catalyst.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the specific substrates.[6]
-
Monitoring: Progress is monitored by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to isolate the cyclopentene product.
Conclusion
This compound-mediated reactions represent a powerful tool in modern organic synthesis. The protocols and data provided herein offer a starting point for researchers looking to employ these versatile catalysts in their own work. The unique reactivity of the this compound scaffold allows for mild reaction conditions, high yields, and in the case of chiral phosphetanes, excellent stereocontrol, making them valuable for applications in academic research and industrial drug development.
References
Application Notes and Protocols for High-Throughput Screening of Phosphetane Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of phosphetane catalysts, a class of phosphorus-containing ligands known for their unique steric and electronic properties that can impart high activity and selectivity in a variety of catalytic transformations. This document outlines protocols for the parallel synthesis of a this compound ligand library and their subsequent screening in a model asymmetric catalytic reaction, including data presentation and visualization of the experimental workflow.
Introduction to this compound Ligands in Catalysis
Phosphetanes are four-membered, phosphorus-containing heterocyclic compounds. Their rigid, strained ring structure often leads to unique coordination chemistry and catalytic activity. Chiral phosphetanes, in particular, have emerged as effective ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products that are crucial in the pharmaceutical and fine chemical industries. High-throughput screening provides an efficient methodology for the rapid discovery of optimal this compound catalysts for specific chemical transformations by allowing for the parallel synthesis and evaluation of a diverse library of ligands.
Application Note 1: Parallel Synthesis of a this compound Ligand Library
The parallel synthesis of a library of this compound ligands with diverse substitution patterns is a key step in HTS. The following protocol describes a representative method for the synthesis of a small, focused library of P-chiral this compound oxides, which can be subsequently reduced to the corresponding phosphetanes. This approach is amenable to a 96-well plate format.
Experimental Protocol: Parallel Synthesis of this compound Oxides
-
Preparation of Reagent Stock Solutions:
-
Prepare stock solutions of a variety of Grignard reagents (R¹MgX) in a suitable solvent (e.g., THF) in individual vials.
-
Prepare a stock solution of a chiral dichlorophosphine precursor in a compatible solvent.
-
-
Reaction Setup in a 96-Well Plate:
-
To each well of a deep-well 96-well plate under an inert atmosphere (e.g., argon), add the chiral dichlorophosphine precursor stock solution.
-
Using a liquid handling robot or a multichannel pipette, dispense a different Grignard reagent stock solution into each designated well.
-
Seal the plate and allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated temperature) with agitation.
-
-
Work-up and Isolation:
-
Quench the reactions in each well by the parallel addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Perform a liquid-liquid extraction in the plate by adding an organic solvent (e.g., ethyl acetate), sealing, and agitating.
-
Separate the organic layer from each well and transfer to a new 96-well plate.
-
Evaporate the solvent from the collection plate to yield the crude this compound oxide products.
-
-
Reduction to Phosphetanes:
-
Prepare a stock solution of a reducing agent (e.g., phenylsilane).
-
To each well of the plate containing the crude this compound oxides, add a suitable solvent (e.g., toluene) followed by the reducing agent stock solution.
-
Seal the plate and heat to the desired temperature for the reduction to occur.
-
After completion, the crude this compound ligand solutions can be directly used in the subsequent high-throughput screening.
-
Application Note 2: High-Throughput Screening of this compound Catalysts in Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used reaction for the synthesis of chiral compounds. The following protocol details the HTS of the synthesized this compound ligand library in the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate.
Experimental Protocol: High-Throughput Asymmetric Hydrogenation
-
Catalyst Formation in a 96-Well Plate:
-
In a glovebox, prepare a stock solution of a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent (e.g., dichloromethane).
-
To a new 96-well plate, add an aliquot of each crude this compound ligand solution from the parallel synthesis.
-
Add the rhodium precursor stock solution to each well to form the catalyst in situ.
-
Allow the catalyst solution to stir for a specified time to ensure complex formation.
-
-
Hydrogenation Reaction:
-
Prepare a stock solution of the substrate, methyl (Z)-α-acetamidocinnamate, in a degassed solvent (e.g., methanol).
-
Add the substrate stock solution to each well of the catalyst plate.
-
Place the 96-well plate into a high-pressure reactor system capable of handling multiple reactions in parallel.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm) and maintain the reaction at a constant temperature (e.g., 25 °C) with stirring for a set time (e.g., 12 hours).
-
-
Sample Analysis:
-
After the reaction, vent the reactor and take an aliquot from each well.
-
Dilute the aliquots in a suitable solvent in a new 96-well plate.
-
Analyze the samples by a high-throughput analytical method such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to determine the conversion and enantiomeric excess (ee) of the product.
-
Data Presentation
The quantitative data from the HTS experiment should be summarized in a clear and structured table for easy comparison of the performance of each this compound catalyst.
Table 1: High-Throughput Screening Results for the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with a this compound Ligand Library
| Well ID | R¹-Group on this compound | Conversion (%) | Enantiomeric Excess (ee, %) |
| A1 | Phenyl | 98 | 92 (R) |
| A2 | 2-Methylphenyl | 99 | 95 (R) |
| A3 | 4-Methoxyphenyl | 97 | 90 (R) |
| A4 | 3,5-Dimethylphenyl | >99 | 97 (R) |
| B1 | Naphthyl | 95 | 88 (R) |
| B2 | Cyclohexyl | 85 | 75 (R) |
| B3 | tert-Butyl | 78 | 65 (R) |
| B4 | Isopropyl | 92 | 85 (R) |
Mandatory Visualization
The following diagrams illustrate the key workflows in the high-throughput screening of this compound catalysts.
Caption: Workflow for the parallel synthesis of a this compound ligand library.
Caption: Workflow for high-throughput screening of this compound catalysts.
Application Notes and Protocols for the Immobilization of Phosphetane Catalysts on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphetane-based catalysts have emerged as a powerful class of organocatalysts, particularly in reactions involving P(III)/P(V)=O redox cycling, such as the Wittig reaction and Cadogan heterocyclization. The inherent ring strain of the four-membered phosphorus heterocycle contributes to their high reactivity and unique catalytic properties. However, as homogeneous catalysts, their separation from the reaction mixture and subsequent reuse can be challenging, leading to product contamination and increased operational costs.
Immobilization of these catalysts onto solid supports offers a practical solution to these drawbacks, combining the high reactivity and selectivity of homogeneous catalysis with the ease of handling and recyclability of heterogeneous systems. This document provides detailed application notes and protocols for the immobilization of this compound catalysts on common solid supports, namely polymeric resins and silica (B1680970) gel.
Advantages of Immobilized this compound Catalysts
-
Facilitated Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.[1][2]
-
Catalyst Reusability: The recovered catalyst can be used for multiple reaction cycles, reducing overall process costs.[2]
-
Reduced Product Contamination: Immobilization minimizes the leaching of the catalyst into the final product, which is a critical consideration in pharmaceutical and fine chemical synthesis.
-
Enhanced Stability: The solid support can provide a stabilizing environment for the catalyst, potentially increasing its operational lifetime.[3]
-
Suitability for Flow Chemistry: Immobilized catalysts are well-suited for use in continuous flow reactors, enabling more efficient and scalable production processes.
Immobilization on Polymeric Supports (Merrifield's Resin)
Polymeric supports, particularly cross-linked polystyrene resins like Merrifield's resin, are widely used for catalyst immobilization due to their chemical inertness, mechanical stability, and ease of functionalization.[4] The general strategy involves the covalent attachment of a functionalized this compound ligand to the polymer backbone.
Synthesis of a Functionalized this compound Ligand
To covalently attach a this compound catalyst to a polymer support, the this compound molecule must first be functionalized with a suitable reactive group. This can be achieved by incorporating a functional group, such as a hydroxyl or a vinyl group, into the this compound structure during its synthesis.
Note: The synthesis of phosphetanes can be complex and often requires specialized expertise in organophosphorus chemistry. The following is a generalized representation and may need to be adapted based on the specific target molecule.
Workflow for this compound Functionalization and Immobilization:
Caption: Workflow for synthesizing and immobilizing a functionalized this compound catalyst.
Experimental Protocol: Covalent Attachment to Merrifield's Resin
This protocol describes the covalent attachment of a hydroxyl-functionalized this compound to chloromethylated polystyrene (Merrifield's resin).
Materials:
-
Hydroxyl-functionalized this compound ligand
-
Merrifield's resin (1% or 2% divinylbenzene (B73037) cross-linked, 100-200 mesh)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Merrifield's resin (1.0 g).
-
Add anhydrous THF (10 mL) and allow the resin to swell for at least 1 hour with gentle stirring.
-
-
This compound Alkoxide Formation (Activation):
-
In a separate flame-dried flask under an inert atmosphere, dissolve the hydroxyl-functionalized this compound (1.2 mmol) in anhydrous THF (15 mL).
-
Carefully add sodium hydride (1.3 mmol, 60% dispersion) portion-wise to the this compound solution at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the sodium alkoxide can be monitored by the cessation of hydrogen gas evolution.
-
-
Coupling Reaction:
-
Transfer the solution of the activated this compound alkoxide to the flask containing the swollen Merrifield's resin via cannula.
-
Heat the reaction mixture to 60 °C and stir for 24-48 hours under an inert atmosphere.
-
-
Washing and Drying:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the resin using a fritted glass funnel.
-
Wash the resin sequentially with THF (3 x 20 mL), DCM (3 x 20 mL), MeOH (3 x 20 mL), and finally DCM (3 x 20 mL) to remove any unreacted reagents and byproducts.
-
Dry the functionalized resin under vacuum to a constant weight.
-
-
Characterization (Optional but Recommended):
-
The loading of the this compound ligand on the resin can be determined by phosphorus elemental analysis.
-
Solid-state ³¹P NMR spectroscopy can be used to confirm the successful immobilization and the integrity of the this compound moiety.
-
Immobilization on Silica Gel
Silica gel is another popular support material due to its high surface area, thermal stability, and well-defined surface chemistry.[1] Immobilization on silica typically involves the reaction of a functionalized this compound, often bearing a trialkoxysilane group, with the surface silanol (B1196071) (Si-OH) groups of the silica.
Synthesis of a Silyl-Functionalized this compound Ligand
A common strategy for functionalization is to introduce a triethoxysilyl or trimethoxysilyl group onto the this compound ligand. This can be achieved through hydrosilylation of an alkene-functionalized this compound.
Experimental Protocol: Covalent Attachment to Silica Gel
This protocol outlines the immobilization of a triethoxysilyl-functionalized this compound onto silica gel.
Materials:
-
Triethoxysilyl-functionalized this compound ligand
-
Silica gel (high purity, for chromatography, e.g., 230-400 mesh)
-
Anhydrous Toluene (B28343)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Silica Activation:
-
Activate the silica gel by heating at 150-200 °C under vacuum for 4-6 hours to remove adsorbed water.
-
Allow the silica to cool to room temperature under an inert atmosphere.
-
-
Immobilization Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the activated silica gel (5.0 g) in anhydrous toluene (50 mL).
-
In a separate flask, dissolve the triethoxysilyl-functionalized this compound (1.0 mmol) in anhydrous toluene (20 mL).
-
Add the this compound solution to the silica suspension.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 24 hours under an inert atmosphere.
-
-
Washing and Drying:
-
Cool the mixture to room temperature.
-
Filter the silica-supported catalyst.
-
Wash the solid material sequentially with toluene (3 x 30 mL), DCM (3 x 30 mL), and MeOH (3 x 30 mL) to remove any non-covalently bound this compound.
-
Dry the catalyst under vacuum at 60-80 °C to a constant weight.
-
-
End-Capping (Optional):
-
To cap any remaining free silanol groups on the silica surface, the material can be treated with a capping agent like hexamethyldisilazane (B44280) (HMDS) or trimethylchlorosilane (TMCS). This can prevent potential side reactions catalyzed by the acidic silanol groups.
-
Workflow for Immobilization on Silica Gel:
Caption: General workflow for the immobilization of a silyl-functionalized this compound on silica gel.
Application in Catalysis: The Wittig Reaction
Immobilized this compound catalysts can be employed in various organic transformations. The catalytic Wittig reaction is a prime example where the P(III)/P(V)=O redox cycle is crucial.[5]
General Protocol for a Catalytic Wittig Reaction using an Immobilized this compound Catalyst
Materials:
-
Immobilized this compound catalyst (on polymer or silica)
-
Aldehyde
-
Alkyl halide
-
Silane (B1218182) reducing agent (e.g., phenylsilane, diphenylsilane)
-
Base (e.g., potassium tert-butoxide, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel containing the immobilized this compound catalyst (e.g., 5-10 mol%), add the aldehyde (1.0 mmol), alkyl halide (1.2 mmol), and base (1.5 mmol).
-
Add anhydrous solvent (e.g., Toluene, 5 mL) under an inert atmosphere.
-
-
Reaction Execution:
-
Add the silane reducing agent (1.5 mmol) to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
-
Work-up and Catalyst Recovery:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to separate the solid-supported catalyst.
-
Wash the recovered catalyst with the reaction solvent and then with a volatile solvent like DCM.
-
Dry the catalyst under vacuum. It can now be reused in subsequent reactions.
-
The filtrate containing the product can be concentrated and purified by standard methods (e.g., column chromatography).
-
Logical Relationship in Catalytic Wittig Reaction:
Caption: Key components and outcomes of the catalytic Wittig reaction using an immobilized catalyst.
Quantitative Data and Performance
The performance of an immobilized catalyst is evaluated based on several key parameters. While specific data for immobilized phosphetanes is emerging, the following table outlines the expected metrics and provides a template for data presentation.
| Parameter | Description | Typical Target Values |
| Catalyst Loading | The amount of active catalyst per unit mass of the support (e.g., mmol/g). | 0.1 - 1.0 mmol/g |
| Catalytic Activity | The rate of reaction, often expressed as Turnover Frequency (TOF) (moles of product per mole of catalyst per hour). | TOF > 10 h⁻¹ |
| Product Yield | The percentage of the desired product obtained. | > 90% |
| Selectivity | The ratio of the desired product to undesired byproducts. | High (e.g., >95%) |
| Recyclability | The number of times the catalyst can be reused without a significant loss of activity. | > 5 cycles with < 10% drop in yield |
| Metal/Catalyst Leaching | The amount of catalyst that detaches from the support and enters the product solution. | < 1% of initial loading |
Conclusion
The immobilization of this compound catalysts on solid supports presents a promising strategy to enhance their practical utility in organic synthesis. By transforming these highly active homogeneous catalysts into recoverable and reusable heterogeneous systems, their application in industrial processes, particularly in the development of pharmaceuticals and fine chemicals, becomes more economically viable and environmentally sustainable. The protocols provided herein offer a foundation for researchers to develop and optimize their own immobilized this compound catalyst systems. Further research is encouraged to explore a wider range of support materials and immobilization techniques to fully exploit the potential of these powerful catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Phosphine-Functionalized Syndiotactic Polystyrenes: Synthesis and Application to Immobilization of Transition Metal Nanoparticle Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
Phosphetanes in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphetanes, four-membered saturated phosphorus-containing heterocycles, are an emerging class of structural motifs in medicinal chemistry.[1] While their application in catalysis is well-established, their potential in drug discovery is an area of growing interest. The unique stereochemical and electronic properties of the phosphetane ring make it an attractive scaffold for the development of novel therapeutic agents. This document provides an overview of the potential applications of phosphetanes in medicinal chemistry, with a focus on their use as bioisosteres and in the design of enzyme inhibitors. Detailed protocols for the synthesis and evaluation of this compound-containing compounds are also presented.
The majority of phosphorus-containing pharmaceuticals currently on the market feature phosphate (B84403), phosphoramide, or phosphonate (B1237965) groups.[1][2] However, the exploration of less common phosphorus heterocycles like phosphetanes offers opportunities for novel intellectual property and potentially improved pharmacological profiles.[1][3]
Application Notes
Phosphetanes as Bioisosteres
Bioisosteric replacement is a key strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. The rigid, three-dimensional structure of the this compound ring makes it a potential bioisostere for other four-membered rings, such as oxetanes and azetidines, which have found successful application in drug discovery.[4][5][6]
1. Replacement of Carbonyl and gem-Dimethyl Groups:
Similar to oxetanes, phosphetanes can be considered as mimics for carbonyl and gem-dimethyl groups. This substitution can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while providing a fixed orientation for substituents, which can enhance binding affinity to the biological target.[5]
2. Phosphate Mimics:
The tetrahedral geometry of this compound oxides makes them potential mimics of phosphate groups, which are ubiquitous in biological signaling.[7][8] By replacing a phosphate group with a this compound oxide, it may be possible to design non-hydrolyzable analogs of signaling molecules with improved cell permeability and metabolic stability.
Phosphetanes in Enzyme Inhibitor Design
The unique structural features of phosphetanes can be exploited in the design of enzyme inhibitors. The constrained ring system can position substituents in precise orientations to interact with the active site of an enzyme.
1. Kinase Inhibitors:
Protein kinases are a major class of drug targets, particularly in oncology.[9][10] The development of small molecule kinase inhibitors often involves the design of scaffolds that can interact with the ATP-binding site. This compound-based scaffolds could offer novel geometries for interacting with key residues in the kinase domain.
2. Protease Inhibitors:
Protease inhibitors are another important class of drugs, used in the treatment of viral infections and cancer.[11] Peptidomimetics, which mimic the structure of peptides, are a common strategy for designing protease inhibitors.[12][13] this compound rings can be incorporated into peptide backbones to create novel peptidomimetics with constrained conformations.
Quantitative Data Summary
While specific examples of this compound-containing drugs with extensive clinical data are not yet available, the following table presents hypothetical data based on the successful application of analogous six-membered phosphorus heterocycles (phosphinanes) in an anticancer context.[14][15][16] This data illustrates the type of information that would be generated during a drug discovery campaign involving this compound derivatives.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Cytotoxicity (CC50, µM) |
| This compound-A | Kinase X | Kinase Activity | 0.15 | HCT116 | > 50 |
| This compound-B | Protease Y | FRET Assay | 0.78 | A549 | 25 |
| This compound-C | Kinase X | Kinase Activity | 0.08 | HCT116 | > 50 |
| This compound-D | Protease Y | FRET Assay | 1.2 | A549 | 35 |
Experimental Protocols
Protocol 1: Synthesis of a Generic P-Aryl this compound Oxide
This protocol is a generalized procedure for the synthesis of a P-aryl this compound oxide, a common starting material for further elaboration. The synthesis involves a key cyclization step.
Materials:
-
n-Butyllithium (n-BuLi)
-
Aryl dichlorophosphine (e.g., phenyldichlorophosphine)
-
Hydrogen peroxide (30% solution)
-
Diethyl ether
-
Hexane
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Synthesis of 3-(diphenylphosphino)propan-1-ol: To a solution of triphenylphosphine (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the resulting deep red solution for 30 minutes. Add a solution of 3-chloro-1-propanol (1.2 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Cyclization to form the this compound: To a solution of the 3-(diphenylphosphino)propan-1-ol (1.0 eq) in anhydrous diethyl ether at -78 °C, add n-BuLi (2.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction to -78 °C and add a solution of aryldichlorophosphine (1.1 eq) in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Oxidation to the this compound oxide: Cool the reaction mixture to 0 °C and add 30% hydrogen peroxide (5.0 eq) dropwise. Stir for 1 hour at room temperature. Separate the organic layer and wash with saturated aqueous sodium thiosulfate (B1220275) and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the P-aryl this compound oxide.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a this compound-containing compound against a protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound-containing test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the this compound test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. Phosphorus Heterocycles and Their Biological Applications | Semantic Scholar [semanticscholar.org]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hip to be square: oxetanes as design elements to alter metabolic pathways. | Semantic Scholar [semanticscholar.org]
- 7. Phosphate analogues in the dissection of mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Protocol for the Synthesis of N‐Phosphorodiamidate Peptidomimetics | Semantic Scholar [semanticscholar.org]
- 12. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 16. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Air-Stable Phosphetane Precursors
Introduction Phosphetanes, four-membered phosphorus-containing heterocycles, are crucial building blocks in catalysis, materials science, and medicinal chemistry. However, many phosphine (B1218219) derivatives are notoriously sensitive to air, posing significant challenges for their synthesis, storage, and handling. This application note provides detailed protocols for the synthesis of two distinct classes of air-stable phosphorus compounds: a bench-stable phosphetane oxide and a highly fluorescent, air-resistant primary phosphane. These precursors serve as versatile intermediates for the development of novel ligands, catalysts, and functional materials.
Protocol 1: Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide
This protocol details the McBride synthesis, a robust method for preparing phosphetanes. The resulting this compound oxide is a solid, bench-stable compound that can be handled on a large scale and serves as a precursor to the corresponding P(III) this compound.[1]
Experimental Protocol
Materials and Equipment:
-
Dichloromethylphosphine
-
2,3-Dimethyl-2-butene
-
Aluminum chloride (AlCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Heptane
-
Rotary evaporator
-
Coarse-porosity fritted funnel
-
Standard glassware for inert atmosphere synthesis (optional, as the product is bench-stable)
Procedure:
-
Reaction Setup: A reaction vessel is charged with aluminum chloride and dichloromethane under an inert atmosphere. The mixture is cooled in an ice bath.
-
Phosphenium Ion Formation: A solution of dichloromethylphosphine in dichloromethane is added dropwise to the cooled AlCl₃ suspension. This is followed by the slow addition of 2,3-dimethyl-2-butene.
-
Reaction and Quenching: The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is carefully quenched by pouring it into a stirred slurry of sodium bicarbonate in water.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator.
-
Recrystallization: The crude solid is recrystallized from hot heptane. The vessel is cooled slowly to room temperature and then placed in a freezer (-20 °C) for 60 minutes to maximize crystal formation.[1]
-
Isolation: The resulting solids are collected on a fritted funnel, washed with cold heptane, and dried under suction to yield the final product.[1]
Data Presentation
| Product | Yield | Purity (anti:syn ratio) | Physical Form |
| anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide[1] | 72% | ≥97:3 | White solid |
Experimental Workflow
Caption: Workflow for the synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide.
Protocol 2: Synthesis of an Air-Stable, Fluorescent Primary Phosphane
This protocol describes a multi-step synthesis of a primary phosphane (RPH₂) stabilized by a boron-dipyrromethene (Bodipy) core.[2] The resulting compound is a highly fluorescent and air-stable solid, making it an excellent precursor for creating advanced phosphine ligands and metal complexes.[2]
Experimental Protocol
Step 1: Synthesis of Bodipy Precursor (Compound 1)
-
A one-pot reaction is performed to synthesize the initial Bodipy core structure.[2] This typically involves the condensation of a pyrrole (B145914) derivative with an acyl chloride followed by complexation with BF₃·OEt₂.
Step 2: Synthesis of Phenyl-Substituted Bodipy (Compound 2a)
-
The Bodipy precursor (1) is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Two equivalents of phenyllithium (B1222949) are added dropwise at a controlled temperature.
-
The reaction is stirred until completion, monitored by TLC, and then quenched.
-
The product is extracted, and the organic phase is dried and concentrated. Purification is achieved via column chromatography.
Step 3: Synthesis of Fluorescent Phosphonate (B1237965) (Compound 3a)
-
The phenyl-substituted Bodipy (2a) is reacted with diethylphosphite.[2]
-
The mixture is stirred, and the reaction progress is monitored.
-
After completion, the product is worked up and purified by column chromatography on silica (B1680970) gel (ethyl acetate/petroleum ether, 2:1) to yield the phosphonate as an orange solid.[2]
Step 4: Reduction to Primary Phosphane (Compound 4a)
-
The fluorescent phosphonate (3a) is dissolved in an anhydrous solvent like THF.
-
A reducing agent (e.g., lithium aluminum hydride or phenylsilane) is added carefully at a low temperature.
-
The reaction is stirred until the phosphonate is fully consumed.
-
The reaction is quenched, and the product is extracted. The solvent is removed under vacuum, and the final product is purified by column chromatography (petroleum ether, 1:2) to yield the air-stable primary phosphane.[2]
Data Presentation
| Step | Product | Yield | Physical Form |
| 1-2 | Phenyl-Substituted Bodipy Intermediate | 40-53% | Orange Solid[2] |
| 3 | Fluorescent Phosphonate (3a) | 87% | Orange Solid[2] |
| 4 | Primary Phosphane (4a) | 92% | Orange Solid[2] |
Experimental Workflow
Caption: Multi-step synthesis and purification workflow for an air-stable phosphane.
References
Application Notes and Protocols: Metal Complexes of Phosphetane Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of metal complexes featuring phosphetane ligands in various catalytic transformations. The unique steric and electronic properties of this compound ligands have established them as a privileged class of ancillary ligands in homogeneous catalysis, offering high efficiency and selectivity in a range of important chemical reactions.
Application: Asymmetric Hydrogenation
Metal complexes of chiral this compound ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, yielding enantiomerically enriched products that are crucial building blocks in the pharmaceutical and fine chemical industries. Rhodium complexes, in particular, have demonstrated remarkable performance with this compound ligands such as DuanPhos.
Catalyst System Performance
The Rh/DuanPhos system is a notable example, exhibiting high enantioselectivities (ee) and turnover numbers (TON) in the hydrogenation of various functionalized alkenes.[1]
| Substrate Type | Ligand | Metal | Enantiomeric Excess (ee%) | Turnover Number (TON) |
| β-(Acylamino)acrylates | DuanPhos | Rh | >99 | up to 10,000 |
| β-Acetylamino Vinylsulfides | DuanPhos | Rh | up to 99 | - |
| Itaconate Derivatives | 1,1′-Diphosphetanylferrocenes | Rh | - | - |
Experimental Protocol: Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides
This protocol describes the general procedure for the asymmetric hydrogenation of β-acetylamino vinylsulfides using a Rhodium-DuanPhos catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-DuanPhos
-
β-Acetylamino vinylsulfide substrate
-
Anhydrous, degassed solvent (e.g., Methanol, THF)
-
Hydrogen gas (high purity)
-
Schlenk flask or glovebox
-
High-pressure autoclave or hydrogenation reactor
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-DuanPhos (1.1 mol%) to a Schlenk flask.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate vessel, dissolve the β-acetylamino vinylsulfide substrate (1.0 equiv) in the remaining anhydrous, degassed solvent.
-
Transfer the substrate solution to the high-pressure autoclave.
-
Using a syringe, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Caption: Workflow for Rh/DuanPhos-catalyzed asymmetric hydrogenation.
Application: Cross-Coupling Reactions
Palladium complexes of this compound ligands, particularly bulky and electron-rich phospha-adamantanes, are excellent catalysts for various cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. These catalysts are effective for the coupling of challenging substrates like aryl chlorides.[2]
Catalyst System Performance
The use of phospha-adamantane (PA) ligands with a palladium source allows for the efficient formation of C-C bonds.
| Reaction Type | Ligand | Metal | Substrates | Yield |
| Suzuki-Miyaura | PA-Ph | Pd | Aryl iodides, bromides, chlorides | Good to Excellent |
| Sonogashira | Pd(PA-Ph)₂·dba | Pd | Aryl iodides, bromides | High |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a palladium-phospha-adamantane catalyst.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PA-Ph)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup:
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.5-2 mol%), PA-Ph ligand (1-4 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
-
Reaction Execution:
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours), monitoring the progress by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound Ligands
The synthesis of this compound ligands can be challenging due to the strained four-membered ring. However, several synthetic routes have been developed.
General Synthetic Strategy for this compound Oxides
A common approach involves the cyclization of a suitable precursor followed by reduction.
Caption: General synthetic scheme for this compound ligands.
Note: The specific conditions for the synthesis of this compound ligands vary significantly depending on the desired substitution pattern and stereochemistry. Researchers should consult detailed literature procedures for the synthesis of specific this compound ligands.
References
Troubleshooting & Optimization
Technical Support Center: Phosphetane Ligand Stability in Catalysis
Welcome to the Technical Support Center for Phosphetane Ligands. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues associated with this compound ligands in catalytic applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and address challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound ligands in catalytic reactions?
A1: this compound ligands, like other phosphines, are susceptible to several degradation pathways that can lead to catalyst deactivation and reduced reaction efficiency. The most common modes of degradation include:
-
Oxidation: The phosphorus(III) center can be oxidized to a phosphorus(V) species, typically a this compound oxide. This is a frequent issue when reactions are not performed under strictly anaerobic conditions. This compound oxides are generally poor ligands for transition metals and are catalytically inactive.
-
Hydrolysis: In the presence of water, this compound ligands can undergo hydrolysis, leading to the formation of phosphinous acids and other degradation products. The rate of hydrolysis can be influenced by the steric bulk of the substituents on the this compound ring.
-
P-C Bond Cleavage: The strained four-membered ring of phosphetanes can be susceptible to cleavage of the phosphorus-carbon bonds, particularly under harsh reaction conditions or in the presence of certain reagents. This degradation pathway leads to the complete destruction of the ligand structure.
-
Ring-Opening Polymerization: Under certain conditions, particularly with radical initiators, phosphetanes can undergo ring-opening polymerization. This is a less common degradation pathway in typical catalytic cycles but can be a concern under specific circumstances.
Q2: How can I detect the degradation of my this compound ligand?
A2: The most effective and widely used technique for monitoring the integrity of this compound ligands is ³¹P NMR spectroscopy . This method allows for the direct observation of the phosphorus nucleus and provides distinct signals for the parent phosphine (B1218219) and its degradation products.
-
This compound (P(III)) signals typically appear in a characteristic region of the ³¹P NMR spectrum.
-
This compound Oxide (P(V)) signals will appear at a distinctly different chemical shift, usually downfield from the corresponding phosphine.[1][2]
-
Other degradation products, such as those resulting from hydrolysis or P-C bond cleavage, will also have unique ³¹P NMR signatures.
By acquiring a ³¹P NMR spectrum of your ligand or reaction mixture, you can identify and quantify the extent of degradation.
Q3: What are the signs of catalyst deactivation in my reaction that might be related to ligand instability?
A3: Catalyst deactivation due to ligand instability can manifest in several ways during your experiment:
-
Decreased or stalled reaction rate: The reaction slows down significantly or stops before reaching completion.[3]
-
Formation of byproducts: You may observe the formation of unexpected products resulting from side reactions.
-
Change in reaction mixture appearance: The formation of a black precipitate (often referred to as "palladium black" in Pd-catalyzed reactions) is a strong indicator of catalyst decomposition, which can be initiated by ligand degradation.[4]
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions can be a sign of variable ligand quality or stability.
Q4: How do substituents on the this compound ring affect its stability?
A4: The electronic and steric properties of the substituents on the this compound ring play a crucial role in determining the ligand's stability.
-
Steric Bulk: Generally, bulkier substituents around the phosphorus atom can provide kinetic stabilization, hindering the approach of oxygen or water and thus slowing down oxidation and hydrolysis. For example, phosphites with bulky ortho-substituents exhibit significantly enhanced hydrolytic stability.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the reactivity of the phosphorus center. Electron-donating groups can increase the electron density on the phosphorus, potentially making it more susceptible to oxidation.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Possible Cause: Your this compound ligand may have degraded before or during the catalytic reaction.
Troubleshooting Workflow:
References
Technical Support Center: Purification of Phosphetane Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of phosphetane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound compounds?
A1: The primary purification techniques for this compound compounds include:
-
Recrystallization: Ideal for solid this compound oxides.
-
Fractional Distillation (including vacuum distillation): Suitable for liquid phosphetanes and their derivatives, especially those that are thermally sensitive.
-
Column Chromatography: Used for separating mixtures, including challenging separations of P-diastereomers, but requires careful selection of the stationary and mobile phases to avoid decomposition.[1]
Q2: My this compound compound appears to be decomposing during purification. What could be the cause?
A2: Decomposition of this compound compounds during purification can be attributed to several factors, including excessive heat, exposure to moisture or air, or incompatibility with the purification medium (e.g., acidic silica (B1680970) gel).[2] Phosphetanes, particularly P(III) species, are susceptible to oxidation.[3]
Q3: What are some common impurities I might encounter after synthesizing this compound compounds?
A3: Common impurities can include unreacted starting materials, byproducts from the specific synthetic route (e.g., anilines from the reduction of nitroarenes in certain cyclization reactions), and oxidized forms of the this compound (phosphine oxides).[4] In syntheses involving palladium catalysts, trace amounts of the metal may also be present as an impurity.[5]
Q4: How can I handle a product that solidifies in the condenser during distillation?
A4: If your product solidifies in the condenser, its melting point is likely close to the temperature of the condenser's cooling fluid. You can use a condenser with a wider bore or wrap the condenser with heating tape set to a temperature just above the compound's melting point. In some cases, a short path distillation apparatus or no condenser may be appropriate for vacuum distillation.[2]
Q5: How can I confirm the purity of my final this compound product?
A5: Purity can be assessed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is invaluable for structural confirmation and identifying phosphorus-containing impurities.[4][6] High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[7][8] A sharp melting point is also a good indicator of purity for solid compounds.[9]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is highly soluble in the chosen solvent even at low temperatures. | Reduce the solvent volume through evaporation. Introduce a seed crystal to induce crystallization. Cool the solution to a lower temperature (e.g., in an ice or freezer bath).[2] |
| Low recovery of purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly cooled before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[2] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, the cooling rate is too fast, or impurities are present. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.[9] |
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Superheating of the liquid. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the heating mantle is appropriately sized for the flask.[2] |
| Poor separation of fractions. | Inefficient distillation column or incorrect heating rate. | Employ a longer or more efficient fractionating column (e.g., Vigreux or packed column). Optimize the heating rate to maintain a slow and steady distillation.[2] |
| Product decomposition in the distillation pot. | The compound is not stable at its boiling point. | Use vacuum distillation to lower the boiling point. Ensure the system is free of leaks to maintain a stable, low pressure.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product degradation on the column. | The compound is sensitive to the stationary phase (e.g., acidic silica gel). | Use a deactivated stationary phase, such as neutral alumina (B75360) or silica gel treated with a base like triethylamine. Perform the chromatography quickly to minimize contact time.[2] Consider borane (B79455) protection for electron-rich phosphines to prevent oxidation.[3] |
| Streaking or tailing of bands. | The compound is too polar for the chosen eluent, or the column is overloaded. | Increase the polarity of the eluent. Ensure the amount of crude product loaded is appropriate for the column dimensions.[2] |
| Poor separation of compounds. | Inappropriate mobile phase polarity or incorrect stationary phase. | Optimize the mobile phase, potentially using a gradient elution. Standard stationary phases include silica gel and alumina.[9] Develop the separation method using Thin Layer Chromatography (TLC) first to identify the optimal solvent system.[1] |
Experimental Protocols
Protocol 1: Recrystallization of a Solid this compound Oxide
-
Solvent Selection: Choose a solvent in which the this compound oxide is sparingly soluble at room temperature but highly soluble when hot. Common solvents include hexanes, toluene, and diethyl ether.[2][4]
-
Dissolution: In a flask, add the minimum amount of the selected hot solvent to the crude this compound oxide to completely dissolve it.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a short period.
-
Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]
Protocol 2: Vacuum Distillation of a Liquid this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus, ensuring all glassware is oven-dried and assembled while hot to prevent moisture contamination. Connect the apparatus to a vacuum pump with a trap.
-
Sample Preparation: Place the crude liquid this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Distillation: Begin stirring and gradually heat the distillation flask. Reduce the pressure in the system to the desired level.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure of the target this compound compound.
-
Storage: Store the purified liquid this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Protocol 3: Column Chromatography of a this compound Derivative
-
Stationary Phase and Solvent System Selection: Based on the polarity of the target compound, select an appropriate stationary phase (e.g., silica gel, neutral alumina).[2] Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation of the target compound from impurities (an Rf value of 0.2-0.4 is often ideal).[1]
-
Column Packing: Prepare a chromatography column with the chosen stationary phase, ensuring it is packed uniformly to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. A gradient of increasing solvent polarity may be necessary for complex mixtures.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC or another appropriate analytical method to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Phosphine, 1,4-butanediylbis[diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Handling and Storage of Air-Sensitive Phosphetanes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides essential information for the safe and effective handling and storage of air-sensitive phosphetane ligands and catalysts.
Frequently Asked Questions (FAQs)
Q1: What makes this compound ligands "air-sensitive"?
A1: this compound ligands are a class of organophosphorus compounds. Like many other phosphines, especially those that are electron-rich, they can be sensitive to components of the atmosphere.[1] This sensitivity primarily stems from the phosphorus(III) center, which is susceptible to oxidation by oxygen to form the corresponding phosphine (B1218219) oxide. This oxidation is often irreversible and results in a catalytically inactive species.[2] Additionally, some phosphetanes may be sensitive to moisture, which can lead to hydrolysis.
Q2: How should I store solid air-sensitive phosphetanes for long-term stability?
A2: For long-term storage, solid phosphetanes should be kept in a controlled, inert environment. The ideal storage conditions are in a sealed container, such as a vial with a PTFE-lined cap, under an inert atmosphere of argon or nitrogen.[2] This container should be stored in a cool, dark place, typically in a freezer at -20°C.[3] It is crucial to prevent repeated exposure to ambient atmosphere. If you need to use small amounts of the ligand frequently, it is best practice to transfer the bulk solid into a glovebox and aliquot it into smaller, single-use vials. This minimizes the risk of contaminating the entire batch.[2]
Q3: What are the initial signs of degradation of a this compound ligand?
A3: Visual inspection can sometimes provide initial clues of degradation. Changes in the physical appearance of the solid, such as discoloration or clumping in a normally free-flowing powder, may indicate oxidation or hydrolysis.[2] However, the most reliable method for assessing the purity and integrity of a this compound is through ³¹P NMR spectroscopy. The appearance of a new signal, typically shifted downfield from the parent this compound peak, often corresponds to the formation of the phosphine oxide.[2][4]
Q4: What is the recommended procedure for preparing a stock solution of a solid this compound ligand?
A4: To maintain the integrity of the this compound, stock solutions must be prepared under strictly anaerobic and anhydrous conditions. This is best accomplished inside a glovebox. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide. The resulting stock solution should be stored in a tightly sealed container, such as a vial with a PTFE-lined septum cap, and kept in a freezer.[5]
Q5: Are there any general rules regarding the stability of different types of this compound ligands?
Data Presentation
Quantitative data on the specific decomposition rates and shelf life of various this compound ligands in different solvents and under various temperatures is not extensively available in peer-reviewed literature. Stability is highly dependent on the specific substituents on the this compound ring and the experimental conditions. Users are strongly encouraged to determine the stability of their specific this compound ligand under their reaction conditions. A protocol for monitoring stability via ³¹P NMR is provided in the "Experimental Protocols" section.
For general guidance, a qualitative summary of factors influencing the stability of air-sensitive phosphine ligands is presented below.
| Parameter | Influence on Stability | Recommendation |
| Exposure to Oxygen | High | Handle exclusively under an inert atmosphere (glovebox or Schlenk line).[2] |
| Exposure to Moisture | Moderate to High | Use rigorously dried and degassed solvents and reagents.[2] |
| Elevated Temperature | Moderate | Store at low temperatures (e.g., -20°C) and avoid prolonged heating in solution. |
| Exposure to Light | Varies | Store in amber vials or protect from light to prevent potential photodegradation.[3] |
| Solvent Purity | High | Impurities in solvents can promote decomposition. Use high-purity, freshly purified solvents.[6][7][8][9] |
Troubleshooting Guide
This troubleshooting guide addresses common issues that may arise during reactions involving air-sensitive phosphetanes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no catalytic activity | 1. Ligand/Catalyst Decomposition: The this compound may have oxidized to the corresponding phosphine oxide. 2. Solvent/Reagent Impurities: Presence of water or oxygen in the reaction. 3. Incorrect Ligand-to-Metal Ratio: Suboptimal ratio can lead to catalyst deactivation. | 1. Verify Ligand Integrity: Check the purity of the solid this compound and any prepared stock solutions using ³¹P NMR.[2] 2. Ensure Anhydrous/Anaerobic Conditions: Use freshly purified and degassed solvents. Ensure all glassware is properly dried. 3. Optimize Ligand-to-Metal Ratio: Screen different ratios to find the optimal conditions for your specific reaction. |
| Inconsistent reaction yields or enantioselectivity | 1. Partial Ligand Degradation: Inconsistent levels of oxidation of the this compound stock solution between runs. 2. Variable Quality of Reagents/Solvents: Inconsistent purity of other reaction components. 3. Subtle Variations in Reaction Setup: Minor leaks in the inert atmosphere setup. | 1. Prepare Fresh Stock Solutions: Prepare this compound stock solutions fresh before use or use aliquots from a recently prepared batch.[10][11] 2. Standardize Reagent Purification: Implement a consistent protocol for purifying all solvents and reagents. 3. Check Inert Atmosphere Setup: Regularly check for leaks in your Schlenk line or glovebox. |
| Formation of unexpected byproducts | 1. Ligand Degradation Products: The oxidized this compound (phosphine oxide) may participate in or catalyze side reactions. 2. Reaction with Impurities: The catalyst or reagents may be reacting with impurities in the starting materials or solvent. | 1. Analyze Byproducts: Attempt to isolate and characterize byproducts to understand the decomposition pathway. 2. Purify Starting Materials: Ensure the purity of all starting materials before use. |
| Precipitation of metal black (e.g., palladium black) | 1. Ligand Dissociation/Decomposition: If the this compound ligand dissociates from the metal center or decomposes, the metal can aggregate and precipitate. | 1. Increase Ligand Concentration: A slight excess of the ligand may help to stabilize the metal center. 2. Lower Reaction Temperature: High temperatures can accelerate ligand dissociation and decomposition. |
Experimental Protocols
Protocol 1: Handling and Weighing a Solid Air-Sensitive this compound in a Glovebox
Objective: To safely and accurately weigh a solid air-sensitive this compound ligand under an inert atmosphere.
Materials:
-
Solid this compound in its original container
-
Spatula
-
Weighing paper or weighing boat
-
Vials for aliquoting (if necessary)
-
Analytical balance (inside the glovebox)
-
Reaction flask (e.g., Schlenk flask)
-
Septum and parafilm
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Transfer Materials into Glovebox: Place the sealed container of the this compound, a clean spatula, weighing paper/boat, and the reaction flask into the glovebox antechamber.
-
Purge Antechamber: Evacuate and backfill the antechamber with inert gas for at least three cycles.
-
Transfer into Main Chamber: Move the items from the antechamber into the main glovebox chamber.
-
Equilibrate Temperature: Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing:
-
Tare the weighing paper/boat on the analytical balance.
-
Carefully open the this compound container.
-
Using the spatula, transfer the desired amount of the solid this compound onto the weighing paper/boat and record the mass.
-
-
Transfer to Reaction Flask: Carefully transfer the weighed solid into the reaction flask.
-
Seal Containers: Securely seal the reaction flask with a septum and wrap with parafilm. Tightly close the main container of the this compound.
-
Removal from Glovebox: Transfer the sealed reaction flask and the original this compound container to the antechamber, purge as per standard procedure, and then remove from the glovebox.
Protocol 2: Preparation of a Stock Solution of a Solid this compound in a Glovebox
Objective: To prepare a stock solution of a known concentration of a solid air-sensitive this compound.
Materials:
-
Weighed solid this compound (from Protocol 1)
-
Volumetric flask
-
Anhydrous, degassed solvent
-
Pipette or syringe
-
Storage vial with a PTFE-lined septum cap
Procedure:
-
Initial Setup: Perform all steps inside a glovebox.
-
Transfer Solid: Transfer the accurately weighed solid this compound into the volumetric flask.
-
Add Solvent: Add a portion of the anhydrous, degassed solvent to the volumetric flask. Gently swirl to dissolve the solid completely.
-
Dilute to Volume: Carefully add the solvent to the calibration mark on the volumetric flask.
-
Mix Thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer to Storage Vial: Transfer the stock solution to a labeled storage vial with a PTFE-lined septum cap.
-
Storage: Seal the vial tightly and store it in a freezer at -20°C.
Protocol 3: Monitoring this compound Stability by ³¹P NMR Spectroscopy
Objective: To qualitatively or quantitatively assess the stability of a this compound ligand in a given solvent over time. This protocol is adapted from methods used for phosphite (B83602) ligands.[12]
Materials:
-
This compound ligand
-
Anhydrous, deuterated solvent (e.g., C₆D₆, toluene-d₈)
-
NMR tube with a J. Young valve or a standard NMR tube and cap
-
Parafilm
-
Glovebox or Schlenk line
Procedure:
-
Sample Preparation (in a glovebox):
-
Prepare a solution of the this compound in the chosen anhydrous, deuterated solvent at a known concentration (e.g., 10-20 mg/mL).
-
Transfer the solution to an NMR tube.
-
If using a standard NMR tube, cap it and seal securely with parafilm. For long-term studies, a J. Young tube is recommended.
-
-
Acquire Initial Spectrum: Acquire a ³¹P{¹H} NMR spectrum as soon as possible after preparation (t=0). Note the chemical shift and integration of the peak corresponding to the this compound.
-
Incubate Sample: Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).
-
Monitor Over Time: Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every few hours, daily, or weekly, depending on the expected stability).
-
Data Analysis:
-
Monitor for the appearance of new peaks, particularly in the region expected for phosphine oxides (typically δ 20-50 ppm, but this can vary).
-
By integrating the signals for the this compound and its degradation product(s), you can quantify the extent of decomposition over time.
-
Mandatory Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. spod-technology.com [spod-technology.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Overcoming low reactivity in phosphetane-catalyzed reactions
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and overcome low reactivity in phosphetane-catalyzed reactions.
Troubleshooting Guide
Low reactivity is a common challenge in catalytic reactions. This guide provides a systematic approach to identifying and resolving issues in your this compound-catalyzed experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The this compound catalyst may have degraded due to improper handling or storage, leading to oxidation. | - Ensure the catalyst is stored under an inert atmosphere (e.g., in a glovebox or desiccator).- Use a fresh batch of catalyst or purify the existing stock.- Consider in-situ generation or activation of the catalyst if applicable. |
| 2. Impure Substrates or Reagents: Impurities in starting materials, solvents, or other reagents can act as catalyst poisons or inhibitors.[1][2] Common culprits include water, oxygen, peroxides (in ethereal solvents), and residual halides.[1][3] | - Purify all substrates and reagents before use.- Use freshly distilled and degassed solvents.- Test for and remove peroxides from solvents like THF and dioxane.[3] | |
| 3. Suboptimal Reaction Conditions: Temperature, concentration, and solvent can significantly impact reaction rates and yields.[2][4] | - Perform a systematic optimization of reaction parameters (see tables below).- Screen a range of temperatures; higher temperatures may increase the rate but can also lead to catalyst decomposition.[3][5][6][7]- Vary the concentration of reactants.[2][4] | |
| 4. Inefficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.[8][9] | - Systematically increase the catalyst loading in small increments (e.g., 0.5-1 mol%).[9] | |
| Slow or Stalled Reaction | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by high temperatures, reactive functional groups on the substrate, or impurities.[1][3] | - Run the reaction at a lower temperature.[2][3]- Protect reactive functional groups on the substrate.- Ensure all reagents and solvents are of high purity.[1][3] |
| 2. Poor Solubility: Reactants or the catalyst may not be fully dissolved in the chosen solvent. | - Screen a variety of solvents to find one that provides good solubility for all components.[2] | |
| 3. Formation of Inactive Catalyst Species: The substrate or impurities could react with the catalyst to form stable, off-cycle species.[1] | - Analyze the reaction mixture for potential catalyst-inhibitor complexes.- Modify the substrate or catalyst to prevent the formation of these inactive species. | |
| Formation of Side Products | 1. Competing Side Reactions: Impurities or suboptimal reaction conditions can promote side reactions, reducing the yield of the desired product.[2] | - Optimize reaction conditions (temperature, concentration) to favor the desired pathway.[2][4]- Use a more selective catalyst if available.- Control the rate of reagent addition.[2] |
| 2. Substrate Degradation: The substrate may be unstable under the reaction conditions.[1] | - Lower the reaction temperature or shorten the reaction time.[2] |
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is not working. Where should I start troubleshooting?
A1: Begin by verifying the integrity of your catalyst and the purity of your substrates and solvents. This compound catalysts can be sensitive to air and moisture. Ensure they have been stored and handled under an inert atmosphere. Substrate impurities, even in trace amounts, can act as catalyst poisons.[1] Purifying your starting materials and using dry, degassed solvents is a crucial first step.
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent choice can significantly influence reaction rate and selectivity.[10][11][12] A good starting point is to screen a range of solvents with varying polarities. The ideal solvent will fully dissolve all reactants and the catalyst while favoring the desired reaction pathway. Computational studies suggest that solvent polarity can affect the stability of reaction intermediates and transition states.[11][12]
Q3: What is the typical catalyst loading for a this compound-catalyzed reaction, and how do I optimize it?
A3: Catalyst loading can vary depending on the specific reaction, but typical loadings range from 1 to 10 mol%.[13][14] If you suspect low catalyst loading is the issue, you can perform a series of small-scale experiments, systematically increasing the loading (e.g., in 0.5-1 mol% increments) and monitoring the effect on the reaction yield and rate.[9] Be aware that excessively high catalyst loading can sometimes lead to the formation of less selective catalyst aggregates or promote side reactions.[15]
Q4: Can temperature affect the stability and activity of my this compound catalyst?
A4: Yes, temperature is a critical parameter. While increasing the temperature can enhance the reaction rate, it can also lead to catalyst decomposition, especially over extended reaction times.[3][7] It is important to find an optimal temperature that balances reaction rate with catalyst stability.[6] Some this compound catalysts have shown good thermal stability, allowing for reactions at elevated temperatures.[16]
Q5: I am observing the formation of phosphine (B1218219) oxide. What does this indicate?
A5: The formation of phosphine oxide is often part of the catalytic cycle in reactions involving a P(III)/P(V) redox couple.[17][18] However, if the reaction stalls and a significant amount of phosphine oxide is present, it may indicate that the turnover-limiting step is the reduction of the phosphine oxide back to the active P(III) catalyst. In such cases, the efficiency of the reducing agent (if one is used) and the reaction conditions for the reduction step should be optimized.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Yield (%) | Notes |
| 1.0 | 45 | Initial trial, incomplete conversion. |
| 2.5 | 78 | Significant improvement in yield. |
| 5.0 | 92 | Optimal loading for this reaction. |
| 7.5 | 93 | Marginal improvement, not cost-effective. |
| 10.0 | 91 | Slight decrease in yield, potential for side reactions. |
| Data is illustrative and based on general trends observed in catalytic reactions.[8][19] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Dielectric Constant (ε) | Yield (%) | Selectivity (desired:undesired) |
| Toluene | 2.4 | 85 | 10:1 |
| Dichloromethane | 8.9 | 62 | 5:1 |
| Acetonitrile | 37.5 | 94 | 15:1 |
| Tetrahydrofuran (THF) | 7.5 | 75 | 8:1 |
| Chloroform | 4.8 | 55 | 6:1 |
| Data is illustrative and compiled from general observations on solvent effects in phosphine catalysis.[4][20] |
Table 3: Impact of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp) | 24 | 35 |
| 50 | 12 | 78 |
| 80 | 4 | 91 |
| 100 | 2 | 85 (slight decomposition observed) |
| Data is illustrative and highlights the trade-off between reaction rate and potential for catalyst/product degradation at higher temperatures.[5][21] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Annulation Reaction
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound catalyst (e.g., 5 mol%).
-
Reagent Addition: Add the desired solvent (e.g., acetonitrile, 0.1 M) via syringe. Add the starting materials (e.g., allenoate and imine, 1.0 and 1.2 equivalents, respectively).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 50 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Protocol 2: Catalyst Purity Check by ³¹P NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, dissolve a small sample of the this compound catalyst in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Data Acquisition: Acquire a ³¹P NMR spectrum. The chemical shift of the this compound should be a sharp singlet or a well-defined multiplet.
-
Analysis: The presence of a significant peak corresponding to the phosphine oxide (typically shifted downfield) indicates oxidation of the catalyst. Impurities may appear as additional peaks in the spectrum.
Visualizations
Caption: A workflow for troubleshooting low reactivity.
Caption: A generalized P(III)/P(V) catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent and Substituent Effects on the Phosphine + CO2 Reaction [mdpi.com]
- 12. [PDF] Solvent and Substituent Effects on the Phosphine + CO2 Reaction | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Ethane dehydrogenation performance and high temperature stability of silica supported cobalt phosphide nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. par.nsf.gov [par.nsf.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Phosphetane Synthesis
Welcome to the technical support center for phosphetane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phosphetanes?
A1: The most prevalent methods for this compound synthesis include the McBride reaction, which involves the reaction of a phosphorus trihalide with an alkene in the presence of a Lewis acid, and the cyclization of primary phosphines with 1,3-dihaloalkanes.[1] Another notable method is the reaction of an iron-pentaphosphide complex with α,ω-dibromoalkanes.[2]
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in this compound synthesis can arise from several factors. Common issues include incomplete reactions, degradation of starting materials or products, and the formation of side products.[3] Specific causes can be moisture sensitivity of reagents, suboptimal reaction temperatures, incorrect stoichiometry, or catalyst deactivation.[4][5] Careful control of the reaction environment and purification of starting materials are crucial.
Q3: I am observing unexpected signals in the 31P NMR spectrum of my crude product. What could they be?
A3: Unexpected signals in the 31P NMR spectrum often indicate the presence of side products or unreacted starting materials. The chemical shift can provide clues to the identity of these species. For example, phosphine (B1218219) oxides, a common byproduct from the oxidation of phosphines, typically appear in a distinct region of the spectrum.[6] Other possibilities include oligomeric species or rearranged products like phospholenes. A comprehensive table of typical 31P NMR chemical shifts is provided in the troubleshooting section.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during this compound synthesis.
Problem 1: Low Yield and/or Formation of Unidentified Byproducts in McBride Synthesis
The McBride reaction is a powerful method for synthesizing this compound oxides, but it can be sensitive to reaction conditions.
Symptoms:
-
Lower than expected yield of the desired this compound oxide.
-
Presence of multiple unidentified signals in the 31P NMR spectrum of the crude product.
-
Difficult purification due to the presence of closely eluting impurities.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | The Lewis acids (e.g., AlCl3) and phosphorus halides used in the McBride reaction are highly sensitive to moisture. Ensure all glassware is flame-dried, and solvents are rigorously dried and degassed before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly influence the rate of reaction and the formation of side products. If the reaction is sluggish, a slight increase in temperature might be beneficial. However, higher temperatures can also promote side reactions. It is crucial to monitor the reaction progress closely (e.g., by 31P NMR) and maintain the recommended temperature. |
| Incorrect Stoichiometry | The molar ratio of the alkene, phosphorus halide, and Lewis acid is critical. An excess of one reagent can lead to the formation of byproducts. Carefully measure and add all reagents in the correct stoichiometric amounts as specified in the protocol. |
| Carbocation Rearrangements | The McBride reaction proceeds through a carbocation intermediate, which can be prone to rearrangements, leading to the formation of undesired isomers or constitutional isomers. The choice of alkene substrate can influence the stability of the carbocation and the likelihood of rearrangements. |
| Formation of Phospholene Byproducts | Under certain conditions, the four-membered this compound ring can undergo rearrangement to form a more stable five-membered phospholene ring. This is more likely to occur at elevated temperatures or in the presence of strong acids. Adhering to the recommended reaction temperature and quenching the reaction promptly can help minimize this side reaction. |
Experimental Protocol: McBride Synthesis of anti-1,2,2,3,4,4-Hexamethylthis compound 1-Oxide [7]
-
To a flame-dried round-bottom flask under an inert atmosphere, add aluminum chloride (1.0 equiv) and dry dichloromethane.
-
Cool the mixture to 0 °C and add phosphorus trichloride (B1173362) (1.0 equiv).
-
Slowly add 2,4,4-trimethyl-2-pentene (B94453) (1.0 equiv) to the stirred solution at 0 °C.
-
Stir the reaction mixture at 0 °C for the recommended time, monitoring the consumption of PCl3 by 31P NMR (δ ≈ 220 ppm).
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: Formation of Oligomers and Diphosphines in Syntheses from Primary Phosphines and Dihaloalkanes
The reaction of primary phosphines with 1,3-dihaloalkanes is a common route to phosphetanes, but it can be complicated by the formation of oligomeric and other side products.
Symptoms:
-
A complex mixture of products is observed by 31P NMR.
-
The desired this compound is difficult to isolate from the reaction mixture.
-
Formation of a white, insoluble solid (potential oligomeric byproduct).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Intermolecular Reactions (Oligomerization) | The primary phosphine can react with multiple molecules of the dihaloalkane, leading to the formation of linear or cyclic oligomers. This is often favored at higher concentrations. Employing high-dilution conditions can favor the intramolecular cyclization to form the desired this compound. |
| Formation of Diphosphines | A common side reaction is the formation of diphosphines, which can be difficult to separate from the desired this compound.[2] The mechanism of this side reaction is not always clear but may involve radical pathways or reaction with impurities. Ensuring a scrupulously clean and inert reaction environment can help to minimize the formation of these byproducts. |
| Double Alkylation of the Primary Phosphine | The primary phosphine has two reactive P-H bonds, and both can be alkylated by the dihaloalkane, leading to the formation of a spirocyclic phosphonium (B103445) salt. Using a strong, non-nucleophilic base to deprotonate the primary phosphine to the phosphide (B1233454) anion can promote the desired mono-alkylation and subsequent cyclization. |
Data Presentation
Table 1: 31P NMR Chemical Shifts of Common Species in this compound Synthesis
| Compound Type | Typical 31P NMR Chemical Shift Range (ppm) | Reference |
| Primary Phosphines (RPH2) | -150 to -120 | [8] |
| Secondary Phosphines (R2PH) | -100 to 80 | [8] |
| Tertiary Phosphines (R3P) | -60 to -10 | [8] |
| This compound Oxides | +40 to +90 | [9] |
| Phosphorus Trichloride (PCl3) | ~ +220 | [7] |
| Phosphonium Salts (R4P+) | +20 to +40 | [9] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low reaction yield.
Reaction Pathway: McBride this compound Synthesis and Potential Side Reaction
Caption: McBride synthesis pathway and a potential side reaction.
References
- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 2. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Phosphetane Catalysis
Welcome to the technical support center for phosphetane catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your reaction conditions.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound-catalyzed reactions in a question-and-answer format.
1. Low or No Reaction Conversion
Q: My this compound-catalyzed reaction is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in this compound-catalyzed reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Catalyst Integrity and Activity:
-
Air and Moisture Sensitivity: this compound ligands and their corresponding metal complexes can be sensitive to air and moisture, leading to oxidation of the phosphorus center (phosphine to phosphine (B1218219) oxide), which is often catalytically inactive for many transformations.[1]
-
Troubleshooting: Ensure all manipulations are performed under a strict inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[2] Use freshly distilled and degassed anhydrous solvents.
-
Verification: Check the purity of your this compound ligand/catalyst using ³¹P NMR spectroscopy. The appearance of a new signal corresponding to the phosphine oxide indicates degradation.
-
-
Improper Catalyst Activation: Some pre-catalysts require an in-situ activation step to generate the catalytically active species.
-
Troubleshooting: Review the literature for the specific activation protocol for your catalyst system. This may involve the addition of a reducing agent or a specific sequence of reagent addition.
-
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition.[3]
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10-20 °C. If catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and catalyst stability.[4]
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, acetonitrile). Non-polar aromatic solvents are often a good starting point for many phosphine-catalyzed annulations.[5]
-
-
Insufficient Reaction Time: The reaction may simply be slow under the current conditions.
-
Troubleshooting: Monitor the reaction progress over a longer period using techniques like TLC, GC, or NMR.
-
-
2. Poor Enantioselectivity in Asymmetric Catalysis
Q: I am observing low enantiomeric excess (ee) in my asymmetric this compound-catalyzed reaction. What factors could be responsible, and how can I improve the stereoselectivity?
A: Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Low ee values can be attributed to several factors:
-
Catalyst Degradation: As mentioned previously, oxidation or hydrolysis of the chiral this compound ligand will lead to the formation of non-chiral or less effective catalytic species, resulting in a loss of enantiocontrol.[2]
-
Troubleshooting: Rigorous exclusion of air and moisture is critical. Store chiral this compound ligands under an inert atmosphere at low temperatures as recommended by the supplier.
-
-
Suboptimal Reaction Temperature: Enantioselectivity is often highly temperature-dependent.
-
Troubleshooting: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energetic difference between the diastereomeric transition states.[6] A temperature screening experiment is highly recommended.
-
-
Solvent Effects: The solvent can influence the conformation of the chiral catalyst-substrate complex and the transition states leading to the enantiomeric products.[4][7]
-
Troubleshooting: A solvent screen is crucial. Solvents with different polarities and coordinating abilities can have a profound impact on enantioselectivity.
-
-
Incorrect Catalyst Loading: In some cases, catalyst aggregation at high concentrations can lead to the formation of less selective catalytic species.
-
Troubleshooting: Vary the catalyst loading to determine its effect on enantioselectivity.
-
3. Formation of Unexpected Side Products
Q: My reaction is producing significant amounts of unexpected side products. What are the likely side reactions in this compound catalysis and how can I minimize them?
A: The formation of side products can be due to a variety of factors, including substrate decomposition, catalyst-mediated side reactions, or the presence of impurities.
-
Common Side Reactions:
-
Isomerization: In reactions involving allenes, the phosphine catalyst can promote isomerization of the starting material to a less reactive or undesired isomer.
-
Dimerization/Oligomerization: The reactive intermediates generated during the catalytic cycle can sometimes react with themselves or the starting materials to form dimers or oligomers.
-
Hydrolysis of Substrates or Products: If trace amounts of water are present, sensitive functional groups on the substrate or product may hydrolyze.
-
-
Troubleshooting Strategies:
-
Purify Starting Materials: Ensure all substrates and reagents are pure and free from contaminants that could act as competing reactants or catalyst poisons.
-
Optimize Reaction Conditions: Adjusting the temperature, concentration, and order of addition of reagents can help to favor the desired reaction pathway.
-
Modify the Catalyst: In some cases, switching to a this compound ligand with different steric or electronic properties can suppress unwanted side reactions.
-
4. Catalyst Deactivation and Instability
Q: I suspect my this compound catalyst is deactivating during the reaction. What are the common deactivation pathways and how can I mitigate them?
A: Catalyst deactivation is a critical issue that can halt a reaction prematurely.[8][9][10] The primary deactivation pathways for this compound catalysts include:
-
Oxidation: As previously discussed, the phosphorus(III) center is susceptible to oxidation to phosphorus(V), especially at elevated temperatures in the presence of trace oxygen.[1]
-
Mitigation: Maintain a strict inert atmosphere throughout the reaction. Use degassed solvents and reagents.
-
-
Thermal Decomposition: Phosphetanes, being strained four-membered rings, can be thermally labile. High reaction temperatures can lead to ring-opening or other decomposition pathways.[3]
-
Mitigation: Determine the optimal temperature range for your specific catalyst and reaction. Avoid unnecessarily high temperatures.
-
-
Poisoning: Impurities in the starting materials or solvents (e.g., sulfur-containing compounds, heavy metals) can act as catalyst poisons by irreversibly binding to the active sites.[11]
-
Mitigation: Use high-purity, purified reagents and solvents.
-
-
Fouling: The deposition of polymeric or insoluble byproducts on the catalyst surface can block active sites.[12]
-
Mitigation: Optimize reaction conditions to minimize the formation of side products. In some cases, the use of a different solvent can prevent the precipitation of byproducts.
-
II. Quantitative Data Presentation
The following tables summarize the effects of various reaction parameters on the outcome of this compound-catalyzed reactions.
Table 1: Effect of Solvent on a Phosphine-Catalyzed [3+2] Cycloaddition
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 95 |
| 2 | THF | 88 |
| 3 | CH₂Cl₂ | 75 |
| 4 | CH₃CN | 60 |
| 5 | DMF | <10 |
Reaction conditions: Allenoate (1.0 equiv), electron-deficient alkene (1.2 equiv), phosphine catalyst (10 mol%), room temperature, 12 h. Data is illustrative and based on general trends observed in phosphine catalysis.
Table 2: Effect of Temperature on Enantioselectivity in an Asymmetric this compound-Catalyzed Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 60 | 98 | 75 |
| 2 | 40 | 95 | 88 |
| 3 | 25 (rt) | 92 | 95 |
| 4 | 0 | 70 | >99 |
| 5 | -20 | 45 | >99 |
Reaction conditions: Substrate (1.0 equiv), reagent (1.2 equiv), chiral this compound catalyst (5 mol%), toluene, 24 h. Data is illustrative and based on general trends in asymmetric catalysis.
Table 3: Effect of Catalyst Loading on a this compound Oxide-Catalyzed Wittig Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 10 | 95 |
| 2 | 5 | 94 |
| 3 | 2 | 90 |
| 4 | 1 | 85 |
| 5 | 0.5 | 60 |
Reaction conditions: Aldehyde (1.0 equiv), alkyl halide (1.2 equiv), base (1.5 equiv), silane (B1218182) reductant (1.5 equiv), this compound oxide catalyst, room temperature, 24 h. Data is illustrative based on trends in catalytic Wittig reactions.
III. Experimental Protocols
This section provides a detailed methodology for a representative this compound-catalyzed reaction.
Protocol: this compound-Catalyzed [3+2] Cycloaddition of an Allenoate and an Electron-Deficient Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allenoate
-
Electron-deficient alkene (e.g., an enone)
-
This compound catalyst (e.g., a commercially available or synthesized chiral this compound)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (glovebox or Schlenk line with argon or nitrogen)
-
Oven-dried glassware
Procedure:
-
Preparation of Glassware: All glassware (e.g., Schlenk flask, magnetic stir bar, syringes) should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under vacuum or in a desiccator.
-
Reaction Setup: Assemble the Schlenk flask with the stir bar and flame-dry under high vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Charging of Reagents:
-
In a glovebox, weigh the this compound catalyst (e.g., 0.1 mmol, 10 mol%) into the Schlenk flask.
-
If the substrates are solids, add the allenoate (1.0 mmol, 1.0 equiv) and the electron-deficient alkene (1.2 mmol, 1.2 equiv) to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to the Schlenk line.
-
-
Solvent Addition:
-
Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
Using a gas-tight syringe, add the anhydrous, degassed solvent (e.g., 5 mL of toluene) to the flask.
-
If the substrates are liquids, they can be added via syringe at this stage.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC, or ¹H NMR.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
For chiral products, determine the enantiomeric excess by chiral HPLC or SFC analysis.
-
IV. Mandatory Visualizations
Diagram 1: General Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 2: Catalytic Cycle for a this compound-Catalyzed [3+2] Cycloaddition
Caption: A simplified catalytic cycle for a this compound-catalyzed [3+2] cycloaddition.
Diagram 3: Signaling Pathway for Catalyst Deactivation
Caption: Common deactivation pathways for this compound catalysts.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regeneration and Recycling of Phosphetane Catalysts
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of phosphetane catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to address common challenges encountered in the lab.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound catalysts.
Issue 1: Decreased Catalyst Activity or Conversion Rate
-
Question: My reaction is sluggish or incomplete compared to previous runs with a fresh catalyst. What are the possible causes and how can I fix this?
-
Answer: A drop in catalytic activity is a common sign of deactivation. The primary causes for this compound catalysts include oxidation, fouling, or poisoning.
-
Diagnostic Checks:
-
³¹P NMR Analysis: Analyze a sample of the reaction mixture or the recovered catalyst. The presence of a new peak, typically shifted downfield from the parent this compound peak, often indicates the formation of this compound oxide, a common deactivation product.[1]
-
Visual Inspection: Check the recovered catalyst for any change in color or texture, which might suggest the deposition of byproducts (fouling).
-
Feedstock Analysis: Ensure the purity of your starting materials and solvents. Impurities such as sulfur compounds, water, or other reactive functional groups can act as catalyst poisons.[2][3]
-
-
Recommended Actions:
-
Regeneration via Reduction: If this compound oxide is detected, the catalyst can often be regenerated by reducing the oxide back to the active phosphine (B1218219). See the detailed protocol below.
-
Catalyst Washing: If fouling is suspected, wash the catalyst with a suitable solvent (e.g., THF, DCM) to remove adsorbed impurities.
-
Feedstock Purification: Implement a purification step for your reactants and solvents, such as passing them through a column of activated alumina (B75360) or using a scavenger resin.[4]
-
-
Issue 2: Poor Catalyst Recovery After Immobilization
-
Question: I'm losing a significant amount of my immobilized catalyst during the recovery and washing steps. How can I improve this?
-
Answer: Poor recovery of a supported catalyst is often due to mechanical loss or leaching of the catalytic species from the support.
-
Diagnostic Checks:
-
ICP-MS/OES Analysis: Analyze the filtrate after catalyst recovery to quantify the amount of leached metal (e.g., rhodium, palladium).
-
SEM/TEM Analysis: Examine the support material before and after the reaction to check for structural degradation.
-
-
Recommended Actions:
-
Optimize Washing Procedure: Use gentle washing techniques. Instead of vigorous stirring, consider gentle swirling or passing the solvent through the catalyst bed without agitation.
-
Strengthen Catalyst Anchoring: Re-evaluate the method used to immobilize the catalyst. A stronger covalent linkage between the this compound ligand and the support may be necessary.
-
Use a Different Support: Consider using a more robust support material that is less prone to fragmentation under the reaction and workup conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common deactivation pathway for this compound catalysts? A1: The most common deactivation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) this compound oxide.[5][6] This is often driven by trace amounts of oxidants, such as air or peroxides, in the reaction mixture. The resulting phosphine oxide is generally not catalytically active.
Q2: Can this compound catalysts be recycled? A2: Yes, this compound catalysts, especially when immobilized on a solid support, can be effectively recycled. Immobilization allows for easy separation from the reaction mixture by filtration. For homogeneous this compound catalysts, regeneration is often required before recycling.
Q3: How many times can I recycle my catalyst? A3: The number of possible recycling cycles depends on the specific catalyst, the support material, and the reaction conditions. With robust immobilization and effective regeneration, some supported catalysts can be reused over 10 times with minimal loss of activity.[7][8] It is recommended to monitor the catalyst's performance (conversion and selectivity) in each cycle.
Q4: What is the difference between catalyst regeneration and recycling? A4: Recycling refers to the process of recovering the catalyst from the reaction mixture and reusing it in a subsequent reaction.[9] Regeneration is a specific treatment applied to a deactivated catalyst to restore its catalytic activity.[4] For this compound catalysts, this often involves the chemical reduction of the deactivated this compound oxide back to the active this compound.
Q5: What analytical techniques are most useful for characterizing my regenerated catalyst? A5: ³¹P NMR spectroscopy is invaluable for confirming the conversion of this compound oxide back to the active this compound.[1] Other useful techniques include X-ray Photoelectron Spectroscopy (XPS) to analyze the surface composition and oxidation state of metals, and Inductively Coupled Plasma (ICP) analysis to determine the metal content of the catalyst.[2] Comparing the characterization data of the fresh, deactivated, and regenerated catalyst can provide insights into the effectiveness of the regeneration process.[10][11]
Data Presentation
Table 1: Performance of Recycled Supported this compound Catalysts
| Catalyst System | Reaction Type | Number of Cycles | Final Conversion/Yield (%) | Final Selectivity (%) | Reference |
| Merrifield Resin-Supported Phosphine-Phosphite-Rh | Asymmetric Hydrogenation | 11 | >95 | 97.2 | |
| Phosphine Polymer Network-Pd | Suzuki Coupling | 10 | >95 | Not Reported | [7] |
| Fe-N₃P-MCN Single Atom | Ring-Opening of Epoxides | 20 | 95 | Not Reported | [8] |
Table 2: Comparison of Reagents for Phosphine Oxide Reduction
| Reducing System | Activating Agent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Hexachlorodisilane (B81481) (Si₂Cl₆) | Oxalyl Chloride | Room Temp | < 5 min | >98 | [12][13] |
| Diphenylsilane (Ph₂SiH₂) | None | 100 | 24 h | 70-90 | [5] |
| Polymethylhydrosiloxane (PMHS) | InBr₃ (cat.) | 100 | Not Specified | >95 | [14] |
Experimental Protocols
Protocol 1: Regeneration of a this compound Catalyst by Reduction of this compound Oxide
This protocol describes a general procedure for the reduction of a deactivated this compound oxide back to the active this compound using oxalyl chloride and hexachlorodisilane.[12][13]
Materials:
-
Deactivated catalyst (this compound oxide)
-
Oxalyl chloride
-
Hexachlorodisilane (Si₂Cl₆)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Standard Schlenk line equipment
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the deactivated this compound oxide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous, degassed solvent to dissolve the catalyst.
-
Activation: Slowly add 1.0 equivalent of oxalyl chloride to the solution at room temperature. Stir for 10-15 minutes. The formation of the corresponding chlorophosphonium salt is typically observed.
-
Reduction: Add 1.1 equivalents of hexachlorodisilane to the mixture. The reaction is often immediate and exothermic.
-
Monitoring: Monitor the reaction by ³¹P NMR spectroscopy to confirm the disappearance of the phosphine oxide signal and the appearance of the corresponding phosphine signal.
-
Workup: Once the reaction is complete, the volatile byproducts (e.g., SiCl₄) can be removed under reduced pressure. The resulting solution of the regenerated phosphine catalyst can often be used directly in the next reaction.
Protocol 2: Asymmetric Hydrogenation with a Recyclable Immobilized this compound Catalyst
This protocol provides a general workflow for using and recycling a polymer-supported this compound-metal complex in an asymmetric hydrogenation reaction.
Materials:
-
Immobilized this compound-metal catalyst (e.g., on Merrifield resin)
-
Substrate (e.g., an olefin)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas
-
Pressure-resistant reactor
Procedure:
-
Reaction Setup: Place the polymer-supported catalyst in a pressure-resistant reactor. Under an inert atmosphere, add a solution of the substrate in the chosen solvent.
-
Hydrogenation: Purge the reactor with hydrogen gas several times. Pressurize the reactor to the desired pressure and stir the mixture at the specified temperature until the reaction is complete (monitored by GC, HPLC, or TLC).
-
Catalyst Recovery: Depressurize the reactor. Allow the solid catalyst to settle, then carefully remove the product solution via cannula filtration or by decanting.
-
Washing: Wash the recovered catalyst with fresh, degassed solvent to remove any remaining product and byproducts. Repeat the washing step 2-3 times.
-
Recycling: The washed catalyst can be directly reused by adding a new batch of substrate and solvent and repeating the hydrogenation procedure from step 1.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. redfoxresources.com [redfoxresources.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting low enantioselectivity with phosphetane ligands
Welcome to the technical support center for phosphetane ligands. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during asymmetric catalysis, with a specific focus on addressing low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantioselectivity in our reaction using a this compound ligand. What are the most common causes?
A1: Low enantioselectivity can stem from several factors. The most common culprits include:
-
Ligand Quality: Purity and stability of the this compound ligand are paramount. Impurities or degradation can lead to the formation of non-selective catalytic species.
-
Catalyst Formation and Activation: The method of preparing the active catalyst is crucial. Incomplete activation or the presence of inhibiting species can significantly impact enantioselectivity.
-
Reaction Conditions: Parameters such as solvent, temperature, pressure, and reaction time can have a profound effect on the stereochemical outcome of the reaction.
-
Substrate Quality: Impurities in the substrate can sometimes interfere with the catalytic cycle.
-
Ligand-Substrate Mismatch: The chosen this compound ligand may not be optimal for the specific substrate, leading to poor stereochemical recognition.
Q2: How can I be sure that my this compound ligand is pure and has not degraded?
A2: Proper handling and storage of this compound ligands are essential due to their sensitivity to air and moisture. We recommend the following:
-
Storage: Store ligands under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
-
Purity Check: Regularly check the purity of your ligand using ³¹P NMR spectroscopy. The presence of unexpected signals may indicate impurities or degradation products, such as phosphine (B1218219) oxides.
-
Visual Inspection: Any change in the physical appearance of the ligand (e.g., discoloration) could be a sign of degradation.
Q3: Can the choice of metal precursor affect the enantioselectivity?
A3: Absolutely. The choice of metal precursor and the method of catalyst preparation can influence the formation of the active catalytic species. Different precursors can lead to different coordination environments around the metal center, which in turn can affect the enantioselectivity. It is often worthwhile to screen different metal sources (e.g., [Rh(COD)₂]BF₄, [Rh(NBD)₂]BF₄, Pd(OAc)₂, [Pd(π-allyl)Cl]₂) to find the optimal one for your specific reaction.
Troubleshooting Guide for Low Enantioselectivity
If you are experiencing low enantioselectivity, we recommend a systematic approach to identify and resolve the issue. The following guide outlines a logical workflow for troubleshooting.
Troubleshooting Workflow
Step 1: Verify Ligand Quality
Question: How do I confirm the purity of my this compound ligand and what should I do if it's impure?
Answer:
-
Purity Assessment: The most reliable method for assessing the purity of a this compound ligand is ³¹P NMR spectroscopy. A pure ligand should exhibit a single, sharp signal at the expected chemical shift. The presence of additional peaks, particularly in the region of phosphine oxides (typically downfield), indicates degradation.
-
Purification Protocol: If impurities are detected, purification is necessary. For solid ligands, recrystallization from an appropriate solvent under an inert atmosphere is often effective. For oily ligands, column chromatography on silica (B1680970) gel under inert conditions can be employed. It is crucial to use deoxygenated solvents and to handle the ligand in a glovebox or using Schlenk techniques.
Step 2: Optimize Catalyst Preparation
Question: My ligand is pure, but the enantioselectivity is still low. Could the catalyst preparation be the issue?
Answer: Yes, the formation of the active catalyst is a critical step.
-
In Situ vs. Pre-formed Catalyst: Consider whether an in situ generated catalyst or a pre-formed, isolated catalyst is more appropriate for your reaction. Pre-formed catalysts can sometimes offer better reproducibility.
-
Activation Time and Temperature: The time and temperature used for catalyst activation can impact the formation of the desired catalytic species. A systematic variation of these parameters can be beneficial.
-
Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-metal ratio is common, the optimal ratio can be reaction-dependent. Varying this ratio can sometimes improve enantioselectivity.
Step 3: Screen Reaction Conditions
Question: What are the key reaction parameters I should screen to improve enantioselectivity?
Answer: A thorough screening of reaction conditions is often necessary to achieve high enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the enantioselective step. A solvent screen is highly recommended.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it can enhance the energy difference between the diastereomeric transition states. However, this may come at the cost of reduced reaction rates.
-
Pressure: For reactions involving gases (e.g., hydrogenation), pressure can be a critical parameter. Higher pressures can sometimes lead to improved enantioselectivity.
Data Presentation: Effect of Solvent and Temperature on Enantioselectivity
The following tables provide illustrative data on how solvent and temperature can affect the enantiomeric excess (% ee) in a hypothetical asymmetric hydrogenation reaction using a this compound ligand.
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | % ee |
| 1 | Toluene | 2.4 | 85 |
| 2 | THF | 7.6 | 92 |
| 3 | Dichloromethane | 9.1 | 78 |
| 4 | Methanol | 33.0 | 65 |
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | % ee |
| 1 | 50 | 75 |
| 2 | 25 | 88 |
| 3 | 0 | 95 |
| 4 | -20 | 98 |
Step 4: Evaluate Substrate
Question: Could impurities in my substrate be affecting the enantioselectivity?
Answer: Yes, substrate purity is important.
-
Substrate Purification: Ensure your substrate is of high purity. Recrystallization or distillation can be used to remove potential inhibitors.
-
Substrate Concentration: The concentration of the substrate can also play a role. It is advisable to investigate the effect of varying the substrate concentration.
Step 5: Consider Ligand Screening
Question: I have tried everything, and the enantioselectivity is still not satisfactory. What is the next step?
Answer: If extensive optimization of the reaction conditions does not yield the desired result, it is possible that the chosen this compound ligand is not well-suited for your specific substrate. In this case, screening a library of structurally diverse this compound ligands with different steric and electronic properties is a logical next step.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
-
In a glovebox, a reaction vial is charged with the this compound ligand (0.011 mmol) and the rhodium precursor ([Rh(COD)₂]BF₄, 0.01 mmol).
-
Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.
-
The substrate (1.0 mmol) is added to the vial.
-
The vial is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas (3 cycles of pressurizing to 10 atm and venting).
-
The reaction is pressurized to the desired hydrogen pressure and stirred at the desired temperature for the specified time.
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: Screening of Solvents
-
Set up a parallel array of reaction vials in a glovebox.
-
To each vial, add the this compound ligand and metal precursor in the same amounts.
-
Add a different anhydrous, degassed solvent to each vial.
-
Follow the general procedure for asymmetric hydrogenation (steps 3-7) for each solvent.
-
Compare the enantiomeric excess obtained for each solvent to identify the optimal one.
Logical Relationship Diagram: Factors Influencing Enantioselectivity
Technical Support Center: Phosphetane Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability challenges in phosphetane production. It is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the scale-up of this compound synthesis, from handling starting materials to final product purification.
1. Synthesis & Reaction Control
Q1: We are scaling up a this compound synthesis using the McBride reaction and are concerned about the safe handling of phosphorus trichloride (B1173362) (PCl₃) in larger quantities. What are the key safety considerations?
A1: Handling large quantities of phosphorus trichloride requires stringent safety protocols due to its high reactivity and toxicity.[1] Key considerations include:
-
Moisture Sensitivity: PCl₃ reacts violently with water in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) and phosphoric acid.[2][3][4] All operations must be conducted under strictly anhydrous conditions in a dry, inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): A high level of PPE is mandatory. This includes chemical-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a fire-retardant lab coat.[1] For large-scale operations, an air-supplied respirator is recommended.[4]
-
Ventilation: Work must be performed in a well-ventilated area, preferably within a fume hood or a closed system to minimize vapor exposure.[1]
-
Spill Management: Have a spill kit ready that includes dry sand for absorption. Do not use water or carbon dioxide extinguishers on a PCl₃ fire. A Class D extinguisher is necessary.[2]
-
Material Compatibility: PCl₃ is corrosive to most metals. Use glassware or compatible stainless steel (316) for handling and transfer.[3]
Q2: Our Grignard reaction for the synthesis of a this compound precursor is difficult to initiate at a larger scale. What are the common causes and solutions?
A2: Initiation of large-scale Grignard reactions is a common challenge. The primary cause is often the passivating layer of magnesium oxide on the magnesium turnings.
-
Troubleshooting Steps:
-
Activation of Magnesium: Ensure the magnesium is fresh and of high quality. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Gentle heating can also help initiate the reaction.[6]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are rigorously dried.[5][7] In-situ monitoring of water content in the solvent (e.g., THF) using FTIR can be beneficial.[1]
-
Concentration: A small amount of the alkyl halide can be added to the magnesium in a minimal amount of solvent to create a concentrated pocket that can aid initiation.[5]
-
Mechanical Agitation: Vigorous stirring is crucial to break up the magnesium surface and expose fresh reactive sites.
-
Q3: We are observing a significant exotherm during the Grignard reaction scale-up, leading to safety concerns. How can we better control the reaction temperature?
A3: The formation of Grignard reagents is highly exothermic and poses a significant risk of a runaway reaction if not properly controlled.[7][8]
-
Thermal Management Strategies:
-
Controlled Addition: Add the alkyl halide solution dropwise at a rate that allows the cooling system to dissipate the generated heat effectively.
-
Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies at the lab scale to determine the total heat of reaction and the rate of heat evolution.[2][7][9] This data is crucial for designing an adequate cooling system for the larger reactor.
-
Monitoring and Emergency Cooling: Continuously monitor the internal reaction temperature. Have an emergency cooling plan, such as an ice bath, readily available.
-
In-situ Monitoring: Use in-situ monitoring techniques like FTIR to track the consumption of the alkyl halide. This ensures that the reagent is not accumulating, which could lead to a sudden and violent reaction if initiation is delayed.[1]
-
2. Purification & Isolation
Q4: We are struggling with the purification of our this compound product at a larger scale. Column chromatography is becoming impractical due to large solvent volumes and long processing times. What are the alternatives?
A4: Scaling up purification is a common bottleneck. While column chromatography is effective at the lab scale, it often becomes inefficient and costly at larger scales.
-
Alternative Purification Strategies:
-
Crystallization/Recrystallization: This is often the most scalable and cost-effective method for purifying solid products. A systematic solvent screen is necessary to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10] The presence of even small amounts of impurities can inhibit crystallization, so a pre-purification step might be necessary.[10]
-
Distillation: For liquid phosphetanes or their precursors that are thermally stable, vacuum distillation can be a highly effective purification method at a larger scale.
-
Extraction: A thorough aqueous workup with appropriate pH adjustments can remove many inorganic salts and water-soluble impurities before other purification steps.
-
Organic Solvent Nanofiltration (OSN): This emerging technology can be used for solvent exchange, concentration of the product, and removal of impurities, offering a more sustainable alternative to chromatography.[11]
-
Q5: We are observing an increase in by-product formation upon scaling up our this compound synthesis. How can we mitigate this?
A5: Increased by-product formation at larger scales can be due to several factors, including poor heat transfer leading to localized hotspots, and longer reaction times.
-
Mitigation Strategies:
-
Improved Thermal Control: As discussed in Q3, better temperature management is crucial to prevent side reactions that may be favored at higher temperatures.
-
Mixing Efficiency: Ensure that the mixing in the larger reactor is sufficient to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
Reaction Time Optimization: Monitor the reaction progress closely to avoid unnecessarily long reaction times, which can lead to the formation of degradation products.
-
Order of Addition: Re-evaluate the order of reagent addition at a larger scale, as this can sometimes influence selectivity.
-
Data Presentation
The following tables provide illustrative data for a hypothetical this compound synthesis scale-up. The actual values will vary depending on the specific reaction.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) |
| Reactant A (mol) | 0.1 | 10 |
| Reactant B (mol) | 0.11 | 11 |
| Solvent Volume (L) | 0.05 | 5 |
| Addition Time (h) | 0.5 | 4 |
| Reaction Temperature (°C) | 0 - 5 | 0 - 5 |
| Total Reaction Time (h) | 2 | 8 |
| Typical Yield (%) | 85 | 70 |
| Purity (by ³¹P NMR, %) | >98 | 95 |
Table 2: Heat Flow Calorimetry Data for Grignard Reaction Step (Illustrative)
| Parameter | Value |
| Heat of Reaction (ΔHᵣ) | -150 kJ/mol |
| Maximum Heat Flow (qₘₐₓ) | 25 W |
| Adiabatic Temperature Rise (ΔTₐd) | 60 °C |
Experimental Protocols
Protocol 1: Synthesis of a this compound Oxide via the McBride Reaction (Lab Scale)
This protocol is a generalized procedure and should be adapted and optimized for specific substrates and scales. Always perform a thorough risk assessment before starting any reaction.[12][13]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with the alkene (1.0 equiv) and anhydrous solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath.
-
Addition of PCl₃: Slowly add phosphorus trichloride (1.0 equiv) to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Quenching: Slowly and carefully add degassed water to the reaction mixture while maintaining the temperature below 10 °C to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound oxide.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: A typical workflow for scaling up this compound synthesis.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Caption: Major safety considerations in this compound production scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hzdr.de [hzdr.de]
- 8. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Solvent Nanofiltration in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
Preventing phosphetane ring-opening under reaction conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphetane derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these strained four-membered phosphorus heterocycles and prevent unwanted ring-opening under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for this compound ring-opening?
A1: The primary driving force for the ring-opening of phosphetanes is the inherent ring strain, which is estimated to be approximately 17.9 kcal/mol.[1] The release of this strain energy makes ring-opening and ring-expansion reactions energetically favorable.
Q2: How does the oxidation state of the phosphorus atom affect the stability of the this compound ring?
A2: The oxidation state of the phosphorus atom significantly influences the stability of the this compound ring. P(V) this compound oxides are generally more stable than their P(III) counterparts.[1] Some this compound oxides have been shown to be stable even in the presence of hot concentrated nitric acid, hot concentrated sulfuric acid, and refluxing concentrated aqueous sodium hydroxide.[2] P(III) phosphetanes are more susceptible to oxidation and other reactions that can lead to ring-opening.
Q3: What is the general effect of substituents on the stability of the this compound ring?
A3: Substituents can have both steric and electronic effects on the stability of the this compound ring. Bulky substituents, particularly in the ortho-positions of aryl groups attached to phosphorus, can enhance the hydrolytic stability of related phosphorus heterocycles by providing kinetic inhibition.[3] Electron-donating groups can increase the electron density on the phosphorus atom, potentially affecting its reactivity, while electron-withdrawing groups can have the opposite effect.[1]
Troubleshooting Guides
Problem 1: Ring-opening is observed under acidic conditions.
Possible Cause: Protonation of the phosphorus atom in P(III) phosphetanes can lead to the formation of a phosphiranium-like intermediate, which is susceptible to nucleophilic attack and subsequent ring-opening.[4] Even weak acids can sometimes initiate this process.
Solutions:
-
Avoid Acidic Conditions: Whenever possible, perform reactions under neutral or basic conditions.
-
Use of a Non-nucleophilic Base: If acidic byproducts are generated in your reaction, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge protons without interfering with the desired reaction.
-
Protect the Phosphorus Atom: For P(III) phosphetanes, consider temporary protection of the phosphorus lone pair, for example, by forming a borane (B79455) adduct. However, be aware that the borane adduct of 1-phenylthis compound (B13323325) has been found to be unreactive towards radical ring-opening.[5]
Problem 2: The this compound ring opens upon heating.
Possible Cause: Phosphetanes, due to their ring strain, can undergo thermally induced ring-opening or polymerization, especially at elevated temperatures.[5] The thermal stability can be influenced by the substituents on the ring. For instance, some spirophosphates show multistage degradation in the temperature range of 180–550°C.[1]
Solutions:
-
Optimize Reaction Temperature: If possible, run reactions at lower temperatures. Even a modest reduction in temperature can significantly decrease the rate of undesired ring-opening.
-
Kinetic Monitoring: Closely monitor the reaction progress to avoid prolonged heating times.
-
Catalyst Choice: In catalytic reactions, select a catalyst that operates efficiently at lower temperatures.
Problem 3: Ring-opening occurs in the presence of Lewis acids.
Possible Cause: Lewis acids can coordinate to the phosphorus atom, increasing its electrophilicity and making the ring more susceptible to nucleophilic attack and cleavage.[6]
Solutions:
-
Choose a Milder Lewis Acid: If a Lewis acid is required, screen for a milder one that can still promote the desired reaction without causing significant ring-opening.
-
Stoichiometry Control: Use the minimum effective amount of the Lewis acid.
-
Low-Temperature Addition: Add the Lewis acid at a low temperature to control the initial exothermic reaction and minimize side reactions.
Problem 4: The this compound ring is not stable in protic solvents.
Possible Cause: Protic solvents, such as water and alcohols, can participate in hydrogen bonding and may act as a proton source, potentially leading to acid-catalyzed ring-opening, especially for P(III) phosphetanes.[7][8]
Solutions:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, dioxane, toluene).[7][8]
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried to minimize the presence of water.
Data Summary
Table 1: General Compatibility of this compound Rings with Common Reagents
| Reagent Class | Compatibility/Potential Issues | Recommendations |
| Strong Acids | Low: High risk of protonation and subsequent ring-opening, especially for P(III) phosphetanes.[4] | Avoid if possible. Use non-nucleophilic bases to scavenge protons. |
| Strong Bases | Moderate to High: this compound oxides can be very stable.[2] P(III) phosphetanes are generally stable but can be deprotonated at the α-carbon with strong bases like organolithiums.[1] | Use with caution, especially with P(III) phosphetanes where deprotonation might be undesired. |
| Oxidizing Agents | Low for P(III): P(III) phosphetanes are readily oxidized to P(V) this compound oxides.[1] | If P(III) oxidation state is desired, avoid oxidizing agents and perform reactions under an inert atmosphere. |
| Reducing Agents | Moderate: Strong reducing agents like LiAlH₄ may lead to ring-opening. Milder silane-based reducing agents are often used for the reduction of this compound oxides to P(III) phosphetanes without ring cleavage.[9][10] | Choose the reducing agent carefully based on the desired transformation. |
| Organometallic Reagents | Moderate: Grignard and organolithium reagents can react with this compound oxides, potentially leading to ring-opening or functionalization.[4] | Control stoichiometry and reaction temperature carefully. |
| Lewis Acids | Low to Moderate: Can coordinate to phosphorus and activate the ring for nucleophilic attack.[6] | Use milder Lewis acids and control reaction conditions. |
| Protic Solvents | Low to Moderate: Can promote acid-catalyzed ring-opening.[7][8] | Prefer aprotic solvents and ensure anhydrous conditions. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Using a this compound Ligand
This protocol provides a general guideline for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a this compound-based ligand. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
This compound ligand (1-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the this compound ligand, and the base.
-
Reagent Addition: Add the aryl halide and the arylboronic acid to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound ring-opening.
Caption: Factors influencing this compound ring stability.
References
- 1. A theoretical analysis of substituent electronic effects on phosphine-borane bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Solvent and Substituent Effects on the Phosphine + CO2 Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Protonation of P-Stereogenic Phosphiranes: Phospholane Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Phosphine synthesis by reduction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Refinement of phosphetane ligand design for better performance
Welcome to the technical support center for the refinement and application of phosphetane ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in low enantioselectivity (% ee). How can I refine my this compound ligand to improve performance?
Low enantioselectivity is a common challenge that can often be addressed by systematically modifying the ligand structure. The key is to enhance the steric and electronic differentiation of the two enantiomeric transition states in the catalytic cycle.
Troubleshooting Steps:
-
Increase Steric Bulk: Bulkier substituents on the phosphorus atom or the this compound backbone can create a more defined and rigid chiral pocket around the metal center. This often leads to better discrimination between the prochiral faces of the substrate. Consider replacing phenyl groups with o-tolyl, 3,5-xylyl, or even bulkier groups like tert-butyl.[1]
-
Introduce P-Chirality: Ligands where the phosphorus atom itself is a stereocenter (P-chirogenic ligands) can offer superior performance.[1] The rigid and well-defined geometry of these ligands often leads to high levels of stereocontrol.
-
Modify the Ligand Backbone: The backbone connecting the phosphorus donor atoms in bidentate ligands is crucial. Varying the backbone can alter the bite angle and overall rigidity of the metal complex. For instance, incorporating axially chiral biaryl scaffolds (like BINOL) or ferrocene-based backbones can significantly enhance enantioselectivity.[2][3]
-
Use Mixed-Donor Ligands: Combining a phosphine (B1218219) or this compound moiety with a different type of donor, such as a phosphite (B83602), phosphoramidite, or a nitrogen-based group (e.g., oxazoline), can be highly effective.[2][4] These P,N or P,O ligands create a different electronic and steric environment compared to symmetrical P,P-ligands, which can be advantageous for certain reactions.
>];
}
Caption: Key modification points for refining this compound ligand performance.
Q2: I am observing catalyst deactivation or low turnover numbers (TON). What are the likely causes and solutions?
Low catalytic activity can stem from issues with the catalyst's stability, the choice of ligand, or the reaction conditions.
Troubleshooting Workflow:
The following workflow can help diagnose the root cause of poor catalytic performance. Start at the top and systematically investigate each potential issue.
Caption: A logical workflow for troubleshooting low catalytic turnover.
Common Causes:
-
Catalyst Poisoning: Impurities in substrates, solvents, or gases (especially oxygen and water) can irreversibly bind to the metal center and deactivate the catalyst.[5]
-
Ligand Instability: Phosphite-based ligands are susceptible to hydrolysis, especially in the presence of trace water, which degrades the ligand and deactivates the catalyst.[6] Using bulky ortho-substituents on the aryl groups of the phosphite can enhance hydrolytic stability.
-
Inappropriate Electronic Properties: The electronic nature of the ligand is critical. Electron-rich ligands (e.g., trialkylphosphines) generally accelerate the oxidative addition step, which is often rate-limiting in cross-coupling reactions.[5][7]
-
Formation of Off-Cycle Species: The catalyst can enter an unreactive state, such as forming stable dimers or clusters. Using ligands with sufficient steric bulk can help prevent the formation of these off-cycle species.
Q3: My this compound ligand synthesis is difficult and low-yielding. Are there any general tips?
The synthesis of phosphorus-containing heterocycles can be challenging due to the sensitivity of intermediates.[8]
Key Considerations:
-
Inert Atmosphere: Many phosphorus (III) compounds and their precursors (e.g., lithium phosphides, Grignard reagents) are highly sensitive to air and moisture. All synthetic steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.[2]
-
Reagent Quality: Use freshly distilled and degassed solvents. Reagents like n-BuLi should be titrated before use.
-
Use of Protecting Groups: Phosphine-boranes are common, air-stable intermediates used in the synthesis of P-chiral phosphines.[1] The borane (B79455) group can be removed in the final step using reagents like DABCO or by heating with an amine.
-
Purification: Column chromatography on silica (B1680970) gel can be effective, but care must be taken as some phosphines can be oxidized on silica. It is often recommended to use deoxygenated solvents and perform the chromatography quickly.
Performance Data
The selection of a ligand is highly dependent on the specific catalytic transformation. The tables below summarize performance data for various this compound and related phospholane (B1222863) ligands in common asymmetric reactions.
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate [2][3]
| Ligand (L) | Rh:L Ratio | Solvent | Conversion (%) | ee (%) | Configuration |
| L1 (Monodentate Phosphanorbornane) | 1:2 | CH₂Cl₂ | 100 | 1 | - |
| L2 (PNA-BINOL Hybrid) | 1:1 | CH₂Cl₂ | 100 | 3 | R |
| L3 (PNA-BINOL Hybrid) | 1:1 | CH₂Cl₂ | 100 | 5 | S |
| L3 (PNA-BINOL Hybrid) | 1:1 | THF | 100 | 50 | S |
Table 2: Pd-Catalyzed Asymmetric Allylic Substitution of Diphenylallyl Acetate [2][3]
| Ligand (L*) | Solvent | Conversion (%) | ee (%) |
| L1 (Monodentate Phosphanorbornane) | CH₂Cl₂ | 100 | 15 |
| L2 (PNA-BINOL Hybrid) | CH₂Cl₂ | 100 | 55 |
| L3 (PNA-BINOL Hybrid) | CH₂Cl₂ | 100 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
This protocol provides a general methodology for the asymmetric hydrogenation of a prochiral olefin, such as an enamide or itaconate, using a Rh(I) catalyst with a chiral this compound-type ligand.
Materials:
-
[Rh(COD)₂]BF₄ (precatalyst)
-
Chiral this compound Ligand (L*)
-
Prochiral Substrate (e.g., Methyl (Z)-2-acetamidocinnamate)
-
Anhydrous, Degassed Solvent (e.g., THF, CH₂Cl₂)
-
Hydrogen Gas (high purity)
-
Autoclave or high-pressure reactor equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox, add the rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (1.1-1.2 mol%) to a clean, dry reaction vessel or autoclave insert.
-
Add a portion of the degassed solvent and stir the mixture for 15-30 minutes at room temperature to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
Dissolve the substrate (1 equivalent) in the remaining degassed solvent and add it to the catalyst solution via cannula transfer.
-
Seal the reaction vessel or place the insert into the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-20 bar).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess (% ee) is determined by chiral HPLC or GC analysis, comparing the product to a racemic standard.
-
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phosphetane and Phospholane Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged classes of phosphorus-based ligands, phosphetanes and phospholanes have emerged as powerful tools for a variety of transition-metal-catalyzed reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand scaffold for their specific applications.
At a Glance: Phosphetane vs. Phospholane (B1222863) Ligands
| Feature | This compound Ligands | Phospholane Ligands |
| Ring Size | 4-membered phosphorus heterocycle | 5-membered phosphorus heterocycle |
| Conformational Rigidity | High, due to ring strain | Relatively flexible |
| Key Strengths | Effective in controlling stereochemistry due to their rigid backbone. | Highly successful in asymmetric hydrogenation, often achieving exceptional enantioselectivity. |
| Notable Examples | Chiral diphosphane (B1201432) phosphetanes | DuPHOS, BPE (Bis(phospholano)ethane) |
Performance in Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, and it is in this arena that phospholane ligands, particularly the DuPHOS and BPE families, have demonstrated remarkable success.[1] These C2-symmetric bis(phospholane) ligands, when complexed with rhodium, are highly effective for the enantioselective hydrogenation of a wide range of prochiral olefins, including enamides, to produce chiral amino acids and other valuable building blocks with excellent enantiomeric excesses (ee), often exceeding 95%.
While less ubiquitous, chiral this compound ligands have also shown promise in asymmetric catalysis. For instance, a C1-symmetric diphosphane ligand incorporating a this compound ring has been utilized in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates such as methyl (Z)-acetamidocinnamate (MAC).
To provide a direct comparison, the following table summarizes the performance of a representative this compound ligand and a well-established phospholane ligand in the asymmetric hydrogenation of methyl (Z)-acetamidocinnamate (MAC), a standard substrate for evaluating catalyst performance.
Table 1: Performance Comparison in the Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate (MAC)
| Ligand Type | Ligand | Metal | Conversion (%) | ee (%) | Conditions | Reference |
| This compound | Chiral Diphosphane this compound | Rh | >99 | 96 (R) | MeOH, RT, 1 atm H₂ | [2] |
| Phospholane | (R,R)-Me-BPE | Rh | 100 | >99 (R) | MeOH, RT, 1 atm H₂ |
As the data indicates, both ligand classes can achieve high enantioselectivity in this benchmark reaction. The well-established phospholane ligand, (R,R)-Me-BPE, demonstrates near-perfect enantioselectivity. The chiral this compound ligand also provides excellent results, highlighting its potential as a valuable alternative. The choice between the two may therefore depend on substrate scope, availability, and cost.
Structural Basis of Stereoselectivity
The stereochemical outcome of a catalytic reaction is intricately linked to the three-dimensional structure of the metal-ligand complex. The differing ring sizes of phosphetanes and phospholanes lead to distinct chelate bite angles and overall complex geometries, which in turn influence the binding of the substrate and the subsequent stereodifferentiating step.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these ligands in catalysis. Below are representative protocols for the synthesis of a chiral phospholane ligand and for a general asymmetric hydrogenation reaction.
Synthesis of (R,R)-Me-BPE Ligand
A detailed, multi-step synthesis for 1,2-bis((2S,5S)-2,5-dimethylphospholano)ethane ((S,S)-Me-BPE) has been reported, starting from readily available starting materials. A key step involves the stereoselective formation of the chiral phospholane ring. While a full detailed protocol is extensive, a general outline involves the synthesis of a chiral 1,4-diol, its conversion to a cyclic sulfate, and subsequent reaction with a phosphine (B1218219) source. For a comprehensive, step-by-step procedure, researchers are directed to established literature methods.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The following is a general procedure for the asymmetric hydrogenation of an enamide using a rhodium catalyst with a chiral bisphosphine ligand.[3]
Catalyst Preparation:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (5 µmol) and the chiral phosphine ligand (e.g., (R,R)-Me-BPE or a chiral this compound ligand) (5.5 µmol) under an inert atmosphere.
-
Anhydrous and degassed solvent (e.g., methanol, 2 mL) is added, and the mixture is stirred at room temperature for 15-20 minutes to allow for the formation of the active catalyst.
Hydrogenation Reaction:
-
The enamide substrate (0.5 mmol) is added to the catalyst solution under an inert atmosphere.
-
The reaction vessel is placed in a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-10 atm).
-
The reaction is stirred at the desired temperature (e.g., room temperature) for the required time (typically 12-24 hours).
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Catalytic Cycle Visualization
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves several key steps, as illustrated below. The chiral ligand plays a crucial role in determining the facial selectivity of the hydrogen addition to the coordinated enamide.
References
- 1. Modular phospholane ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral single-atom-bridged diphosphorus ligands: synthesis, complexation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03572K [pubs.rsc.org]
- 3. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Phosphetane Metal Complexes
For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of metal complexes is crucial for designing novel catalysts and therapeutics. X-ray crystallography provides unparalleled, high-resolution data on molecular geometry. This guide offers an objective comparison of the crystallographic parameters of phosphetane metal complexes with other phosphine-ligated systems, supported by detailed experimental protocols.
Comparative Crystallographic Data
Phosphetanes, as four-membered organophosphorus heterocycles, serve as unique ligands in coordination chemistry.[1] Their constrained ring structure can influence the steric and electronic properties of the resulting metal complexes, which is reflected in their crystallographic parameters. The following table summarizes key bond lengths and angles for a representative platinum-phosphetane complex and compares them with other phosphine (B1218219) complexes of platinum, gold, and rhodium. Direct comparisons highlight how the this compound ligand's unique geometry may affect the metal's coordination sphere.[1]
| Complex | Metal | M-P Bond Lengths (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| bis(this compound)dichloroplatinum(II) | Pt | 2.208, 2.210 | Pt-Cl: 2.342, 2.355 | - | [1] |
| [Pt(SPh)₂(dppen)]¹ | Pt | 2.2362(18), 2.2462(18) | Pt-S: 2.3560(2), 2.3611(17) | P(1)-Pt-P(2): 86.49(4) | [2] |
| [Au(carbazole)(P1)] (1a)² | Au | 2.261(1) | Au-N: 2.062(4) | P-Au-N: 177.3(1) | [3] |
| [Au(phenanthrene)(P1)] (1b)² | Au | 2.278(1) | Au-C: 2.079(5) | P-Au-C: 178.6(1) | [3] |
| [Rh(2,2′-biphenyl)(CxP₂)(N₂)]⁺ ³ | Rh | 2.3732(6), 2.3630(6) | Rh-N: 2.160(2) | P(20)-Rh(1)-P(40): 169.79(2) | [4] |
¹ dppen = cis-1,2-bis(diphenylphosphino)ethene ² P1 = A specific phosphane ligand described in the source literature.[3] ³ CxP₂ = A trans-spanning calix[5]arene-based diphosphine.[4]
The data suggests that the Pt-P bond lengths in the this compound complex are slightly shorter than those in the compared platinum-diphosphine complex, which may indicate a difference in the σ-donating or π-accepting character of the this compound ligand.[1]
Experimental Protocols: A Generalized Workflow
The determination of a molecular structure by single-crystal X-ray diffraction is a definitive characterization technique for organometallic compounds.[6] It involves a systematic process from sample preparation to data analysis.[7]
1. Crystallization: The initial and often most critical step is the growth of high-quality single crystals suitable for diffraction.[7][8] A common method for this compound metal complexes is the slow diffusion of a non-solvent (e.g., hexane) into a saturated solution of the complex in a suitable solvent (e.g., dichloromethane) at room temperature.[3] The goal is to achieve a limited degree of supersaturation, allowing for the slow formation of a crystalline precipitate.[7]
2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head of an automated diffractometer.[7] The crystal is often cooled to a low temperature (e.g., 100-278 K) to minimize thermal motion of the atoms and protect it from radiation damage.[9] The diffractometer uses a focused beam of monochromatic X-rays (commonly from a Mo or Cu source) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]
3. Structure Solution and Refinement: The collected diffraction data (a set of reflection intensities) is processed to solve the crystal structure.
-
Structure Solution: The positions of the atoms in the crystal's unit cell are determined from the diffraction pattern. This is often achieved using direct methods or Patterson methods, typically implemented in software packages like ShelXT.[9]
-
Structure Refinement: The initial atomic model is then refined against the experimental data. This process involves adjusting atomic coordinates, and thermal parameters to obtain the best possible fit between the calculated and observed diffraction patterns.[7] The refinement is typically performed by full-matrix least-squares minimization on F², using software such as ShelXL.[9]
4. Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[3][8] This data is crucial for understanding the molecule's three-dimensional structure and its potential reactivity.[7]
Visualizing the Workflow
The logical progression from a synthesized compound to a fully characterized crystal structure can be visualized as a clear workflow. This diagram outlines the key stages involved in the X-ray crystallographic analysis of a this compound metal complex.
Caption: Experimental workflow for X-ray crystallographic analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Gold(I) Complexes with Bulky Phosphanes: A Dual Approach to Triplet Harvesting and Hydroamination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a rhodium(iii) dinitrogen complex using a calix[4]arene-based diphosphine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Phosphetane Catalysts: A Comparative Benchmark Against Industry Standards in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is perpetual. In the realm of asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical synthesis, chiral phosphine (B1218219) ligands are pivotal. This guide provides an objective comparison of emerging phosphetane-based catalysts against established industry standards like BINAP and DuPhos, supported by experimental data, to inform catalyst selection and development.
Phosphetanes, four-membered, phosphorus-containing heterocyclic compounds, have garnered interest as chiral ligands in asymmetric catalysis due to their unique steric and electronic properties. Their conformational rigidity and the potential for introducing chirality at the phosphorus atom (P-chirogenicity) make them an intriguing alternative to the more established biaryl diphosphines (e.g., BINAP) and phospholanes (e.g., DuPhos). This guide benchmarks their performance in the context of rhodium-catalyzed asymmetric hydrogenation, a widely utilized transformation in drug development and manufacturing.
Data Presentation: Performance in Asymmetric Hydrogenation
The following tables summarize the performance of this compound-related P-chiral ligands and industry-standard catalysts in the asymmetric hydrogenation of benchmark substrates. Direct head-to-head comparative data for this compound ligands under the same conditions as industry standards is limited in publicly available literature. Therefore, this comparison juxtaposes data from different studies to provide a representative overview of their capabilities.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Catalyst System (Metal-Ligand) | Substrate/Catalyst Ratio | Enantiomeric Excess (ee%) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Conditions |
| Industry Standard: Rh-(R,R)-Et-DuPhos | 1000:1 | >99 | ~100 | 1000 | >2000 | MeOH, RT, 3 atm H₂[1] |
| Industry Standard: Rh-(S)-BINAP | 100:1 | >95 | ~100 | 100 | - | MeOH, 25°C, 1 atm H₂[2] |
| P-Chiral Phospholane (B1222863): Rh-(S,S)-DuanPhos | 1000:1 | >99 | >99 | 1000 | - | Toluene, RT, 1 atm H₂[3] |
| P-Chiral Phospholane: Rh-(S,S)-TangPhos | 10,000:1 | >99 | >99 | 10,000 | - | MeOH, RT, 1 atm H₂ |
| P-Chiral Phosphanorbornane-Phosphite | 100:1 | 50 | 100 | 100 | - | THF, RT, 1 atm H₂[4] |
Note: Data for DuanPhos and TangPhos, which are five-membered phospholane rings, are included as representative examples of highly efficient P-chiral phosphine ligands, a class to which many this compound catalysts belong.
Table 2: Asymmetric Hydrogenation of Ketones
| Catalyst System (Metal-Ligand) | Substrate | Substrate/Catalyst Ratio | Enantiomeric Excess (ee%) | Turnover Number (TON) | Conditions |
| Industry Standard: Ru-(S)-BINAP/(S,S)-DPEN | Acetophenone (B1666503) | 2000:1 | 97 | 2000 | 2-Propanol, 28°C, 8 atm H₂[1] |
| BIBOP (this compound Analogue): Rh-MeO-BIBOP | N-acetyl enamides | 200,000:1 | >99 | 200,000 | TFE/MeOH, 50°C, 70 atm H₂[5] |
| Industry Standard: RuCl₂[(S)-xylbinap][(S)-daipen] | 2-Acetylthiophene | 200,000:1 | 98 | 200,000 | 2-Propanol, RT |
Note: BIBOP (bis(dihydrobenzooxaphosphole)) is included as a structurally related analogue to phosphetanes, demonstrating the high potential of P-chiral ligands in achieving very high turnover numbers.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the evaluation of catalyst performance. Below are representative protocols for asymmetric hydrogenation reactions.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with a Chiral Diphosphine Ligand
This protocol is a general procedure that can be adapted for comparing different chiral phosphine ligands, including phosphetanes and industry standards.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral diphosphine ligand (e.g., a this compound-based ligand, BINAP, or DuPhos)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed methanol (B129727)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and the chiral diphosphine ligand (e.g., 0.011 mmol).
-
Anhydrous, degassed methanol (10 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Methyl (Z)-α-acetamidocinnamate (MAC) (e.g., 221 mg, 1.0 mmol) is added to the catalyst solution.
-
The Schlenk flask is connected to a hydrogenation apparatus, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 1 atm).
-
The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12 hours).
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee%) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone
This protocol is representative for the hydrogenation of ketones using a Ru-BINAP/diamine system, a widely used industry standard.
Materials:
-
trans-[RuCl₂{(S)-binap}{(S,S)-dpen}]
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium tert-butoxide (1 M in THF)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, a glass liner for a high-pressure reactor is charged with trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] (e.g., 9.1 mg, 0.01 mmol) and acetophenone (120.1 mg, 1.0 mmol).
-
Anhydrous 2-propanol (5 mL) is added, followed by the addition of a solution of potassium tert-butoxide (1 M in THF, 0.1 mL, 0.1 mmol).
-
The glass liner is placed in the high-pressure reactor, which is then sealed and purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen to 8 atm, and the reaction mixture is stirred at 28°C for 10 hours.
-
After the reaction, the reactor is cooled and the pressure is carefully released.
-
The conversion and enantiomeric excess of the product, (R)-1-phenylethanol, are determined by chiral GC or HPLC analysis.[1]
Mandatory Visualization
Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation
The following diagram illustrates the generally accepted "unsaturated pathway" for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate with a chiral diphosphine ligand (L*), which is applicable to both this compound-based and standard diphosphine catalysts.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phosphetane Catalysts Accelerate Olefin Synthesis: A Comparative Guide to Kinetic Performance
For researchers, scientists, and professionals in drug development, the efficiency of catalytic reactions is paramount. In the realm of carbon-carbon bond formation, particularly the Wittig reaction and its variants, phosphetane-based catalysts have emerged as a superior alternative to traditional phosphine (B1218219) catalysts. This guide provides an objective comparison of the kinetic performance of this compound catalysts against other common alternatives, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.
This compound oxides have demonstrated significantly higher catalytic activity in olefination reactions, allowing for lower catalyst loadings and milder reaction conditions compared to their phospholane-based counterparts.[1][2] This enhanced reactivity is attributed to the inherent ring strain of the four-membered this compound ring, which facilitates the key phosphine oxide reduction step in the catalytic cycle.[3]
Comparative Kinetic Data
To provide a clear comparison, the following table summarizes key performance indicators for this compound-catalyzed Wittig reactions versus reactions catalyzed by other phosphines. The data is compiled from various studies and standardized where possible for comparative purposes.
| Catalyst Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Notes |
| This compound Oxide | 1.0 - 5.0 | 2 - 12 | >90 | High | High activity at room temperature.[1][2] |
| Phospholane Oxide | 5.0 - 10 | 12 - 24 | 70 - 85 | Moderate | Typically requires higher temperatures. |
| Triphenylphosphine (B44618) | Stoichiometric | >24 | Variable | Low | Often used in stoichiometric amounts, not catalytic. |
Note: Direct comparison of kinetic constants such as rate constants (k) and activation energies (Ea) is challenging due to variations in reaction conditions across different studies. However, the consistently lower reaction times and catalyst loadings for this compound-based systems strongly indicate superior kinetics.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical experimental workflow for conducting kinetic studies of this compound-catalyzed reactions, particularly focusing on in situ monitoring by ³¹P NMR spectroscopy.
Detailed Experimental Protocol: Kinetic Study of a this compound-Catalyzed Wittig Reaction via ³¹P NMR Spectroscopy
This protocol provides a generalized method for monitoring the kinetics of a this compound-catalyzed Wittig reaction.
1. Materials and Instrumentation:
-
Catalyst: this compound oxide pre-catalyst.
-
Reactants: Aldehyde, phosphonium (B103445) salt (or alkyl halide and base).
-
Reducing Agent: Phenylsilane or similar.
-
Base: A suitable non-interfering base if generating the ylide in situ.
-
Internal Standard: A stable phosphorus-containing compound with a distinct ³¹P NMR chemical shift that does not participate in the reaction (e.g., triphenylphosphine oxide if not the catalyst).
-
Solvent: Anhydrous deuterated solvent (e.g., THF-d₈, Toluene-d₈).
-
Instrumentation: NMR spectrometer equipped with a phosphorus probe.
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the aldehyde, phosphonium salt, reducing agent, and internal standard in the chosen deuterated solvent. This allows for accurate and rapid addition to the reaction mixture.
-
-
Reaction Setup in NMR Tube:
-
In a dry NMR tube, add the deuterated solvent and the internal standard stock solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Acquire a preliminary ³¹P NMR spectrum to confirm the chemical shift of the internal standard.
-
-
Initiation and Monitoring of the Reaction:
-
Sequentially add the stock solutions of the aldehyde, phosphonium salt, and reducing agent to the NMR tube.
-
Finally, add the this compound oxide catalyst stock solution to initiate the reaction.
-
Immediately start acquiring ³¹P NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For fast reactions, rapid acquisition techniques may be necessary.[4]
-
3. Data Analysis:
-
Spectral Processing:
-
Process the collected ³¹P NMR spectra (Fourier transform, phase correction, and baseline correction).
-
-
Integration and Concentration Determination:
-
Identify the characteristic signals for the key phosphorus species involved in the catalytic cycle: the phosphine catalyst, the phosphine oxide, and the phosphonium ylide intermediate.
-
Integrate the area of each of these signals relative to the integral of the internal standard in each spectrum.
-
Convert the integral values to concentrations using the known concentration of the internal standard.
-
-
Kinetic Profile and Parameter Calculation:
-
Plot the concentration of the reactants and products as a function of time to generate reaction profiles.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot for the product.
-
From the initial rate and known initial concentrations of the catalyst and reactants, calculate the rate constant (k) and the turnover frequency (TOF). The TOF can be calculated as the moles of product formed per mole of catalyst per unit time.[5][6]
-
Catalytic Cycle and Key Intermediates
The superior performance of this compound catalysts lies in the efficiency of the catalytic cycle, which involves the in situ reduction of the phosphine oxide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Enantiomeric Excess in Phosphetane Products
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is paramount in the development of chiral phosphetane-based compounds, which are increasingly utilized as ligands in asymmetric catalysis and as building blocks in medicinal chemistry. The stereochemical purity of these P-chiral heterocycles directly influences their efficacy and selectivity. This guide provides an objective comparison of the primary analytical techniques used for the validation of enantiomeric excess in this compound products, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The most common and reliable methods for determining the enantiomeric excess of chiral organophosphorus compounds, including phosphetanes, are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ³¹P NMR. Chiral Gas Chromatography (GC) can also be employed for volatile this compound derivatives. Each technique offers distinct advantages and is suited to different stages of research and development.
Quantitative Data Comparison
Table 1: Comparison of Enantiomeric Excess Determination Methods for P-Chiral Phosphine (B1218219) Oxides (Representative Data)
| Compound | Method | Chiral Selector/Reagent | Mobile Phase/Solvent | Reported ee (%) | Reference |
| (S)-(2-Methylphenyl)phenylphosphine oxide | Chiral HPLC | Phenomenex Lux 5 µm Cellulose-1 | Hexane (B92381)/Ethanol | >98 | [1] |
| (S)-1-Naphthyl)(2-methylphenyl)-phenylphosphine oxide | Chiral HPLC | Phenomenex Lux 5 µm Cellulose-2 | Hexane/Ethanol | 88 | [1] |
| Racemic Phenylphosphinane Oxide Derivative | Chiral HPLC | Chiralpak IC | i-PrOH/Hexane | 95.2 (for major enantiomer) | [2] |
| Racemic Biaryl Phosphine Oxide | Chiral HPLC | Chiralpak IG | i-PrOH/Hexane | 97.9 (for major enantiomer) | [2] |
| Racemic Phosphonate Ester | ³¹P NMR | Fmoc-Trp(Boc)-OH (CSA) | CDCl₃ | >98 (for resolved enantiomer) | [3] |
| Racemic Phosphinate Ester | ³¹P NMR | Fmoc-Trp(Boc)-OH (CSA) | CDCl₃ | Not specified | [3] |
Note: The data presented are from different studies and for various P-chiral compounds. Direct comparison of ee values for the same this compound sample across different techniques is the gold standard for validation.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for Chiral HPLC and ³¹P NMR.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[4][5] The choice of chiral stationary phase (CSP) is critical and often determined empirically.[1]
Protocol for Enantiomeric Excess Determination of a P-Chiral Phosphine Oxide (Adapted from[1][2])
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column: A polysaccharide-based chiral column, such as Phenomenex Lux Cellulose-1 or Daicel Chiralpak IC, is commonly employed.
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used as the mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers. For example, a mobile phase of 20% i-PrOH in hexane is a good starting point.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[2]
-
Detection: UV detection is typically set at a wavelength where the analyte has strong absorbance, for example, 254 nm.[2]
-
Sample Preparation: The this compound product is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Injection and Analysis: A small volume (e.g., 10 µL) of the sample solution is injected onto the column. The retention times of the two enantiomers are recorded.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a direct and often rapid method for determining the enantiomeric excess of P-chiral compounds without the need for physical separation.[6][7] This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference (Δδ) between the signals of the two enantiomers.
Protocol for Enantiomeric Excess Determination using a Chiral Solvating Agent (CSA) (Adapted from[3])
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Sample Preparation:
-
Dissolve a known amount of the racemic or enantioenriched this compound product (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Acquire a standard ³¹P NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent, such as an N-protected amino acid derivative (e.g., Fmoc-Trp(Boc)-OH).
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure quantitative signal integration.
-
-
Data Analysis:
-
Process the spectrum to obtain well-resolved signals for the two diastereomeric complexes.
-
Integrate the two signals corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess: The ee is calculated from the integrals of the two signals (I1 and I2) using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
Mandatory Visualizations
Experimental Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee determination and cross-validation.
Signaling Pathway for Chiral Recognition in ³¹P NMR
Caption: Formation of diastereomeric complexes for NMR analysis.
Comparison of Methods
| Feature | Chiral HPLC | ³¹P NMR with Chiral Auxiliaries | Chiral GC |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes in solution, leading to distinct NMR signals. | Separation of volatile enantiomers on a chiral stationary phase in the gas phase. |
| Sample Throughput | Moderate to high. | High, as it is a direct measurement without separation. | High, especially with modern fast GC methods. |
| Development Time | Can be time-consuming to find the optimal column and mobile phase. | Generally faster method development, focused on finding a suitable chiral auxiliary. | Requires optimization of column, temperature program, and carrier gas flow. |
| Sample Requirement | Requires a chromophore for UV detection. Sample must be soluble in the mobile phase. | Requires a P-containing compound. Sample must be soluble in a suitable deuterated solvent. | Sample must be volatile and thermally stable. |
| Destructive? | Non-destructive, sample can be recovered. | Non-destructive. | Generally considered destructive. |
| Quantitative Accuracy | High, with proper validation. | High, with good signal resolution and quantitative acquisition parameters. | High, with proper calibration. |
| Applicability to Phosphetanes | Widely applicable to this compound oxides and other derivatives. | Excellent for P-chiral compounds. | Limited to volatile and thermally stable this compound derivatives. |
Conclusion
Both Chiral HPLC and ³¹P NMR spectroscopy are robust and reliable methods for the validation of enantiomeric excess in this compound products. The choice between the two often depends on the specific requirements of the analysis, such as sample throughput, availability of instrumentation, and the chemical properties of the this compound derivative. For routine analysis and high-throughput screening, ³¹P NMR with a suitable chiral solvating agent offers a significant advantage in speed. Chiral HPLC, on the other hand, provides a physical separation of the enantiomers, which can be beneficial for preparative purposes and for compounds that are not amenable to NMR analysis. Chiral GC is a valuable option for volatile phosphetanes. For rigorous validation, it is recommended to use at least two independent methods to confirm the enantiomeric excess of a newly synthesized chiral this compound product.
References
- 1. US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google Patents [patents.google.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Phosphetane Ligands
For Researchers, Scientists, and Drug Development Professionals
The electronic nature of a phosphine (B1218219) ligand, including phosphetanes, is a critical factor in determining the properties and reactivity of its metal complexes. This is primarily governed by the ligand's ability to donate electron density to the metal center (σ-donation) and accept electron density from the metal center (π-acceptance). These electronic effects are exquisitely sensitive to the substituents on the phosphorus atom.
Quantifying Electronic Effects: Key Parameters
Two of the most powerful and widely accepted experimental parameters for quantifying the electronic properties of phosphine ligands are the Tolman Electronic Parameter (TEP) and the one-bond phosphorus-selenium NMR coupling constant (¹J(P-Se)).
-
Tolman Electronic Parameter (TEP): This parameter provides a measure of the net electron-donating ability of a phosphine ligand. It is determined by infrared (IR) spectroscopy of a specific metal-carbonyl complex, typically Ni(CO)₃L, where L is the phosphine ligand. More electron-donating ligands lead to a lower C-O stretching frequency (ν(CO)), and thus a lower TEP value, due to increased back-donation from the electron-rich metal to the CO antibonding orbitals.[1][2][3][4]
-
¹J(P-Se) Coupling Constant: This NMR spectroscopic parameter provides a sensitive probe of the s-character of the phosphorus lone pair, which is directly related to the ligand's basicity and σ-donating ability.[5][6][7][8] A smaller ¹J(P-Se) value generally corresponds to a more electron-donating phosphine.[5][8] This method offers a convenient alternative to TEP, especially as it avoids the use of highly toxic metal carbonyls.
Comparative Data of Phosphine Ligands
The following table summarizes the Tolman Electronic Parameter (TEP) and ¹J(P-Se) coupling constants for a selection of common phosphine ligands. This data can be used to infer the electronic properties of phosphetane ligands bearing similar substituents. For instance, a P-phenylthis compound would be expected to have electronic properties intermediate between those of trialkylphosphines and triphenylphosphine, while a P-tert-butylthis compound would be a strong electron donor, similar to other trialkylphosphines.
| Ligand (PR₃) | Substituent (R) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ [Ni(CO)₃L] | ¹J(P-Se) in Hz | Electronic Character |
| P(t-Bu)₃ | tert-Butyl | 2056.1 | ~685 | Very Strong Donor |
| P(i-Pr)₃ | iso-Propyl | 2058.9 | ~700 | Strong Donor |
| PEt₃ | Ethyl | 2061.7 | 703 | Strong Donor |
| PMe₃ | Methyl | 2064.1 | 713 | Strong Donor |
| PPh₃ | Phenyl | 2068.9 | 736 | Moderate Donor |
| P(OPh)₃ | Phenoxy | 2085.3 | ~850 | Weak Donor / π-Acceptor |
| P(OMe)₃ | Methoxy | 2079.7 | ~820 | Weak Donor / π-Acceptor |
| PF₃ | Fluoro | 2110.8 | - | Very Strong π-Acceptor |
Note: The ¹J(P-Se) values are approximate and can vary depending on the specific conditions and counter-ions.
Experimental Protocols
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined by preparing the corresponding [LNi(CO)₃] complex and measuring its infrared spectrum.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
The this compound ligand of interest (L)
-
Anhydrous hydrocarbon solvent (e.g., hexane (B92381) or toluene)
-
Schlenk line and glassware for inert atmosphere synthesis
-
FTIR spectrometer
Procedure:
-
Synthesis of [LNi(CO)₃]: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound ligand (L) in the anhydrous solvent.
-
Carefully add one equivalent of Ni(CO)₄ to the stirred solution at room temperature. The reaction is typically rapid.
-
The reaction mixture is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the complex.
-
IR Spectroscopy: The reaction mixture is then transferred to an IR cell suitable for air-sensitive samples. The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This is typically the most intense and highest frequency band in the carbonyl region (around 2050-2120 cm⁻¹).[1][2][4]
-
The measured ν(CO) value is the Tolman Electronic Parameter for the ligand L.
Logical Workflow for TEP Determination:
Determination of ¹J(P-Se) Coupling Constant
This method involves the synthesis of the corresponding phosphine selenide (B1212193) and its analysis by ³¹P NMR spectroscopy.
Materials:
-
The this compound ligand of interest (L)
-
Elemental selenium (black powder)
-
Anhydrous solvent (e.g., toluene (B28343) or chloroform-d)
-
Schlenk line and glassware for inert atmosphere synthesis
-
NMR spectrometer
Procedure:
-
Synthesis of the Phosphine Selenide (L=Se): In a Schlenk tube under an inert atmosphere, dissolve the this compound ligand (L) in the anhydrous solvent.
-
Add a slight excess (e.g., 1.1 equivalents) of elemental selenium powder.
-
The reaction mixture is stirred at room temperature or gently heated until the selenium has completely dissolved and the reaction is complete (can be monitored by ³¹P NMR).
-
NMR Spectroscopy: The resulting solution of the phosphine selenide is then analyzed by ³¹P{¹H} NMR spectroscopy. The spectrum will show a singlet for the phosphine selenide, flanked by satellite peaks due to coupling with the naturally abundant ⁷⁷Se isotope (natural abundance ~7.6%).
-
The separation between these satellite peaks gives the one-bond phosphorus-selenium coupling constant, ¹J(P-Se).[5][8]
Signaling Pathway for Electronic Effect Determination via ¹J(P-Se):
Conclusion
The electronic properties of this compound ligands are crucial for their application in catalysis and coordination chemistry. While a comprehensive comparative dataset for a wide array of substituted phosphetanes is yet to be established, the well-understood principles and experimental methodologies developed for phosphine ligands provide a robust framework for their characterization. The Tolman Electronic Parameter and ¹J(P-Se) coupling constants are powerful tools for quantifying the electronic effects of these ligands. By employing the experimental protocols detailed in this guide, researchers can systematically evaluate new this compound ligands and build a deeper understanding of their structure-property relationships, ultimately enabling the rational design of more efficient and selective catalysts.
References
- 1. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yanggroup.weebly.com [yanggroup.weebly.com]
- 3. s3.smu.edu [s3.smu.edu]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pureportal.spbu.ru [pureportal.spbu.ru]
- 8. researchgate.net [researchgate.net]
Assessing the Thermal Stability of Phosphetane Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable ligand is a critical step in catalyst design and process development. The thermal stability of a ligand is a paramount consideration, as it dictates the operational temperature range of a catalytic system and its overall robustness. This guide provides a comparative assessment of the thermal stability of different phosphetane ligands, supported by available data and detailed experimental protocols.
Phosphetanes, four-membered phosphorus-containing heterocycles, have emerged as a versatile class of ligands in asymmetric catalysis. Their unique structural and electronic properties, stemming from the strained four-membered ring, can impart high reactivity and selectivity to metal complexes. However, this ring strain can also be a potential source of thermal instability. Understanding the factors that influence the thermal decomposition of this compound ligands is therefore essential for their effective application.
Comparative Analysis of this compound Ligand Stability
Direct, comprehensive comparative studies on the thermal stability of a wide range of this compound ligands are not extensively available in the public domain. However, by compiling data from various sources, including manufacturer specifications and academic literature, a general understanding of their relative stabilities can be established. The following table summarizes the available thermal data for selected this compound ligands and related phosphine (B1218219) compounds.
| Ligand Name/Type | Structure | Melting Point (°C) | Decomposition Onset (°C) | Key Observations |
| DuanPhos | Bis(this compound) | 214-246[1] | Not explicitly reported | Described as air-stable, suggesting good overall stability.[2] The high melting point indicates significant thermal stability in the solid state. |
| TangPhos | Bis(phospholane) | Not explicitly reported | Not explicitly reported | While a phospholane, it is a closely related and often compared chiral phosphine ligand. Lack of readily available decomposition data highlights a gap in public knowledge. |
| This compound Oxides | Monomeric or dimeric | Varies | Not explicitly reported | Generally considered to be stable intermediates.[3][4][5] The P=O bond is thermodynamically strong, which may contribute to higher thermal stability compared to the corresponding P(III) phosphetanes. |
| Generic Phosphetanes | Substituted phosphetanes | Varies | Not explicitly reported | Stability is highly dependent on the substituents on the phosphorus atom and the carbon backbone. Bulky substituents can enhance steric shielding and potentially improve thermal stability. |
It is important to note that the thermal stability of a ligand can be influenced by several factors, including:
-
Substituents: The nature of the organic groups attached to the phosphorus atom and the this compound ring can significantly impact stability. Bulky, electron-donating alkyl groups may enhance stability compared to smaller or electron-withdrawing groups.
-
Oxidation State: this compound oxides (P(V)) are generally more thermally robust than their corresponding phosphetanes (P(III)) due to the strong phosphorus-oxygen bond.
-
Coordination to a Metal Center: The act of coordinating to a metal can either stabilize or destabilize a ligand, depending on the nature of the metal and the bonding interactions.
Experimental Protocols for Assessing Thermal Stability
To quantitatively assess the thermal stability of this compound ligands, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a ligand begins to decompose by measuring its mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Sample pans (e.g., alumina, platinum)
-
Microbalance
Procedure:
-
Sample Preparation: A small, representative sample of the this compound ligand (typically 1-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.
Apparatus:
-
Differential Scanning Calorimeter
-
Inert gas supply
-
Sample pans and lids (e.g., aluminum)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: A small amount of the ligand (typically 1-5 mg) is weighed into a DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference pans are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of this compound ligands.
Conclusion
The thermal stability of this compound ligands is a critical parameter for their successful application in catalysis. While a comprehensive, directly comparative dataset is not yet readily available, existing information suggests that structural modifications, such as the introduction of bulky substituents and oxidation of the phosphorus center, can enhance thermal robustness. The use of standardized analytical techniques like TGA and DSC is essential for generating the quantitative data needed to build a more complete picture of the thermal behavior of this important class of ligands. This will, in turn, enable more rational ligand design and the development of more stable and efficient catalytic systems.
References
Phosphetanes vs. Other Phosphacycles: A Comparative Guide to Catalytic Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical step in catalyst development. The unique steric and electronic properties of the phosphacycle backbone can profoundly influence catalytic activity, selectivity, and stability. This guide provides an objective comparison of the performance of phosphetanes against other common phosphacycles—phospholanes, phosphinanes, and phosphepines—supported by available experimental data.
This analysis focuses on the performance of these ligands in key catalytic reactions, their inherent steric and electronic parameters, and the experimental conditions under which these properties translate into catalytic efficacy.
Steric and Electronic Properties: A Quantitative Comparison
The reactivity of phosphine ligands is largely governed by their steric bulk and electron-donating ability. These properties are often quantified by the cone angle (θ) and the pKa of the corresponding phosphonium (B103445) ion, respectively. A larger cone angle indicates greater steric hindrance around the phosphorus atom, which can influence the coordination number of the metal center and the rate of reductive elimination. A higher pKa value signifies stronger electron-donating character, which can enhance the rate of oxidative addition.
While a comprehensive, directly comparable dataset for all phosphacycles is not available in the literature, the following table summarizes representative steric and electronic parameters for different classes of phosphine ligands.
| Phosphacycle Class | Representative Ligand | Cone Angle (θ) [°] | pKa |
| Phosphetane | 1-Phenylthis compound | ~135 | Not widely reported |
| Phospholane (B1222863) | 1-Phenylphospholane | ~145 | 4.8 |
| Phosphinane | 1-Phenylphosphinane | ~150 | 6.2 |
| Acyclic Phosphine | Triphenylphosphine | 145 | 2.7 |
| Acyclic Phosphine | Tricyclohexylphosphine | 170 | 9.7 |
Note: Cone angles and pKa values are highly dependent on the substituents on the phosphorus atom and the specific method of measurement or calculation. The values presented here are approximations for comparison.
Performance in Catalysis: A Reaction-Specific Analysis
The optimal phosphacycle ligand is often reaction-dependent. This section details the performance of phosphetanes and other phosphacyles in key catalytic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. The efficiency of the palladium catalyst is highly dependent on the nature of the phosphine ligand. Bulky and electron-rich ligands are generally favored as they promote the key steps of the catalytic cycle. While direct head-to-head comparisons of a full series of phosphacycles are limited, studies on various phosphine ligands provide insights into their relative performance.
| Ligand Class | Example Reaction | Catalyst System | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Aryl Bromide + Arylboronic Acid | Pd(OAc)₂ / this compound ligand | Data not available | - | - |
| Phospholane | Aryl Bromide + Arylboronic Acid | Pd(OAc)₂ / Phobane-type | ~95-99 | - | - |
| Phosphinane | Aryl Bromide + Arylboronic Acid | Pd(OAc)₂ / Phosphinane ligand | Data not available | - | - |
| Acyclic (Buchwald-type) | Aryl Chloride + Arylboronic Acid | Pd(OAc)₂ / SPhos | >99 | up to 20,000 | - |
TON (Turnover Number) and TOF (Turnover Frequency) are crucial metrics for catalyst efficiency but are not consistently reported across all studies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are known to be highly effective. While specific data directly comparing phosphetanes with other phosphacycles is scarce, the performance of various ligand classes highlights the importance of ligand design.
| Ligand Class | Example Reaction | Catalyst System | Yield (%) |
| This compound | Aryl Halide + Amine | Pd₂(dba)₃ / this compound ligand | Data not available |
| Phospholane | Aryl Halide + Amine | Pd₂(dba)₃ / Phospholane-based biarylphosphine | High |
| Phosphinane | Aryl Halide + Amine | Pd₂(dba)₃ / Phosphinane ligand | Data not available |
| Acyclic (Buchwald-type) | Aryl Chloride + Amine | Pd₂(dba)₃ / RuPhos | >95 |
Asymmetric Hydrogenation
In asymmetric hydrogenation, the chirality of the ligand is transferred to the product molecule, making the ligand's structure paramount. Chiral phospholane-based ligands, such as those in the DuPhos and BPE families, are renowned for their exceptional performance in providing high enantioselectivity in the hydrogenation of a wide variety of substrates. The rigid and chiral backbone of these phospholane ligands creates a well-defined chiral environment around the metal center. While chiral phosphetanes have been synthesized, their application and comparative performance in asymmetric hydrogenation are less documented.
| Ligand Class | Substrate | Catalyst System | Enantiomeric Excess (ee %) |
| This compound | Prochiral Olefin | Rh(I) / Chiral this compound | Data not available |
| Phospholane | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Me-DuPhos)]⁺BF₄⁻ | >99 |
| Phosphinane | Prochiral Olefin | Rh(I) / Chiral Phosphinane | Moderate to High |
Experimental Protocols
Detailed experimental protocols are essential for the objective comparison of catalyst performance. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
A flame-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphacycle ligand (1-4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene (B28343), dioxane, or THF, 3-5 mL) is added, and the mixture is stirred at the desired temperature (room temperature to 110 °C) for the specified time. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphacycle ligand (1-4 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and a base (e.g., NaOtBu or LiHMDS, 1.4 mmol). Anhydrous solvent (e.g., toluene or dioxane, 3-5 mL) is added. The vessel is sealed and heated to the desired temperature (80-110 °C) for the specified time. The reaction is monitored by GC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The residue is then purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and experimental workflows discussed.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Figure 3: General experimental workflow for phosphacycle ligand screening.
A Comparative Guide to In-situ Monitoring of Phosphetane-Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In the realm of organophosphorus chemistry, phosphetane-mediated transformations, such as the Wittig, Staudinger, and Appel reactions, are pivotal in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comparative overview of common in-situ spectroscopic techniques for monitoring these reactions, offering insights into their respective strengths and limitations, supported by experimental data and detailed protocols.
Comparison of In-situ Monitoring Techniques
The selection of an appropriate in-situ monitoring technique is contingent on the specific reaction being studied, the information required, and the available instrumentation. The three primary techniques discussed here are Nuclear Magnetic Resonance (NMR) Spectroscopy, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).
| Parameter | ³¹P NMR Spectroscopy | ATR-FTIR Spectroscopy | Online ESI-MS | Traditional Offline Analysis (e.g., HPLC, GC-MS) |
| Information Provided | Quantitative concentration of phosphorus species, structural information, identification of intermediates and byproducts. | Functional group changes, qualitative and semi-quantitative reaction progress. | Mass-to-charge ratio of ionic species, identification of intermediates and products in real-time. | High-resolution separation and quantification of all components. |
| Time Resolution | Seconds to minutes. | Milliseconds to seconds. | Milliseconds to seconds. | Minutes to hours. |
| Sensitivity | Moderate. | High. | Very high. | High. |
| Quantitative Accuracy | High, with proper calibration. | Semi-quantitative, can be quantitative with calibration. | Semi-quantitative, relative quantification is more common. | High, with proper calibration. |
| Ease of Implementation | Moderate, requires specialized NMR probes and setup. | Relatively easy with commercially available probes. | Moderate to complex, requires interfacing with the reactor. | Standard laboratory procedure. |
| Interferences | Paramagnetic species can cause line broadening. | Strong solvent absorption can obscure signals. | Non-volatile buffers and salts can cause signal suppression. | Sample workup can introduce errors. |
| Ideal Applications | Reactions where phosphorus-containing species are key reactants, intermediates, or products. | Monitoring changes in key functional groups (e.g., C=O, N₃, P=O). | Identifying charged intermediates and products in complex reaction mixtures. | Final reaction analysis and purity determination. |
In-situ Monitoring of Key this compound-Mediated Reactions
The Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. In-situ monitoring can provide valuable insights into the formation of the oxathis compound intermediate and its subsequent decomposition to the alkene and phosphine (B1218219) oxide.
Experimental Data Summary:
| Technique | Observable Species | Key Findings from Literature | Representative Data |
| ³¹P NMR | Phosphonium (B103445) ylide, oxathis compound, this compound oxide. | In catalytic Wittig reactions using this compound oxides, in-situ ³¹P NMR has been used to confirm that the phosphane oxide is the resting state of the catalyst.[1] | Disappearance of the ylide signal (δ ≈ 20-30 ppm) and appearance of the this compound oxide signal (δ ≈ 40-60 ppm). |
| ATR-FTIR | Aldehyde/ketone (C=O stretch), alkene (C=C stretch). | Can monitor the consumption of the carbonyl starting material and the formation of the alkene product in real-time.[2] | Decrease in the C=O stretching frequency (around 1700 cm⁻¹) and the appearance of the C=C stretching frequency (around 1650 cm⁻¹). |
Reaction Pathway & Monitoring Points
Wittig reaction pathway and monitoring points.
The Staudinger Reaction
The Staudinger reaction, or Staudinger ligation, is a powerful method for the formation of an amide bond from an azide (B81097) and a phosphine. In-situ monitoring is critical for understanding the kinetics of iminophosphorane formation and its subsequent hydrolysis or rearrangement.
Experimental Data Summary:
| Technique | Observable Species | Key Findings from Literature | Representative Data |
| ³¹P NMR | This compound, aza-ylide intermediate, this compound oxide. | While not specific to phosphetanes, studies on phosphine-mediated Staudinger ligations have considered ³¹P NMR for monitoring the reaction, although ¹³C NMR was ultimately used for kinetic analysis in one detailed study.[1][3][4] | Disappearance of the this compound signal (δ ≈ -10 to 10 ppm) and appearance of the aza-ylide (δ ≈ -10 to 20 ppm) and this compound oxide signals (δ ≈ 40-60 ppm). |
| ATR-FTIR | Azide (N₃ stretch), amide (C=O stretch). | The disappearance of the strong azide stretching vibration is a clear indicator of reaction progress. | Decrease in the azide stretching frequency (around 2100 cm⁻¹) and the appearance of the amide carbonyl stretching frequency (around 1650 cm⁻¹). |
Experimental Workflow for In-situ Monitoring
In-situ monitoring workflow for this compound reactions.
The Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using a phosphine and a carbon tetrahalide. In-situ monitoring can track the formation of the key phosphonium salt intermediate and the subsequent nucleophilic substitution.
Experimental Data Summary:
| Technique | Observable Species | Key Findings from Literature | Representative Data |
| ³¹P NMR | This compound, phosphonium salt, this compound oxide. | In-situ reduction of phosphine oxides to regenerate the phosphine catalyst in Appel-type reactions has been studied, with ³¹P NMR being a key tool for observing the phosphorus species in the catalytic cycle.[5][6] | Shift of the this compound signal to a downfield phosphonium salt signal (δ ≈ 20-40 ppm) followed by the appearance of the this compound oxide signal. |
| ATR-FTIR | Alcohol (O-H stretch), alkyl halide (C-X stretch). | In-line IR has been used for the optimization of Appel reactions in flow chemistry, monitoring the consumption of starting materials.[7][8] | Disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and potential appearance of C-Cl (around 700-800 cm⁻¹) or C-Br (around 500-600 cm⁻¹) stretching bands. |
Logical Relationship of Monitoring Techniques
Information obtained from different monitoring techniques.
Experimental Protocols
In-situ ³¹P NMR Spectroscopy
-
Sample Preparation: In a 5 mm NMR tube, dissolve the this compound starting material and any internal standard in a deuterated solvent to a final volume that ensures the NMR coil is sufficiently filled.
-
Instrumentation Setup: Tune and shim the NMR spectrometer for the ³¹P nucleus. Set the acquisition parameters, including pulse width, relaxation delay (d1), and number of scans. For kinetic studies, a short d1 and a minimal number of scans are often used to achieve good time resolution.
-
Reaction Initiation: Inject the second reactant (e.g., aldehyde for a Wittig reaction) into the NMR tube, which is already inside the spectrometer, using a long needle syringe.
-
Data Acquisition: Immediately start acquiring a series of ³¹P NMR spectra at predetermined time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material, intermediates, and products. Plot the concentration of each species as a function of time to determine reaction kinetics.
In-situ ATR-FTIR Spectroscopy
-
Instrumentation Setup: Insert an ATR-FTIR probe into a reaction vessel equipped with a stirrer. Ensure a good seal to maintain an inert atmosphere if required.
-
Background Spectrum: Record a background spectrum of the solvent and any soluble reagents before initiating the reaction.
-
Reaction Initiation: Add the final reactant to the vessel to start the reaction.
-
Data Acquisition: Continuously collect FTIR spectra at a high rate (e.g., every few seconds).
-
Data Analysis: Monitor the change in absorbance of characteristic peaks for starting materials and products. For quantitative analysis, a calibration curve relating absorbance to concentration is necessary.
Online ESI-MS
-
Instrumentation Setup: Connect the reaction vessel to the ESI-MS instrument via a sampling line and a syringe pump. The setup should allow for a continuous and controlled flow of the reaction mixture into the mass spectrometer.
-
Solvent and Ionization Parameters: Choose a solvent system that is compatible with both the reaction and electrospray ionization. Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to achieve stable and sensitive detection of the ions of interest.
-
Reaction Initiation: Start the reaction in the vessel.
-
Data Acquisition: Begin the continuous infusion of the reaction mixture into the ESI-MS and acquire mass spectra over time.
-
Data Analysis: Extract the ion chromatograms for the m/z values corresponding to the starting materials, intermediates, and products to monitor their relative abundance as a function of time.
Conclusion
In-situ monitoring provides a powerful toolkit for the detailed investigation of this compound-mediated transformations. ³¹P NMR spectroscopy offers unparalleled structural information and quantitative accuracy for phosphorus-containing species. ATR-FTIR spectroscopy is a versatile and easy-to-implement technique for tracking changes in key functional groups. Online ESI-MS provides exceptional sensitivity for the detection of transient intermediates. The choice of the optimal technique, or a combination thereof, will depend on the specific goals of the study, but each offers significant advantages over traditional offline analysis for gaining a deeper understanding of these important reactions.
References
- 1. raineslab.com [raineslab.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Influence of Phosphetane Structure on Catalytic Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural properties of phosphetane ligands, characterized by a strained four-membered phosphorus-containing ring, have positioned them as a compelling class of ligands in transition metal catalysis. Their distinct steric and electronic profiles, which can be finely tuned through substitution, significantly impact the activity, selectivity, and efficiency of catalytic transformations. This guide provides a comparative analysis of how modifications to the this compound architecture correlate with catalytic outcomes in key asymmetric reactions, supported by experimental data and detailed methodologies.
Correlating Structure with Catalytic Activity: Key Principles
The catalytic efficacy of this compound-based catalysts is primarily governed by the interplay of steric and electronic effects, which are modulated by the substituents on the phosphorus atom and the this compound ring.
Steric Effects: The bulkiness of the substituents on the phosphorus atom and the this compound ring creates a chiral pocket around the metal center. This steric hindrance plays a crucial role in controlling the stereochemical outcome of a reaction, leading to high enantioselectivity. Bulky substituents can also promote the formation of coordinatively unsaturated metal species, which are often the active catalytic species.
Electronic Effects: The electronic nature of the substituents on the phosphorus atom influences the electron density at the metal center. Electron-donating groups increase the electron density on the metal, which can enhance the rate of oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups can be beneficial in other steps of the catalytic cycle. The constrained geometry of the this compound ring also influences the P-M-P bite angle in bidentate ligands, which is a critical parameter for enantioselectivity in many reactions.
Comparative Performance in Asymmetric Catalysis
The following sections present a comparative overview of this compound and structurally related P-chiral phosphine (B1218219) ligands in three major classes of asymmetric catalytic reactions: hydrogenation, allylic alkylation, and hydroformylation.
Asymmetric Hydrogenation
Rhodium and Iridium complexes of chiral phosphine ligands are highly effective for the asymmetric hydrogenation of various prochiral olefins. The rigidity of the this compound backbone and the nature of the P-substituents are critical for achieving high enantioselectivity.
| Ligand/Catalyst Precursor | Substrate | Conversion (%) | ee (%) | Conditions |
| Rh(COD)₂BF₄ / P-stereogenic phosphanorbornane-phosphite (L3) | Methyl (Z)-2-acetamido-3-phenylacrylate | >99 | 50 | THF, H₂ (1 atm), rt, 24 h |
| [Ir(COD)Cl]₂ / Phosphine-phosphite ligands | 2-Methylquinoline | >95 | up to 73 | Toluene, H₂ (50 bar), rt, 16 h |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Acetophenone | >99 | 82 (R) | 2-Propanol, t-BuOK, H₂ (1-4 atm), rt |
Data compiled from multiple sources for illustrative comparison.[1]
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. The enantioselectivity is highly dependent on the chiral ligand's ability to control the geometry of the η³-allyl palladium intermediate.
| Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Conditions |
| P-stereogenic phosphanorbornane-phosphite (L3) | 1,3-Diphenylallyl acetate | Dimethyl malonate | 99 | 60 | [Pd(allyl)Cl]₂, BSA, KOAc, CH₂Cl₂, rt |
| (R,R)-Trost Ligand | 1,3-Diphenylallyl acetate | Dimethyl malonate | 98 | >99 | [Pd(allyl)Cl]₂, BSA, KOAc, CH₂Cl₂, rt |
| (S)-t-Bu-PHOX | 1,3-Diphenylallyl acetate | Dimethyl malonate | 96 | 99 | Pd₂(dba)₃, BSA, KOAc, Toluene, 25°C |
Data compiled from multiple sources for illustrative comparison.[2][3]
Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation provides a direct route to chiral aldehydes. The ligand structure influences both the regioselectivity (linear vs. branched aldehyde) and the enantioselectivity of the branched product.
| Ligand | Substrate | Conversion (%) | b:l ratio | ee (%) | Conditions |
| P-stereogenic phosphanorbornane-phosphite (L3) | Styrene | 99 | 93:7 | 10 | [Rh(acac)(CO)₂], Toluene, 30 bar CO/H₂, 80°C |
| BINAPHOS | Styrene | >99 | 88:12 | 94 | [Rh(acac)(CO)₂], Benzene, 100 atm CO/H₂, 60°C |
Data compiled from multiple sources for illustrative comparison.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for catalyst preparation and an asymmetric catalytic reaction.
Protocol 1: In-situ Catalyst Preparation for Asymmetric Hydrogenation
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral this compound or related phosphine ligand
-
Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂)
-
Schlenk flask and other standard glassware for air-sensitive techniques
-
Argon or nitrogen source
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precursor (1.0 eq.).
-
Add the chiral phosphine ligand (1.0-1.2 eq.).
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is ready for use in the hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Olefin
Materials:
-
Prochiral olefin substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
In-situ prepared catalyst solution from Protocol 1
-
Anhydrous, degassed hydrogenation solvent (e.g., THF, Methanol)
-
High-pressure autoclave or a balloon hydrogenation setup
-
High-purity hydrogen gas
Procedure:
-
In a reaction vessel (e.g., a glass liner for an autoclave), add the substrate.
-
Under an inert atmosphere, add the degassed hydrogenation solvent to dissolve the substrate.
-
Add the in-situ prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) typically ranges from 100 to 10,000.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-50 bar).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C).
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
The reaction mixture can then be worked up by removing the solvent under reduced pressure and purifying the product by column chromatography or crystallization.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Pathways
Understanding the mechanism of a catalytic reaction is key to rational ligand design. The following diagrams, generated using Graphviz, illustrate a simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation and a comparison of this compound ligand structures.
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Caption: Structural modifications for tuning this compound ligand properties.
Conclusion
This compound ligands and their structural analogues represent a powerful class of tools for asymmetric catalysis. The constrained ring structure and the tunability of substituents on the phosphorus atom and the ring itself allow for precise control over the steric and electronic environment of the metal catalyst. This, in turn, enables high levels of enantioselectivity and catalytic activity in a variety of important organic transformations. The data and protocols presented in this guide serve as a foundation for researchers to understand the fundamental structure-activity relationships of this compound ligands and to apply them in the development of novel and efficient catalytic systems for the synthesis of chiral molecules.
References
- 1. Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for Phosphetanes
This guide provides a comparative analysis of experimental and computational methodologies used in the study of phosphetanes, four-membered organophosphorus heterocycles. For researchers, scientists, and professionals in drug development, the synergy between empirical data and theoretical calculations is critical for accurately predicting molecular properties, understanding reaction mechanisms, and designing novel compounds. This document outlines key areas of comparison, details common experimental and computational protocols, and offers a clear framework for cross-validation.
Spectroscopic Properties: ³¹P NMR Chemical Shifts
One of the most powerful techniques for characterizing phosphetanes is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom. Computational chemistry offers methods to predict these shifts, providing a valuable tool for structure verification and interpretation of experimental spectra. The accuracy of these predictions, however, is highly dependent on the chosen theoretical method and basis set.
Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) are commonly employed.[1] A comparison between experimental values and those calculated using various methods reveals the strengths and limitations of each approach. For instance, studies have shown that the GIAO-MPW1K/6-311++G(2d,2p) level of theory can provide reliable ³¹P NMR shift predictions, especially when coupled with appropriate solvation models.[1]
Table 1: Comparison of Experimental and Calculated ³¹P NMR Chemical Shifts for Selected Phosphorus Compounds
| Compound | Experimental δ(³¹P) (ppm) | Calculated δ(³¹P) (ppm) GIAO-MPW1K | Calculated δ(³¹P) (ppm) GIAO-MP2 |
| 1-Phenylphosphetane (B13323325) | 13.9 | 15.2 | 12.8 |
| This compound | -58.0 | -56.5 | -59.1 |
| Trimethylphosphine (PMe₃) | -62.0 | -60.8 | -63.5 |
| Phosphine (PH₃) | -240.0 | -238.7 | -241.2 |
Note: Calculated values are representative examples derived from methodologies discussed in the literature for benchmarking purposes.[1][2] Actual values may vary based on specific basis sets, solvation models, and conformational averaging.
Reaction Mechanisms and Energetics
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. These theoretical insights can then be compared with experimental kinetic data to validate proposed mechanisms.
For example, the radical ring-opening polymerization of 1-phenylthis compound has been studied computationally to be an extremely facile process.[2] High-level ab initio calculations can predict propagation rate coefficients that align with the experimental observation that the monomer polymerizes rapidly when neat.[2] Similarly, for reactions like P,P-metathesis, DFT calculations can assess the feasibility of different mechanistic pathways (e.g., radical chain vs. ionic intermediates), and the calculated energy barriers can explain why reactions are rapid under experimental conditions.[3]
Table 2: Cross-Validation of this compound Reaction Mechanisms
| Reaction | Experimental Observation | Computational Finding | Validation |
| Radical Polymerization of 1-Phenylthis compound | Rapid polymerization occurs spontaneously in the neat liquid.[2] | Low calculated activation barrier for ring-opening and propagation (e.g., ~10⁵ L mol⁻¹ s⁻¹ rate coefficient).[2] | High correlation; computation explains the high reactivity observed experimentally. |
| P,P-Metathesis of Diphosphanes | Reactions are generally rapid under ambient conditions.[3] | Calculation of various pathways shows a radical chain process has a low energy barrier, consistent with rapid reaction.[3] | Strong correlation; computation provides a plausible mechanism for the observed kinetics. |
| Synthesis of Phosphetanes via Cycloaddition | Formation of the four-membered ring is achieved under specific conditions.[4] | DFT calculations can model the transition state and determine the reaction's thermodynamic favorability (ΔG). | Computation can predict reaction feasibility and guide optimization of experimental conditions. |
Methodologies and Protocols
Accurate cross-validation requires a thorough understanding of both the experimental and computational procedures employed.
Experimental Protocols
³¹P{¹H} NMR Spectroscopy:
-
Sample Preparation: A solution of the this compound compound is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) at a typical concentration of 5-10 mg/mL.
-
Referencing: An external standard, commonly 85% phosphoric acid (H₃PO₄), is used, with its chemical shift defined as 0.0 ppm.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400-600 MHz for ¹H). Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.
Synthesis of 1-Phenylthis compound: A common route involves the reaction of dilithium (B8592608) phenylphosphide with 1,3-dichloropropane (B93676).[2] The dilithium reagent is typically prepared in situ from dichlorophenylphosphine (B166023) and lithium metal in a solvent like tetrahydrofuran (B95107) (THF). The subsequent reaction with 1,3-dichloropropane under controlled temperature conditions yields the 1-phenylthis compound, which can be isolated by vacuum distillation.[2]
Computational Methodologies
DFT Calculation of ³¹P NMR Shifts:
-
Geometry Optimization: The 3D structure of the this compound molecule is first optimized to find its lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP, MPW1K) with a modest basis set (e.g., 6-31G(d)).[1]
-
Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).
-
NMR Calculation: A single-point energy calculation is performed on the optimized geometry using a more robust method and a larger basis set (e.g., GIAO-MPW1K/6-311++G(2d,2p)). The Gauge-Including Atomic Orbital (GIAO) method is standard for predicting NMR properties.[1]
-
Solvation Model: To mimic experimental conditions, a continuum solvation model like the Polarizable Continuum Model (PCM) is often included in the NMR calculation step, specifying the solvent used in the experiment (e.g., chloroform).[1]
Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing the relationships between different methodologies and the steps within a complex process.
Caption: Workflow for the cross-validation of experimental and computational data.
Caption: A generalized [2+1] cycloaddition pathway for this compound synthesis.
References
Safety Operating Guide
Proper Disposal of Phosphetanes: A Guide for Laboratory Professionals
Topic: Phosphetane Proper Disposal Procedures
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphetanes are a class of organophosphorus compounds characterized by a four-membered heterocyclic ring containing a phosphorus atom. Their inherent ring strain and the reactivity of the phosphorus center make them valuable reagents and ligands in synthesis. However, these same properties necessitate careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of phosphetanes in a laboratory setting.
Critical Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to adhere to strict safety protocols. Phosphetanes and their degradation products may be hazardous.
General Handling:
-
Always handle phosphetanes in a well-ventilated chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep containers tightly closed when not in use.
-
Be aware of the potential for pyrophoric behavior in some phosphine (B1218219) compounds, especially if impure.
Personal Protective Equipment (PPE): The following table summarizes the essential PPE for handling phosphetanes.
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Use chemical safety goggles and a face shield. |
| Skin and Body | Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron. |
| Respiratory | Use a respirator with an appropriate cartridge for organic vapors and acid gases if there is a risk of inhalation, or if working outside of a fume hood is unavoidable. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols for In-Lab Disposal
For small quantities of this compound waste, chemical degradation is a recommended approach to reduce hazards before collection by environmental health and safety personnel. The following are suggested protocols.
Important Note: These protocols are based on the general reactivity of organophosphorus compounds. It is highly recommended to first test these procedures on a very small scale (e.g., a few milligrams) to ensure the reaction is manageable before scaling up to the entire waste quantity.
Oxidation to this compound Oxide
P(III) phosphetanes can be oxidized to the more stable P(V) this compound oxides. This method is generally less vigorous than hydrolysis.
Methodology:
-
In a suitably sized flask equipped with a magnetic stir bar and an addition funnel, dissolve the this compound waste in a suitable solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) to a concentration of approximately 1 M.
-
Cool the solution in an ice bath.
-
Slowly add a 10% solution of household bleach (sodium hypochlorite) or a 3% solution of hydrogen peroxide dropwise with vigorous stirring.
-
Monitor the reaction for any signs of exotherm. Control the addition rate to maintain a safe temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete oxidation.
-
Quench any remaining oxidant by the careful addition of a saturated sodium bisulfite solution until a negative test with potassium iodide-starch paper is obtained.
-
Neutralize the solution with sodium bicarbonate or dilute acid as needed.
-
Prepare the neutralized aqueous waste for hazardous waste pickup.
Acid-Catalyzed Hydrolysis
Acid hydrolysis can be effective for breaking the P-C bonds within the this compound ring, leading to less reactive acyclic phosphonic acids.
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add the this compound waste to a 6 M solution of hydrochloric acid. The reaction may be exothermic.
-
Once the initial reaction subsides, heat the mixture to reflux.
-
Maintain reflux for several hours until the this compound is fully degraded. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.
-
Cool the solution to room temperature.
-
Carefully neutralize the acidic solution with a base such as sodium hydroxide (B78521) or sodium bicarbonate. Be cautious of gas evolution if using bicarbonate.
-
Prepare the neutralized aqueous waste for hazardous waste pickup.
Base-Catalyzed Hydrolysis
Alkaline hydrolysis is an alternative to acid hydrolysis for the degradation of phosphetanes.
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound waste to a 2 M solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Maintain reflux for several hours to ensure complete degradation.
-
Cool the solution to room temperature.
-
Carefully neutralize the basic solution with an acid such as hydrochloric acid.
-
Prepare the neutralized aqueous waste for hazardous waste pickup.
Summary of Disposal Protocol Parameters
The following table provides a summary of the quantitative parameters for the proposed in-lab disposal methods. These are estimates and may need to be adjusted based on the specific this compound derivative and the scale of the disposal.
| Parameter | Oxidation | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | 10% Sodium Hypochlorite or 3% H₂O₂ | 6 M Hydrochloric Acid | 2 M Sodium Hydroxide |
| Solvent | Tetrahydrofuran or Diethyl Ether | Water | Water |
| Temperature | 0 °C to Room Temperature | Reflux (~100 °C) | Reflux (~100 °C) |
| Estimated Reaction Time | 2-4 hours | 4-8 hours | 4-8 hours |
| Quenching Agent | Saturated Sodium Bisulfite | N/A | N/A |
| Neutralizing Agent | Sodium Bicarbonate or Dilute HCl | Sodium Hydroxide or Sodium Bicarbonate | Hydrochloric Acid |
Final Waste Management
After any in-lab chemical treatment, the resulting waste must be handled as hazardous.
-
Labeling: Clearly label the waste container with its contents (e.g., "Hydrolyzed this compound Waste, Neutralized") and the date.
-
Storage: Store the waste in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's environmental health and safety department for final disposal in accordance with local, state, and federal regulations.
For larger quantities of this compound waste that are not treated in the lab, ensure the original container is securely sealed and properly labeled before arranging for hazardous waste pickup.
Disclaimer: This guide provides general procedures and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific this compound compound and consultation with your institution's chemical safety officer. All procedures should be performed by trained personnel in a controlled laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
